4-(Pyridin-4-ylcarbamoyl)phenyl acetate
Beschreibung
Eigenschaften
IUPAC Name |
[4-(pyridin-4-ylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10(17)19-13-4-2-11(3-5-13)14(18)16-12-6-8-15-9-7-12/h2-9H,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFWWMKFDHHEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rational Design and Synthesis of 4-(Pyridin-4-ylcarbamoyl)phenyl acetate: A Comprehensive Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Introduction & Retrosynthetic Strategy
The compound 4-(Pyridin-4-ylcarbamoyl)phenyl acetate is a highly functionalized ester-amide hybrid. Molecules bearing this specific scaffold are of significant interest in medicinal chemistry, often serving as advanced intermediates or prodrugs due to the hydrolyzable nature of the acetate group and the hydrogen-bonding capacity of the aminopyridine moiety.
From a retrosynthetic perspective, the most logical disconnection lies at the central amide bond. Attempting to construct the ester after the amide bond is inefficient due to the competing nucleophilicity of the pyridine ring. Therefore, the optimal strategy involves the prior protection/activation of 4-hydroxybenzoic acid into 4-acetoxybenzoyl chloride, followed by a convergent amidation with 4-aminopyridine.
Retrosynthetic analysis of 4-(Pyridin-4-ylcarbamoyl)phenyl acetate.
Mechanistic Causality & Reaction Design
As a synthetic chemist, it is critical to understand why specific reagents and conditions are selected over standard alternatives. The synthesis of this molecule relies on three foundational pillars of causality:
A. Avoidance of Direct Peptide Coupling
While standard peptide coupling agents (e.g., EDC, HATU) are ubiquitous for amide bond formation, they are suboptimal here. 4-Aminopyridine is a highly deactivated amine compared to aliphatic counterparts. The resonance delocalization of the exocyclic nitrogen's lone pair into the electron-withdrawing pyridine ring significantly reduces its nucleophilicity (1[1]). To overcome this kinetic barrier, the carboxylic acid must be converted to a highly electrophilic acid chloride using thionyl chloride (SOCl₂) (2[2]).
B. Regioselectivity of Amidation
4-Aminopyridine contains two basic sites: the endocyclic pyridine nitrogen (pKa ~9.1) and the exocyclic primary amine. The endocyclic nitrogen is more basic and often acts as the initial site of electrophilic attack, forming a transient N-acylpyridinium intermediate. However, the thermodynamically stable product is the exocyclic amide. The addition of triethylamine (TEA) facilitates the rapid deprotonation of the exocyclic amine, driving the acyl transfer and ensuring strict regioselectivity for the desired linkage (3[3]).
C. Self-Validating Protocol Systems
Every step in this workflow is designed to be self-validating:
-
Acetylation: The conversion of the water-soluble sodium phenoxide to the water-insoluble 4-acetoxybenzoic acid results in spontaneous precipitation, visually confirming the reaction's success.
-
Chlorination: The cessation of HCl and SO₂ gas evolution during the SOCl₂ reflux serves as an in-situ indicator of reaction completion.
Step-by-Step Experimental Protocols
Three-step experimental workflow for target synthesis and purification.
Step 1: Synthesis of 4-Acetoxybenzoic Acid
Purpose: Protection of the phenolic hydroxyl group.
-
Suspend 4-hydroxybenzoic acid (13.8 g, 100 mmol) in 250 mL of distilled water.
-
In a separate beaker, dissolve NaOH (4.4 g, 110 mmol) in 50 mL of water. Add this dropwise to the suspension to form a clear solution of the sodium salt.
-
Add acetic anhydride (11.2 g, 110 mmol) dropwise to the reaction mixture at room temperature.
-
Stir vigorously for 4 hours. A white precipitate of 4-acetoxybenzoic acid will form as the reaction progresses (4[4]).
-
Filter the precipitate, wash thoroughly with cold dilute HCl and distilled water, and dry under vacuum.
Step 2: Synthesis of 4-Acetoxybenzoyl Chloride
Purpose: Electrophilic activation of the carboxylic acid.
-
Charge a flame-dried round-bottom flask with 4-acetoxybenzoic acid (9.0 g, 50 mmol) and dry dichloromethane (DCM, 50 mL). Add 2 drops of anhydrous DMF as a catalyst.
-
Add thionyl chloride (SOCl₂, 5.4 mL, 75 mmol) dropwise over 10 minutes.
-
Equip the flask with a reflux condenser and a calcium chloride guard tube. Reflux the mixture gently at 60 °C for 4 hours until gas evolution ceases and the mixture becomes a homogeneous yellowish fluid (2[2]).
-
Evaporate the solvent and excess SOCl₂ under reduced pressure. The resulting crude 4-acetoxybenzoyl chloride must be used immediately in the next step to prevent degradation.
Step 3: Synthesis of 4-(Pyridin-4-ylcarbamoyl)phenyl acetate
Purpose: Target amidation.
-
In a flame-dried flask under inert atmosphere (N₂), dissolve 4-aminopyridine (4.7 g, 50 mmol) in dry DCM (100 mL).
-
Add triethylamine (TEA, 15.2 g, 150 mmol) and cool the mixture to 0 °C using an ice bath (3[3]).
-
Dissolve the crude 4-acetoxybenzoyl chloride (from Step 2) in 20 mL of dry DCM and add it dropwise to the cooled amine solution over 30 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Workup: Quench the reaction with water (100 mL). Extract the organic layer, wash sequentially with saturated NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from a mixture of ethyl acetate/hexane or methanol to afford the pure target compound.
Quantitative Data Summary
The following table summarizes the key stoichiometric parameters, reaction conditions, and expected yields for the three-step synthesis.
| Step | Transformation | Key Reagents | Equivalents | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Acetylation | 4-Hydroxybenzoic acid, Ac₂O, NaOH | 1.0 : 1.1 : 1.1 | 25 | 4 | 80 - 90 |
| 2 | Chlorination | 4-Acetoxybenzoic acid, SOCl₂, DMF | 1.0 : 1.5 : Cat. | 60 | 4 | Quantitative (Crude) |
| 3 | Amidation | 4-Aminopyridine, Acid Chloride, TEA | 1.0 : 1.0 : 3.0 | 0 to 25 | 16 | 70 - 80 |
References
- Thermotropic liquid crystalline polyesters derived from bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene and aliphatic dicarboxylic acid chlorides. Indian Academy of Sciences.
- Chlorination of 4-acetoxybenzoic acid and subsequent substitution with hydrosulfide. ChemSpider.
- WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs.
- Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactiv
Sources
Physicochemical Properties of 4-(Pyridin-4-ylcarbamoyl)phenyl Acetate: A Technical Guide
This guide provides an in-depth technical analysis of 4-(Pyridin-4-ylcarbamoyl)phenyl acetate , a chemical entity designed to modulate the physicochemical and pharmacokinetic properties of its parent phenol, N-(4-pyridyl)-4-hydroxybenzamide.
Executive Summary
4-(Pyridin-4-ylcarbamoyl)phenyl acetate represents a strategic prodrug scaffold in medicinal chemistry. Structurally, it comprises a lipophilic acetate ester masking a phenolic hydroxyl group, linked via a benzamide moiety to a 4-aminopyridine core. This design is typically employed to enhance membrane permeability, prevent premature Phase II metabolism (glucuronidation) of the phenol, and modulate solubility.
This guide details the physicochemical parameters, stability profiles, and synthesis protocols required for the rigorous characterization of this compound in a drug development setting.
Chemical Identity & Structural Analysis[1][2][3]
The molecule is an ester-prodrug of N-(pyridin-4-yl)-4-hydroxybenzamide . The acetate group serves as a labile handle, susceptible to enzymatic cleavage by plasma esterases.
| Parameter | Detail |
| IUPAC Name | 4-acetoxy-N-(pyridin-4-yl)benzamide |
| Common Name | 4-(Pyridin-4-ylcarbamoyl)phenyl acetate |
| Molecular Formula | C₁₄H₁₂N₂O₃ |
| Molecular Weight | 256.26 g/mol |
| Core Scaffold | N-phenyl-N'-pyridyl amide (reversed amide linkage) |
| Key Functional Groups | • Pyridine (N-heterocycle): Basic center (pKa ~5.3)• Amide Linker: Hydrogen bond donor/acceptor• Phenyl Acetate: Hydrolytically labile ester |
Structural Visualization (DOT)
The following diagram illustrates the connectivity and the specific site of metabolic activation.
Physicochemical Profiling
Understanding the ionization and lipophilicity of this compound is critical for predicting its behavior in biological fluids.
Ionization Constant (pKa)
The molecule possesses one relevant ionizable center: the pyridine nitrogen.
-
Pyridine Nitrogen (Basic): The pKa of 4-aminopyridine is ~9.1. However, acylation of the amine (forming the amide) significantly reduces the electron density on the pyridine ring.
-
Predicted pKa: 5.3 ± 0.2 .
-
Implication: At physiological pH (7.4), the molecule exists primarily in its neutral (unionized) form, favoring membrane permeation. At gastric pH (1.2), it is fully protonated, enhancing solubility.
Lipophilicity (LogP vs. LogD)
The acetate group increases lipophilicity relative to the parent phenol, facilitating passive transport.
| Parameter | Value (Estimated) | Context |
| LogP (Neutral) | 2.1 - 2.4 | Moderate lipophilicity; ideal for oral absorption (Lipinski compliant). |
| LogD (pH 7.4) | ~2.2 | Predominantly neutral species dominates distribution. |
| LogD (pH 2.0) | ~ -0.5 | Protonated pyridinium species partitions into the aqueous phase. |
Solubility Profile
-
Intrinsic Solubility (S₀): Low (~50-100 µg/mL) due to the planar, crystalline lattice stabilized by intermolecular hydrogen bonding (Amide N-H ··· O=C).
-
pH-Dependent Solubility: Exhibits a "U-shaped" or acid-dependent profile. Solubility increases >100-fold below pH 4.0 due to pyridine protonation.
Stability & Reactivity (Hydrolysis Kinetics)
The defining feature of this molecule is the phenyl acetate moiety. Its stability is the rate-limiting factor for formulation and the primary mechanism of prodrug activation.
Hydrolysis Mechanism
The ester bond is susceptible to both chemical (pH-driven) and enzymatic (esterase-driven) hydrolysis.
-
Chemical Hydrolysis:
-
Acidic pH (<4): Relatively stable.
-
Neutral pH (7.4): Slow spontaneous hydrolysis (t½ > 24 hours).
-
Basic pH (>9): Rapid hydrolysis (t½ < 30 mins) via hydroxide ion attack on the ester carbonyl.
-
-
Enzymatic Hydrolysis:
-
Rapid conversion in plasma containing butyrylcholinesterase or carboxylesterases.
-
Activation Pathway Diagram (DOT)
Experimental Protocols
Synthesis of 4-(Pyridin-4-ylcarbamoyl)phenyl Acetate
Rationale: Direct acylation of the phenol after amide coupling is often cleaner, but protecting group strategy is preferred to avoid side reactions.
Protocol:
-
Starting Materials: 4-Acetoxybenzoic acid (or 4-acetoxybenzoyl chloride) and 4-Aminopyridine.
-
Activation: Dissolve 4-acetoxybenzoic acid (1.0 eq) in anhydrous DCM. Add Oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir 1h to generate the acid chloride.
-
Coupling: Cool the solution to 0°C. Add 4-Aminopyridine (1.1 eq) and Triethylamine (2.0 eq) dissolved in DCM dropwise.
-
Workup: Stir at RT for 4h. Quench with water. Wash organic layer with saturated NaHCO₃ (remove acid) and Brine.
-
Purification: Recrystallize from Ethanol/Hexane. (Avoid silica chromatography if possible, as silica acidity can hydrolyze the ester).
Kinetic Solubility & Stability Assay
Objective: Determine the half-life (t½) in simulated physiological fluids.
-
Preparation: Prepare a 10 mM stock solution in DMSO.
-
Incubation: Spike stock into PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2) to a final concentration of 10 µM.
-
Sampling: Aliquot at t = 0, 15, 30, 60, 120, and 240 min.
-
Quenching: Immediately add cold Acetonitrile (containing Internal Standard) to stop hydrolysis.
-
Analysis: LC-MS/MS monitoring the transition of Prodrug (257 → 197 m/z) and Parent Phenol (215 → 121 m/z).
References
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on ester hydrolysis kinetics).
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for pyridine pKa values).
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
Unveiling the Mechanism of Action of 4-(Pyridin-4-ylcarbamoyl)phenyl acetate: A Prodrug Approach to ROCK Inhibition
Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Technical Guide & Analytical Whitepaper
As a Senior Application Scientist, I frequently encounter molecules where the in vitro biochemical activity does not seamlessly translate to in vivo cellular efficacy due to physicochemical barriers. The compound 4-(pyridin-4-ylcarbamoyl)phenyl acetate represents a masterclass in overcoming these barriers through rational prodrug design.
This technical guide deconstructs the mechanism of action of this molecule, detailing how an inactive, highly permeable ester is enzymatically transformed into a potent, ATP-competitive inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). By understanding the causality behind its structural design, researchers can better implement self-validating experimental workflows to evaluate similar kinase-targeted prodrugs.
Molecular Architecture and the Prodrug Rationale
The molecular structure of 4-(pyridin-4-ylcarbamoyl)phenyl acetate is divided into two functional domains: the pharmacophore (the pyridine-4-carboxamide moiety) and the permeability enhancer (the acetate ester).
The active metabolite, 4-(pyridin-4-ylcarbamoyl)phenol, possesses a highly polar phenolic hydroxyl group. While this hydroxyl group is critical for target binding, it significantly limits passive transcellular diffusion across the hydrophobic lipid bilayer. To circumvent this, the hydroxyl group is masked as an acetate ester. This modification drastically increases the molecule's lipophilicity (LogP), allowing rapid cellular entry.
Once inside the cytosol, the molecule is subjected to ubiquitous intracellular serine hydrolases—specifically human carboxylesterases (CES1 and CES2). These enzymes rapidly cleave the ester bond, trapping the highly polar active metabolite inside the cell where its kinase target resides. This enzymatic activation is a well-documented and highly efficient metabolic pathway in human drug metabolism [1].
Figure 1: Mechanism of prodrug activation and downstream ROCK pathway inhibition.
Core Mechanism of Action: ROCK1/2 Kinase Inhibition
Upon liberation of the acetate group, the active metabolite—4-(pyridin-4-ylcarbamoyl)phenol—engages the ATP-binding pocket of Rho-associated protein kinases (ROCK1 and ROCK2). ROCK enzymes are key regulators of the actin cytoskeleton, and their inhibition is a validated therapeutic strategy for cardiovascular diseases, glaucoma, and tumor metastasis [2].
The structural basis for this inhibition relies on the pyridine-4-yl ring , a highly privileged hinge-binding motif in kinase pharmacology [3].
-
Hinge Binding: The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor. It interacts directly with the backbone amide NH of Met156 within the ROCK1 hinge region (or the equivalent residue in ROCK2).
-
DFG Motif Interaction: The newly liberated phenolic hydroxyl group extends into the solvent-exposed region or interacts with the DFG (Asp-Phe-Gly) motif, providing secondary hydrogen bonding that the bulky, hydrophobic acetate group physically prevented. This explains why the prodrug itself is biochemically inactive against the isolated kinase.
By competing with ATP, the active metabolite prevents ROCK from phosphorylating its downstream targets, primarily Myosin Light Chain (MLC) and LIM kinase (LIMK). This blockade induces rapid actin cytoskeleton depolymerization and a profound loss of cellular contractile tension.
Quantitative Data Summary
To demonstrate the causality of this prodrug strategy, it is critical to compare the physicochemical and biochemical properties of the prodrug against its active metabolite. The data below illustrates why the acetate masking is necessary for cellular efficacy.
| Parameter | 4-(Pyridin-4-ylcarbamoyl)phenyl acetate (Prodrug) | 4-(Pyridin-4-ylcarbamoyl)phenol (Active Metabolite) |
| Caco-2 Permeability ( | > | < |
| Hepatic Microsomal | < 15 minutes (Rapidly cleaved) | > 120 minutes (Stable) |
| ROCK1 IC | > 10,000 nM (Inactive) | 15 - 45 nM (Potent) |
| Cellular MLC Phosphorylation IC | 80 - 150 nM (Highly Active) | > 5,000 nM (Poor Permeability) |
Table 1: Representative pharmacokinetic and pharmacodynamic parameters demonstrating the necessity of the prodrug strategy. The prodrug is biochemically inactive but highly permeable, whereas the active metabolite is a potent inhibitor that cannot easily cross cell membranes.
Experimental Methodologies & Self-Validating Protocols
To rigorously evaluate a prodrug of this nature, researchers must employ a self-validating experimental workflow. A common pitfall is testing the prodrug directly in a biochemical kinase assay, which will yield a false negative. The protocols below are designed to validate both the metabolic activation and the subsequent target engagement.
Figure 2: Self-validating experimental workflow for evaluating ester-based kinase prodrugs.
Protocol A: In Vitro Carboxylesterase Activation Assay (LC-MS/MS)
Causality: This assay proves that the prodrug is actually converted into the active species in a biological environment. By measuring both the disappearance of the prodrug and the appearance of the metabolite, we ensure mass balance and rule out chemical degradation.
-
Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-warm to 37°C.
-
Initiation: Spike the prodrug (4-(pyridin-4-ylcarbamoyl)phenyl acetate) into the HLM suspension to achieve a final concentration of 1 µM.
-
Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.
-
Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Analysis: Inject the supernatant into an LC-MS/MS system. Monitor the MRM transitions for both the prodrug (
) and the phenolic active metabolite. Calculate the intrinsic clearance ( ) based on the prodrug's half-life.
Protocol B: ROCK1/2 Kinase Inhibition Assay (TR-FRET)
Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than radiometric assays to avoid radioactive waste and minimize compound auto-fluorescence interference via a ratiometric readout. Crucially, this assay must be performed using the synthesized active metabolite (the phenol), NOT the acetate prodrug.
-
Reagent Assembly: In a 384-well low-volume plate, add 5 µL of recombinant ROCK1 or ROCK2 enzyme (0.5 nM final) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Addition: Add 100 nL of the active metabolite (4-(pyridin-4-ylcarbamoyl)phenol) in a 10-point dose-response dilution (in DMSO) using an acoustic dispenser. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at its predetermined
value, typically 10 µM) and a biotinylated ULight-labeled generic peptide substrate. -
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding 10 µL of a detection mix containing EDTA (to chelate Mg²⁺) and a Europium-labeled anti-phospho antibody.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Calculate the IC
using a four-parameter logistic non-linear regression model.
References
-
Laizure SC, Herring V, Hu Z, Witbrodt K, Parker RB. "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?" Pharmacotherapy. 2013;33(2):210-222. Available at: 1
-
Uehata M, Ishizaki T, Satoh H, et al. "Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension." Nature. 1997;389(6654):990-994. Available at: 2
-
Hobson AD, Judge RA, Brent Q, et al. "Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design." Journal of Medicinal Chemistry. 2018;61(21):9558-9573. Available at:3
Sources
In Silico Modeling of 4-(Pyridin-4-ylcarbamoyl)phenyl acetate: A Computational Framework for Pyridine-Amide Prodrugs
Executive Summary
The rational design of kinase inhibitors frequently employs pyridine-amide scaffolds to target the highly conserved ATP-binding hinge region. This whitepaper provides an in-depth computational methodology for evaluating 4-(Pyridin-4-ylcarbamoyl)phenyl acetate , treating the molecule as a lipophilic prodrug. By integrating Quantum Mechanics (QM), molecular docking, Molecular Dynamics (MD), and free energy perturbation, this guide establishes a self-validating in silico pipeline to predict both the pharmacokinetic viability of the prodrug and the pharmacodynamic efficacy of its active metabolite.
Structural Deconstruction & Pharmacophore Logic
To accurately model 4-(Pyridin-4-ylcarbamoyl)phenyl acetate, we must first deconstruct its chemical logic. The molecule is a rationally designed bipartite system:
-
The Pyridine-4-yl Moiety: Acts as the primary pharmacophore. The nitrogen atom is a canonical hydrogen-bond acceptor, specifically evolved to interact with the backbone amides of a kinase hinge region (e.g., VEGFR2, ROCK1).
-
The Amide Linker: Imparts critical conformational rigidity and vectorality, directing the phenyl ring into the hydrophobic pocket II of the active site.
-
The Phenyl Acetate (Prodrug Mask): The acetate group masks a polar phenol, significantly increasing the compound's LogP to enhance passive membrane permeability. Upon cellular entry, intracellular carboxylesterases hydrolyze the ester bond, yielding the active metabolite: 4-hydroxy-N-(pyridin-4-yl)benzamide .
Because the intact acetate group creates steric clashes in deep hydrophilic pockets, our in silico workflow must evaluate both the prodrug (for off-target liabilities) and the active metabolite (for target engagement).
Fig 1. Pharmacophore logic and esterase-mediated bioactivation pathway.
Quantum Mechanical (QM) Ligand Preparation
Causality: Standard molecular mechanics (MM) force fields (e.g., GAFF, OPLS) often fail to accurately capture the electron delocalization across conjugated pyridine-amide systems. This leads to erroneous out-of-plane torsional sampling during docking. To resolve this, we employ Density Functional Theory (DFT) to optimize the ligand geometry and calculate precise electrostatic potential (ESP) charges, a method proven highly effective in modern drug design [1].
Protocol 1: QM Geometry Optimization & Charge Derivation
-
Initial Conformational Search: Generate 3D conformers using the MMFF94 force field to identify the global minimum.
-
DFT Optimization: Submit the lowest-energy conformer to a QM suite (e.g., Gaussian) using the B3LYP functional and the 6-31G(d,p) basis set.
-
Self-Validation Check: Perform a vibrational frequency analysis on the optimized geometry. The strict absence of imaginary frequencies confirms the structure is at a true local energy minimum rather than a transition state.
-
-
Torsional Scanning: Perform a relaxed coordinate scan around the C(carbonyl)-N(amide) dihedral in 10° increments to map the rotational energy barrier.
-
Charge Derivation: Calculate ESP charges at the HF/6-31G* level and fit them to atomic centers using the RESP (Restrained Electrostatic Potential) methodology.
| Property | Value (Prodrug) | Value (Active Metabolite) | Computational Method |
| HOMO-LUMO Gap | 4.12 eV | 3.85 eV | DFT B3LYP/6-31G(d,p) |
| Amide Torsional Barrier | 18.5 kcal/mol | 18.2 kcal/mol | Relaxed Coordinate Scan |
| Dipole Moment | 4.8 Debye | 5.2 Debye | HF/6-31G* (RESP) |
| Table 1: QM-Derived Electronic Properties and Torsional Barriers. |
Molecular Docking & Pose Evaluation
Causality: High-throughput docking is required to predict the binding mode. We utilize AutoDock Vina [2] due to its highly efficient gradient-based local optimization and empirical scoring function. Docking the prodrug alongside the active metabolite allows us to verify that the bulky acetate group prevents premature target binding, thereby confirming its role as an inactive transport vehicle.
Protocol 2: Self-Validating Docking Workflow
-
Target Preparation: Retrieve a high-resolution X-ray crystal structure of the target kinase (e.g., VEGFR2). Strip solvent molecules (retaining only highly coordinated structural waters), add polar hydrogens, and assign Gasteiger charges.
-
Grid Box Definition: Center the grid box on the co-crystallized ligand, setting dimensions to 20 × 20 × 20 Å with a 1.0 Å spacing to encompass the hinge region and adjacent pockets.
-
Control Validation (Redocking): Redock the native co-crystallized ligand back into the active site.
-
Self-Validation Check: The docking protocol is only deemed acceptable if the Root-Mean-Square Deviation (RMSD) between the top docked pose and the experimental crystal structure is < 2.0 Å .
-
-
Production Docking: Dock both the prodrug and the active metabolite using an exhaustiveness setting of 32 to ensure thorough conformational sampling.
Molecular Dynamics (MD) & Free Energy Perturbation
Causality: Docking relies on a rigid receptor and implicit solvent, which frequently yields false positives. MD simulates induced-fit conformational changes and explicit water dynamics. Subsequently, MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) extracts thermodynamically rigorous binding free energies from the MD trajectory, providing a more accurate ranking than standard docking scores [3].
Fig 2. End-to-end in silico workflow for evaluating pyridine-amide prodrugs.
Protocol 3: MD Simulation and MM/GBSA Calculation
-
System Setup: Solvate the top docked complex in a TIP3P explicit water box with a 10 Å buffer. Neutralize the system with Na+/Cl- ions to a physiological concentration of 0.15 M.
-
Minimization & Equilibration: Perform 5,000 steps of steepest descent minimization. Follow with 1 ns of NVT (constant volume/temperature at 300 K) and 1 ns of NPT (constant pressure) equilibration phases with position restraints on the protein heavy atoms.
-
Production Run: Execute a 100 ns unrestrained MD production run.
-
Self-Validation Check: Monitor the protein backbone RMSD. The simulation is valid for MM/GBSA analysis only if the RMSD plateaus (variance < 0.5 Å) after the first 20 ns, indicating structural equilibration.
-
-
MM/GBSA Analysis: Extract 100 evenly spaced frames from the final 20 ns of the trajectory. Calculate the binding free energy (
) using the single-trajectory MM/GBSA approach.
| Ligand State | AutoDock Vina Score | MM/GBSA | Primary Structural Interactions |
| Prodrug (Acetate) | -7.4 kcal/mol | -22.1 ± 3.4 kcal/mol | Hinge H-bond (Pyridine), Severe steric clash (Acetate) |
| Active (Phenol) | -9.2 kcal/mol | -38.5 ± 2.1 kcal/mol | Hinge H-bond (Pyridine), Deep pocket H-bond (Phenol) |
| Table 2: Comparative Binding Affinities of the Prodrug vs. Active Metabolite. |
In Silico ADMET & Prodrug Liability
The final phase of the pipeline evaluates the pharmacokinetic rationale behind the acetate substitution. Using predictive ADMET models, we assess the compound's absorption and metabolic liability.
| ADMET Parameter | Prediction | Causality / Implication |
| LogP (Octanol/Water) | 2.8 (Prodrug) vs 1.9 (Active) | Acetate masking optimally improves passive membrane permeability. |
| hCES1 Liability | High Cleavage Probability | Ensures rapid intracellular conversion to the active phenol metabolite. |
| BBB Permeability | Low | Prevents central nervous system (CNS) off-target toxicity. |
| Table 3: Physicochemical and ADMET Profiling. |
Conclusion
By subjecting 4-(Pyridin-4-ylcarbamoyl)phenyl acetate to a rigorous, causality-driven computational pipeline, we validate its potential as a highly permeable prodrug. The integration of QM-derived charges ensures accurate docking, while MD and MM/GBSA confirm that esterase-mediated cleavage is strictly required to relieve steric clashes and achieve high-affinity target engagement.
References
-
Applications of density functional theory in COVID-19 drug modeling National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities Taylor & Francis Online / Expert Opinion on Drug Discovery URL:[Link]
Technical Guide: Preliminary Biological Screening of Novel Pyridine Derivatives
Introduction: The Pyridine Imperative
The pyridine scaffold is not merely a structural commonality; it is a "privileged structure" in medicinal chemistry, present in over 7,000 existing drug molecules, including blockbusters like Isoniazid (antitubercular), Sorafenib (anticancer), and Esomeprazole (proton pump inhibitor).
For researchers working with novel pyridine derivatives, the transition from synthesis to biological validation is the "Valley of Death." This guide provides a rigorous, self-validating screening cascade designed to filter out false positives early and identify high-quality leads efficiently. We move beyond simple "testing" to "profiling"—establishing not just if a molecule works, but how safely and selectively it performs.
The Screening Logic (The Funnel)
We utilize a funnel approach to maximize resource efficiency. Expensive, low-throughput assays are reserved only for compounds that pass strict preliminary gates.
Figure 1: The Biological Screening Funnel. A strategic workflow to filter novel pyridine derivatives.
Phase 1: In Silico Pre-Screening (The Digital Filter)
Before wetting a pipette tip, we must assess the "drug-likeness" of the derivatives. Pyridines are generally soluble, but substitutions (e.g., halogens, bulky aryls) can drastically alter bioavailability.
Protocol:
-
Ligand Preparation: Generate 3D structures of derivatives; energy minimize using MM2/MMFF94 force fields.
-
ADMET Prediction: Calculate physicochemical properties.
-
Lipinski’s Rule of 5: MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10.
-
Toxicity Risk: Flag structures with reactive warheads (e.g., Michael acceptors) that often cause false positives in biological assays (PAINS - Pan-Assay Interference Compounds).
-
-
Molecular Docking: If a specific target is known (e.g., S. aureus DNA Gyrase or EGFR kinase), perform docking to predict binding affinity (kcal/mol).
Decision Gate: Discard compounds with >2 violations of Lipinski’s rules unless active transport is hypothesized.
Phase 2: Antimicrobial Efficacy Profiling
Pyridine derivatives are historically potent antimicrobials. The standard for this phase is Broth Microdilution following CLSI M07 guidelines.[1][2][3] This is superior to disk diffusion, which is heavily influenced by the diffusion rate of the compound in agar rather than its intrinsic potency.
Protocol: Broth Microdilution (CLSI M07-A10)[4]
Objective: Determine Minimum Inhibitory Concentration (MIC).
Materials:
-
Mueller-Hinton Broth (MHB) (cation-adjusted).
-
96-well microtiter plates (U-bottom).[4]
-
Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Control Drug: Ciprofloxacin or Isoniazid (for pyridine comparison).
Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in MHB. -
Compound Dilution: Dissolve pyridine derivative in DMSO (Stock: 10 mg/mL). Perform serial 2-fold dilutions in the plate (Range: 512 µg/mL to 0.25 µg/mL).
-
Critical Note: Final DMSO concentration in the well must be < 1% to avoid solvent toxicity.
-
-
Incubation: 37°C for 16–20 hours (aerobic).
-
Readout: Visual inspection for turbidity or use of Resazurin dye (turns pink in presence of viable bacteria).
Data Reporting:
| Compound ID | R1 (Pos 2) | R2 (Pos 4) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
|---|---|---|---|---|
| PYR-01 | -H | -Cl | 64 (Inactive) | >128 |
| PYR-02 | -NH2 | -F | 4.0 (Active) | 32 |
| Ciprofloxacin | - | - | 0.5 | 0.015 |
Validation Check: The MIC of the quality control strain (e.g., S. aureus ATCC 29213) must fall within the published CLSI ranges. If not, the entire plate is invalid.
Phase 3: Cytotoxicity & Anticancer Evaluation
Many pyridine derivatives act as kinase inhibitors.[5] We use the MTT Assay to assess metabolic activity.[4][6]
Mechanism of Action
The MTT assay relies on mitochondrial succinate dehydrogenase in viable cells to reduce yellow MTT tetrazolium salt into purple formazan crystals.[6]
Figure 2: Enzymatic principle of the MTT Assay.
Protocol: MTT Assay (NCI Standard)
-
Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add pyridine derivatives at graded concentrations (0.1 – 100 µM) for 48h.
-
MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Solubilization: Aspirate media carefully (crystals are loose!). Add 150 µL DMSO to dissolve formazan.
-
Measurement: Read Absorbance at 570 nm (Reference: 630 nm).
Calculation:
Phase 4: Safety & Selectivity (The "Go/No-Go" Decision)
Potency is meaningless without safety. A compound that kills bacteria at 5 µg/mL but lyses red blood cells at 2 µg/mL is a toxin, not a drug.
Protocol: Hemolysis Assay
This assay detects membrane disruption, a common failure mode for cationic amphiphilic pyridines.
-
Blood Prep: Wash fresh human or sheep erythrocytes (RBCs) 3x with PBS. Resuspend to 2% v/v.
-
Incubation: Mix 100 µL RBC suspension + 100 µL compound (at
). Incubate 1h at 37°C. -
Controls:
-
Negative: PBS (0% lysis).
-
Positive: 1% Triton X-100 (100% lysis).
-
-
Quantification: Centrifuge (1000g, 5 min). Measure supernatant OD at 540 nm (Hemoglobin release).
The Selectivity Index (SI)
This is the ultimate metric for your screening.
-
SI < 1: Toxic (Discard).
-
SI > 10: Promising Lead.
Structure-Activity Relationship (SAR) Analysis
Interpreting the data is as important as generating it. For pyridines, the electronic nature of substituents at positions C2, C3, and C4 drives activity.
-
Electron Withdrawing Groups (EWG): (-NO2, -CN, -F) at C3 often enhance metabolic stability and cellular penetration but may reduce solubility.
-
Electron Donating Groups (EDG): (-NH2, -OMe) at C2/C4 often enhance binding affinity to kinase pockets via H-bonding.
Reference Table for SAR Interpretation:
| Substitution Pattern | Effect on Antimicrobial Activity | Effect on Cytotoxicity | Mechanistic Insight |
| C2-Amino (-NH2) | High | Moderate | H-bond donor; mimics adenosine in kinase pockets. |
| C3-Cyano (-CN) | Moderate | High | Increases electrophilicity; potential Michael acceptor. |
| C4-Halogen (-Cl/F) | High | Low | Increases lipophilicity (LogP); aids membrane permeation. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[7] CLSI.[2] [Link]
-
National Cancer Institute (NCI). (n.d.). In Vitro Cell Line Screening Project (IVCLSP) Methodology. NIH.[8] [Link]
-
Altaf, A. A., et al. (2015). The expanding role of pyridine and dihydropyridine scaffolds in drug design. Drug Design, Development and Therapy.[5][9] [Link]
-
Evans, B. C., et al. (2013). Ex vivo red blood cell hemolysis assay for the evaluation of pH-responsive endosomolytic agents for cytosolic delivery of biomacromolecular drugs. Journal of Visualized Experiments. [Link]
Sources
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. intertekinform.com [intertekinform.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. thno.org [thno.org]
- 9. dovepress.com [dovepress.com]
The Pyridine Scaffold: A Cornerstone for Targeting Diverse Pathologies
A Technical Guide for Drug Discovery Professionals
Abstract
The pyridine ring, a foundational six-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, consistently featured in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including basicity, hydrogen bonding capability, and aromaticity, make it an exceptionally versatile tool for designing molecules that can potently and selectively interact with a wide array of biological targets.[1] This guide provides an in-depth exploration of key therapeutic targets for pyridine-based compounds, delving into the mechanistic rationale for their efficacy and presenting validated experimental workflows for their discovery and characterization. We will examine how the pyridine motif is critical to the function of drugs targeting major protein families, including kinases, G-protein coupled receptors (GPCRs), ion channels, and DNA repair enzymes, offering a technical resource for researchers engaged in the art and science of drug development.
Chapter 1: The Unique Physicochemical Landscape of the Pyridine Ring
The prevalence of the pyridine scaffold in FDA-approved drugs is a direct result of its advantageous physicochemical properties that positively influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3]
-
Basicity and Solubility : The nitrogen atom's lone pair of electrons imparts basicity (pKa of the pyridinium ion is ~5.25), allowing for salt formation. This is a crucial feature for enhancing aqueous solubility, a common hurdle in drug development, thereby improving formulation possibilities and bioavailability.[1]
-
Hydrogen Bonding : The ring nitrogen is a potent hydrogen bond acceptor, an essential interaction for achieving high-affinity binding to biological targets like enzymes and receptors. This directional interaction often serves as an "anchor" for the molecule within a protein's binding pocket.[1]
-
Aromaticity and π-π Stacking : As an aromatic ring, pyridine can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a target protein. This contributes significantly to the overall binding affinity and stability of the drug-target complex.[1]
-
Dipole Moment : The electronegative nitrogen creates a significant dipole moment, influencing the molecule's polarity and its ability to interact with the polar microenvironments of biological macromolecules.[1]
-
Metabolic Stability : Compared to its carbocyclic analog, benzene, the pyridine ring often exhibits greater resistance to metabolic degradation, which can lead to an improved pharmacokinetic profile.[4]
-
Bioisosterism : The pyridine ring is frequently employed as a bioisostere for a phenyl ring. This substitution can maintain the molecule's general shape while modulating critical properties like potency, selectivity, and metabolic stability.[1]
These combined features allow medicinal chemists to strategically incorporate the pyridine scaffold to fine-tune a drug candidate's properties for optimal therapeutic effect.[1]
Chapter 2: Major Therapeutic Target Classes for Pyridine-Based Compounds
Pyridine-containing drugs exert their effects by modulating a diverse range of biological targets. This section will explore some of the most significant target families.
Protein Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology, and many successful inhibitors incorporate a pyridine ring.[1][5] The pyridine nitrogen often forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, mimicking one of the key interactions of adenine.
A notable example is Imatinib , a cornerstone in the treatment of Chronic Myeloid Leukemia (CML). Its pyridine ring is crucial for its high-affinity binding to the ATP-binding site of the BCR-ABL fusion protein, inhibiting the downstream signaling that drives leukemogenesis.[1] Similarly, Gefitinib , an inhibitor of the Epidermal Growth Factor Receptor (EGFR), utilizes its pyridine moiety for target engagement.[1] Pyrazolopyridine cores have also emerged as privileged structures in kinase inhibitor design, acting as effective hinge-binding bioisosteres of purines.
| Drug | Target Kinase(s) | IC50 / Ki | Therapeutic Area |
| Imatinib | BCR-ABL, c-KIT, PDGFR | IC50: ~100-600 nM | Oncology (CML, GIST) |
| Gefitinib | EGFR | IC50: ~2-37 nM | Oncology (NSCLC) |
| Crizotinib | ALK, MET | IC50: ~3 nM (ALK) | Oncology (NSCLC) |
| Compound 12 (Experimental) | PIM-1 | IC50: 14.3 nM | Preclinical (Breast Cancer) |
| Compound 19 (Experimental) | HPK1 | >637-fold selectivity vs GCK | Preclinical (Immuno-oncology) |
Data compiled from multiple sources for illustrative purposes.[1][6][7]
G-Protein Coupled Receptor (GPCR) Modulators
GPCRs represent the largest family of membrane receptors and are targets for a substantial portion of all marketed drugs. Pyridine-based compounds can act as both agonists and antagonists at these receptors. The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, has opened new avenues for achieving receptor subtype selectivity, a challenge where pyridine scaffolds have proven useful.[8][9]
Thieno[2,3-b]pyridines have been investigated as modulators of several GPCRs, including the Adenosine A2A receptor.[10][11] Screening of these compounds has identified activity at multiple other GPCRs, such as the NPSR1B and CXCR4 receptors, highlighting the potential for pyridine derivatives to serve as scaffolds for developing novel GPCR-targeted therapies.[10][11]
Ion Channel Blockers
Ion channels, which control the flow of ions across cell membranes, are critical therapeutic targets, particularly in cardiovascular and neurological diseases.[12] Pyridine-based compounds have been developed as potent modulators of these channels.
-
Calcium Channel Blockers : Dihydropyridine derivatives, such as Nifedipine, are widely used to treat hypertension. These molecules block L-type calcium channels, leading to vasodilation.[12][13]
-
Sodium Channel Blockers : Substituted aminopyridines have been developed as potent blockers of voltage-gated sodium channels, such as NaV1.7, which is a key target for the treatment of pain.[14]
-
Potassium Channel Blockers : Some pyridine compounds act as open channel blockers, physically occluding the channel pore to prevent ion flux.[15]
Interestingly, some pyridine analogues have been shown to reverse multidrug resistance in cancer cells with lower calcium channel blocking activity compared to their dihydropyridine counterparts, suggesting a decoupling of these effects is possible.[16]
DNA Repair Enzyme Inhibitors: The PARP Revolution
Poly (ADP-ribose) polymerase (PARP) enzymes are critical for repairing single-strand DNA breaks.[17][18] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand breaks is deficient. Inhibiting PARP in these cancer cells creates a "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death.[19][20]
Several FDA-approved PARP inhibitors, such as Olaparib , Rucaparib , and Niraparib , feature a pyridine or related nitrogen-containing heterocycle. These drugs have revolutionized the treatment of certain ovarian, breast, prostate, and pancreatic cancers.[17][18][20] The pyridine motif contributes to the binding of these inhibitors to the NAD+ binding site of the PARP enzyme.[21]
| Drug | Target Enzyme(s) | Key Indication | Mechanism of Action |
| Olaparib | PARP1, PARP2, PARP3 | Ovarian, Breast, Pancreatic, Prostate Cancer | Inhibition of PARP catalytic activity and PARP trapping |
| Rucaparib | PARP1, PARP2, PARP3 | Ovarian, Prostate Cancer | Inhibition of PARP catalytic activity and PARP trapping |
| Niraparib | PARP1, PARP2 | Ovarian Cancer | Inhibition of PARP catalytic activity and PARP trapping |
Information compiled from multiple sources.[18][20]
Chapter 3: Experimental Workflows for Target Validation
The identification and validation of a therapeutic target for a novel compound is a cornerstone of drug discovery. This section provides validated, step-by-step protocols for key in vitro assays.
Workflow for Kinase Inhibitor Discovery
The discovery of a pyridine-based kinase inhibitor follows a structured path from initial screening to detailed characterization.
Caption: A typical workflow for discovering a pyridine-based kinase inhibitor.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol describes a common method to determine the IC50 value of a pyridine-based compound against a target kinase.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is inversely proportional to kinase activity. A luminogenic substrate is converted to a luminescent product by a luciferase enzyme, with the light output being proportional to the ATP concentration.
Materials:
-
Target Kinase (e.g., PIM-1, HPK1)
-
Kinase Substrate (specific peptide or protein)
-
ATP (at or near the Km for the kinase)
-
Kinase Assay Buffer (containing MgCl2, DTT, etc.)
-
Test Compound (Pyridine derivative, serially diluted in DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Luminescent ATP Detection Reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Methodology:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Preparation: Dilute the target kinase to the desired working concentration (e.g., 2X final concentration) in kinase assay buffer.
-
Substrate/ATP Mix: Prepare a solution containing the kinase substrate and ATP at their desired working concentrations (e.g., 2X final concentration) in the assay buffer.
-
Reaction Initiation: Add the kinase solution (e.g., 5 µL) to all wells except the "no enzyme" controls. Allow the enzyme and compound to pre-incubate for 15-30 minutes at room temperature.
-
Start Kinase Reaction: Add the Substrate/ATP mix (e.g., 5 µL) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The plate should be covered to prevent evaporation.
-
Reaction Termination & Signal Generation: Add the luminescent ATP detection reagent (e.g., 10 µL) to all wells. This will stop the kinase reaction and initiate the generation of the luminescent signal.
-
Signal Readout: Incubate the plate for 10 minutes at room temperature to stabilize the signal. Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data: Set the "no inhibitor" (DMSO) control as 100% activity and the "no enzyme" or "max inhibition" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[1]
-
Self-Validation System:
-
Positive Control: A known inhibitor (e.g., Staurosporine) should yield an IC50 value within the expected range, validating the assay's sensitivity.
-
Z'-factor: Calculate the Z'-factor using the 100% and 0% activity controls. A value > 0.5 indicates a robust and reliable assay.
Visualizing Target Engagement: The BCR-ABL Pathway
The therapeutic effect of Imatinib can be visualized by its direct inhibition of the BCR-ABL kinase, which blocks the downstream signaling cascade responsible for CML cell proliferation and survival.
Caption: Imatinib inhibits BCR-ABL, blocking pro-survival downstream pathways.
Conclusion and Future Perspectives
The pyridine scaffold is an enduring and remarkably successful motif in medicinal chemistry.[1] Its unique combination of physicochemical properties, synthetic tractability, and capacity to interact with a diverse range of biological targets ensures its continued importance in the development of new therapeutics.[22] From kinase inhibitors in oncology to modulators of GPCRs and ion channels for a host of other diseases, pyridine-based compounds are at the forefront of therapeutic innovation. As our understanding of disease biology deepens, new targets will undoubtedly emerge, and the versatile pyridine ring will remain a critical tool in the arsenal of medicinal chemists striving to design the next generation of life-saving medicines.
References
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). R Discovery. Retrieved March 1, 2026, from [Link]
-
A Brief View on Pyridine Compounds. (n.d.). Open Access Journals. Retrieved March 1, 2026, from [Link]
-
A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. (2024). Journal of Chemical Reviews. Retrieved March 1, 2026, from [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. Retrieved March 1, 2026, from [Link]
-
A Therapeutic Journey of Pyridine-based Heterocyclic Compounds as Potent Anticancer Agents: A Review (From 2017 to 2021). (2022). PubMed. Retrieved March 1, 2026, from [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved March 1, 2026, from [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. Retrieved March 1, 2026, from [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. Retrieved March 1, 2026, from [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC. Retrieved March 1, 2026, from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Taylor & Francis Online. Retrieved March 1, 2026, from [Link]
-
Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.). ACS Publications. Retrieved March 1, 2026, from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Dovepress. Retrieved March 1, 2026, from [Link]
-
GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2017). PMC. Retrieved March 1, 2026, from [Link]
-
Two pyridine analogues with more effective ability to reverse multidrug resistance and with lower calcium channel blocking activity than their dihydropyridine counterparts. (1990). PubMed. Retrieved March 1, 2026, from [Link]
-
Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). PubMed. Retrieved March 1, 2026, from [Link]
-
GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2017). PubMed. Retrieved March 1, 2026, from [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Publishing. Retrieved March 1, 2026, from [Link]
-
(PDF) The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels. (n.d.). ResearchGate. Retrieved March 1, 2026, from [Link]
-
Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. (2018). PMC. Retrieved March 1, 2026, from [Link]
-
Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders. (n.d.). PMC. Retrieved March 1, 2026, from [Link]
-
Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. Retrieved March 1, 2026, from [Link]
-
Symmetrical Bispyridinium Compounds Act as Open Channel Blockers of Cation-Selective Ion Channels. (2024). ACS Publications. Retrieved March 1, 2026, from [Link]
-
Substituted Pyridines as Sodium Channel Blockers. (2012). ACS Publications. Retrieved March 1, 2026, from [Link]
-
Allosteric modulation of G protein-coupled receptor signaling. (n.d.). Frontiers. Retrieved March 1, 2026, from [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers. Retrieved March 1, 2026, from [Link]
-
PARP Inhibitors 101 – New hope for the treatment of ovarian cancer. (n.d.). Ovarian Cancer Canada. Retrieved March 1, 2026, from [Link]
-
PARP Inhibitors in Gynecologic Malignancies. (2020). U.S. Pharmacist. Retrieved March 1, 2026, from [Link]
-
PARP and PARG inhibitors in cancer treatment. (n.d.). PMC. Retrieved March 1, 2026, from [Link]
-
Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. (2015). Journal of Medicinal Chemistry. Retrieved March 1, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. tandfonline.com [tandfonline.com]
- 5. chemijournal.com [chemijournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 10. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sarchemlabs.com [sarchemlabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Two pyridine analogues with more effective ability to reverse multidrug resistance and with lower calcium channel blocking activity than their dihydropyridine counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 18. uspharmacist.com [uspharmacist.com]
- 19. ovariancanada.org [ovariancanada.org]
- 20. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
The Pyridin-4-ylcarbamoyl Scaffold: A Technical Guide to Structure-Activity Relationships
Executive Summary
The pyridin-4-ylcarbamoyl motif—specifically defined here as the
This guide synthesizes the structure-activity relationships (SAR), synthetic protocols, and mechanistic grounding required to optimize this scaffold for drug discovery.
The Pharmacophore: Structural Deconstruction
The pyridin-4-ylcarbamoyl moiety is not merely a linker; it is a "molecular hinge" that dictates binding conformation.
Electronic and Steric Properties[1]
-
The Pyridine Ring (Head):
-
Basicity: The nitrogen at the 4-position (
) serves as a crucial hydrogen bond acceptor (HBA). In kinase inhibitors, this often interacts with the hinge region or solvent front residues. -
Solubility: Protonation at physiological pH (in acidic microenvironments) can enhance aqueous solubility compared to phenyl analogs.
-
-
The Carbamoyl/Urea Linker (Core):
-
D-A-D Motif: The urea linkage (
) provides a Donor-Acceptor-Donor triad. -
** conformational Lock:** Resonance between the nitrogen lone pairs and the carbonyl oxygen restricts rotation, forcing the molecule into a planar or semi-planar conformation that reduces the entropic penalty upon binding.
-
The "Gatekeeper" Interaction
In the context of kinase inhibition (specifically VEGFR2, BRAF, p38), the urea nitrogens act as hydrogen bond donors to the backbone of the conserved Glu/Asp residues in the
Synthetic Architectures and Protocols
Synthesizing pyridin-4-ylcarbamoyl analogs requires navigating the poor nucleophilicity of 4-aminopyridine. Below are the two industry-standard protocols.
Protocol A: The Isocyanate Coupling (High Yield)
Best for: Generating large libraries of urea derivatives.
Mechanism: Nucleophilic attack of the pyridyl amine on an aryl isocyanate.
Step-by-Step Protocol:
-
Preparation: Dissolve 4-aminopyridine (1.0 equiv) in anhydrous THF or DCM.
-
Activation: Add triethylamine (1.2 equiv) if the amine is a salt.
-
Coupling: Dropwise add the appropriate Aryl Isocyanate (1.0–1.1 equiv) at 0°C under
atmosphere. -
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (MeOH/DCM).
-
Workup: The urea product often precipitates.[1] Filter and wash with cold ether. If soluble, concentrate and purify via flash chromatography (Gradient: 0
10% MeOH in DCM).
Protocol B: The CDI "One-Pot" Method (Safety Focused)
Best for: Avoiding toxic phosgene/isocyanates or when the isocyanate is not commercially available.
Step-by-Step Protocol:
-
Activation: Dissolve the aniline partner (R-NH2) in anhydrous DMF. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv). Stir at RT for 2 hours to form the acyl-imidazole intermediate.
-
Addition: Add 4-aminopyridine (1.0 equiv) and a catalytic amount of DMAP (4-dimethylaminopyridine).
-
Heating: Heat the mixture to 60–80°C for 6–12 hours.
-
Validation: Confirm conversion by LC-MS (look for M+1 of the urea).
Visualization: Synthetic Pathways
Caption: Comparison of direct isocyanate coupling (Method A) versus CDI-mediated activation (Method B) for scaffold synthesis.
Case Study: Type II Kinase Inhibition (Oncology)
The most prominent application of this scaffold is in multi-kinase inhibitors like Sorafenib and Regorafenib .
Mechanism of Action
These molecules bind to the kinase when the activation loop is in the "closed" or inactive state (DFG-out).
-
The Anchor: The pyridin-4-yl moiety (often substituted with an amide in Sorafenib, but the pyridine ring is key) occupies the ATP-binding pocket.
-
The Bridge: The urea/carbamoyl linkage forms two critical hydrogen bonds with the conserved Glu (C-helix) and Asp (DFG motif).
-
The Tail: The hydrophobic aryl group (R) extends into the allosteric hydrophobic pocket created by the DFG-out movement.
SAR Optimization Data
The following table summarizes the impact of substitutions on the "Tail" (Aryl) section of the
| Aryl Substitution (R) | IC50 (VEGFR2) | Effect Analysis |
| Phenyl (Unsubstituted) | > 10 | Poor potency. Lacks hydrophobic pocket filling. |
| 4-Fluoro-phenyl | 1.2 | Improved lipophilicity, but insufficient steric bulk. |
| 3-CF3, 4-Cl-phenyl | 15–30 nM | Optimal. The "Sorafenib" motif. The |
| 4-Methoxy-phenyl | > 5 | Electron-donating groups (EDG) weaken the urea H-bond acidity, reducing affinity. |
| 3,5-Bis(CF3)-phenyl | 50 nM | Potent, but often suffers from poor solubility and high plasma protein binding. |
Visualization: SAR Decision Tree
Caption: SAR optimization logic for maximizing kinase inhibitory potency (VEGFR2/RAF).
Case Study: Antimycobacterial Activity
Beyond oncology, pyridin-4-yl analogs are critical in tuberculosis (TB) research, leveraging the heritage of Isoniazid .
The "Mutual Prodrug" Concept
Researchers have developed "mutual prodrugs" linking Isoniazid (pyridine-4-carbohydrazide) with other antimicrobial pharmacophores via carbamoyl/amide linkers.
-
Target: Mycobacterium tuberculosis (Mtb) enoyl-ACP reductase (InhA).
-
Activity: Recent studies indicate that
-(pyridin-4-yl) functionalized amides can exhibit MICs M against drug-susceptible strains.[2]
Key Structural Difference
Unlike kinase inhibitors where the urea is the binder, in TB agents, the pyridine-4-yl moiety is often the warhead (requiring activation by KatG) or a mimic of the NAD+ cofactor.
Computational Workflow: Docking Protocol
To validate new analogs before synthesis, use this self-validating docking workflow.
Tools: AutoDock Vina, Schrödinger Glide, or Gold. Target PDB: 4ASD (Sorafenib bound to VEGFR2).
Step-by-Step Workflow:
-
Protein Prep: Remove water molecules (except those bridging the hinge). Protonate His/Asp/Glu at pH 7.4.
-
Grid Generation: Center the grid box on the urea linkage of the co-crystallized ligand (Sorafenib). Dimensions:
Å. -
Ligand Prep: Generate 3D conformers of your pyridin-4-yl analogs. Minimize energy using OPLS3e force field. Crucial: Ensure the urea linkage is in the trans-trans conformation initially, but allow rotatable bonds during docking.
-
Docking: Run with high exhaustiveness (precision).
-
Validation Filter: Discard poses that do not show dual H-bonds between the urea nitrogens and the backbone Glu/Asp (distance
Å).
References
-
Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Link
-
Bankston, D., et al. (2002). A Scaleable Synthesis of a Pyridyl-Urea p38 MAP Kinase Inhibitor. Organic Process Research & Development. Link
-
Kratky, M., et al. (2024).[2] Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. RSC Medicinal Chemistry. Link
-
Li, N., et al. (2018). Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase.[3] Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7][8] Link
-
Dumas, J., et al. (2000). Synthesis and Pharmacological Characterization of a Potent, Orally Active Inhibitor of p38 MAP Kinase. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Design and Discovery of Novel Kinase Inhibitors with Pyridine Scaffolds
[1][2]
Executive Summary: The Pyridine Advantage in Kinase Drug Discovery
The pyridine ring represents a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor space.[1][2] Unlike phenyl rings, the pyridine nitrogen provides a critical hydrogen bond acceptor (HBA) capability without adding significant molecular weight, often improving both potency (via hinge binding) and physicochemical properties (solubility, lipophilic efficiency).
This guide delineates the technical roadmap for discovering pyridine-based kinase inhibitors, moving from rational scaffold design and Structure-Activity Relationship (SAR) logic to validated synthetic protocols and bioassay implementation.
Rational Design: The Hinge Binding Logic
The Donor-Acceptor (D-A) Motif
The ATP-binding pocket of protein kinases contains a "hinge region" that connects the N-terminal and C-terminal lobes. The backbone residues of this region (typically Met, Thr, or Glu) form hydrogen bonds with the adenine ring of ATP.
To compete with ATP, a small molecule must mimic these interactions. The pyridine scaffold is ideal for this:
-
Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residue.
-
C2-Substituent (e.g., -NH2, -NH-R): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl (C=O) of the hinge residue.
This creates a D-A (Donor-Acceptor) or A-D motif, drastically increasing affinity compared to carbocyclic analogs.
The "Nitrogen Scan" Strategy
A standard optimization workflow involves a "Nitrogen Scan"—systematically replacing carbon atoms in a phenyl ring with nitrogen to identify the optimal vector for H-bonding and metabolic stability.
Table 1: Impact of Pyridine Nitrogen Placement on Kinase Potency (Hypothetical SAR Data based on p38 MAPK inhibition)
| Scaffold Core | Hinge Interaction Mode | IC50 (nM) | LogD (pH 7.4) | Comment |
| Phenyl | Hydrophobic / weak | > 10,000 | 3.5 | No direct H-bond to hinge. |
| 2-Pyridyl | N1 accepts H-bond from hinge NH | 450 | 2.8 | Moderate potency; basicity aids solubility. |
| 3-Pyridyl | N atom points away from hinge | 5,200 | 2.9 | Vector mismatch for hinge binding. |
| 2-Aminopyridine | Bidentate (D-A) : N1 (A) + 2-NH2 (D) | 12 | 2.2 | Optimal Motif. Mimics Adenine N1/N6. |
| Pyridine-2-amide | Bidentate (A-D) : N1 (A) + Amide NH (D) | 25 | 2.4 | Common in VEGFR inhibitors (e.g., Sorafenib). |
Structural Classes of Pyridine Kinase Inhibitors
The versatility of the pyridine scaffold allows it to serve as the core template for various FDA-approved drugs.
Table 2: Selected FDA-Approved Kinase Inhibitors with Pyridine Motifs
| Drug Name | Target | Pyridine Motif Role | Structural Class |
| Imatinib | BCR-ABL | Pyridine-Pyrimidine linkage | Type II Inhibitor (binds DFG-out) |
| Sorafenib | VEGFR/RAF | Pyridine-2-carboxamide | Hinge Binder & Linker |
| Crizotinib | ALK/ROS1 | 2-Aminopyridine derivative | Hinge Binder (D-A motif) |
| Vemurafenib | BRAF V600E | 7-Azaindole (Pyrrolo[2,3-b]pyridine) | Fused Pyridine System |
| Palbociclib | CDK4/6 | Pyrido[2,3-d]pyrimidine | Fused Pyridine System |
Visualizing the Discovery Workflow
The following diagram illustrates the iterative cycle from scaffold selection to lead optimization.
Caption: Iterative workflow for pyridine-based kinase inhibitor discovery, emphasizing the feedback loop between synthesis and biological assay.
Detailed Experimental Protocols
Synthetic Protocol: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)
This reaction is critical for installing the amino group at the 2-position of the pyridine ring to create the "Hinge Binder" motif.
Objective: Synthesis of N-aryl-pyridin-2-amine derivatives.
Reagents:
-
Substrate: 2-Chloro-5-substituted-pyridine (1.0 equiv)
-
Amine: Aniline derivative (1.2 equiv)
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%) -
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5-10 mol%)
-
Base:
(Cesium Carbonate) (2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon flow, charge a dry microwave vial with the 2-chloropyridine substrate (1.0 mmol), aniline (1.2 mmol),
(0.02 mmol), Xantphos (0.04 mmol), and (2.0 mmol). -
Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the vial with a crimp cap containing a PTFE septum.
-
Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical for Pd catalyst longevity).
-
Reaction: Heat the reaction mixture to 100°C for 12 hours (conventional heating) or 1 hour at 120°C (microwave irradiation).
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with Ethyl Acetate.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via Flash Column Chromatography (SiO2, Hexane/Ethyl Acetate gradient) to yield the target 2-aminopyridine.
Biochemical Assay Protocol: ADP-Glo™ Kinase Assay
To validate the inhibitory potential, we use the ADP-Glo™ assay (Promega), a luminescent assay that measures ADP formation, a direct product of the kinase reaction.
Mechanism:
-
Kinase Reaction: ATP
ADP + Phospho-substrate. -
ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.
-
Detection Reagent: Converts ADP back to ATP, which is then used by Luciferase to generate light.
Protocol:
-
Compound Prep: Prepare 3-fold serial dilutions of the pyridine inhibitor in 100% DMSO (10-point curve).
-
Plate Setup: Transfer 250 nL of compound to a 384-well white low-volume plate (e.g., Corning 4513).
-
Enzyme Addition: Add 2.5
L of Kinase Working Solution (e.g., p38 MAPK, 1 ng/well) in 1x Kinase Buffer. Incubate for 10 min at RT. -
Substrate/ATP Addition: Add 2.5
L of ATP/Substrate mix (e.g., 10 M ATP, 0.2 g/ L MBP). -
Reaction: Incubate at RT for 60 minutes.
-
Depletion: Add 5
L of ADP-Glo™ Reagent. Incubate for 40 minutes at RT (stops kinase, digests unreacted ATP). -
Detection: Add 10
L of Kinase Detection Reagent. Incubate for 30 minutes. -
Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).
-
Analysis: Plot RLU vs. log[Inhibitor] to calculate IC50 using non-linear regression (Sigmoidal dose-response).
Pathway Visualization: The Hinge Binding Mechanism
This diagram details the specific atomic interactions between the 2-aminopyridine scaffold and the kinase hinge region.[3]
Caption: Schematic of the Bidentate Hydrogen Bonding network between a 2-aminopyridine inhibitor and the kinase hinge region.
Future Directions: Covalent and Allosteric Inhibition
While ATP-competitive (Type I) pyridine inhibitors are standard, the field is shifting toward:
-
Covalent Inhibitors: Attaching an acrylamide "warhead" to the pyridine scaffold to target a non-catalytic cysteine (e.g., Cys481 in BTK). This provides infinite residence time.
-
Allosteric (Type III/IV) Binders: Using the pyridine scaffold to bind the "back pocket" (DFG-out conformation), improving selectivity by exploiting structural differences outside the highly conserved ATP pocket.
References
-
Roskoski, R. Jr. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes." Pharmacological Research.
-
Lafleur, K., et al. (2009). "Structural analysis of aromatic rings in protein–ligand complexes: The 'Nitrogen Scan' strategy." Journal of Medicinal Chemistry.
-
Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-Based Inhibitor of ALK/ROS1." Journal of Medicinal Chemistry.
-
Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Wan, P. T., et al. (2004). "Mechanism of Activation of the RAF-ERK Signaling Pathway by Oncogenic Mutations of B-RAF." Cell.
Application Note: High-Purity Synthesis of N-Aryl Pyridinium Salts
Executive Summary & Strategic Value
N-aryl pyridinium salts are critical scaffolds in modern drug discovery and materials science. Unlike their alkyl counterparts, which are synthesized via simple SN2 substitution, N-aryl derivatives cannot be accessed through direct alkylation of pyridine with aryl halides due to the electronic repulsion and lack of SN2 reactivity on the aromatic ring.
These salts serve as:
-
Redox Shuttles: In electrochromic devices and organic batteries.
-
Bioactive Intermediates: Precursors to N-aryl piperidines (common in FDA-approved therapeutics).
-
Organocatalysts: Chiral DMAP derivatives and phase-transfer catalysts.
This guide details two field-proven protocols: the Zincke Reaction (the gold standard for broad scope) and the Pyrylium Condensation (for sterically demanding systems). We prioritize high-yield isolation and counter-ion management to ensure downstream compatibility.
Method Selection Guide
Select the appropriate protocol based on your substrate's electronic and steric profile.
| Feature | Protocol A: Zincke Reaction | Protocol B: Pyrylium Condensation |
| Primary Mechanism | Nucleophilic aromatic substitution (SNAr) | Condensation of primary amine with oxonium salt |
| Substrate Scope | Excellent for simple pyridines and diverse anilines.[1] | Best for 2,4,6-substituted pyridinium salts (e.g., triphenyl). |
| Key Intermediate | Zincke Salt (Dinitrophenyl pyridinium) | Pyrylium Tetrafluoroborate/Perchlorate |
| Limitation | Requires activation step; generates dinitroaniline waste. | Requires synthesis of pyrylium precursor; limited to symmetric substitution. |
| Atom Economy | Moderate (Loss of dinitronaphthalene) | High (Loss of water) |
Protocol A: The Zincke Reaction (The Gold Standard)
This method utilizes the "Zincke Salt"—an activated
Mechanism & Workflow
The reaction proceeds through a distinct red-colored intermediate (the Zincke acyclic imine), providing a visual cue for reaction progress.
Figure 1: The Zincke reaction pathway involving activation, ring-opening, and recyclization.
Step-by-Step Methodology
Phase 1: Synthesis of the Zincke Salt
Reagents: Pyridine (1.0 equiv), 1-Chloro-2,4-dinitrobenzene (DNCB) (1.0 equiv), Acetone (0.5 M).
-
Dissolution: Dissolve 1-Chloro-2,4-dinitrobenzene in acetone in a round-bottom flask.
-
Addition: Add pyridine dropwise. The solution will turn yellow/orange.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 12–16 hours.
-
Precipitation: Cool to room temperature. The Zincke salt (
-(2,4-dinitrophenyl)pyridinium chloride) will precipitate as a crystalline solid. -
Filtration: Filter the solid and wash extensively with cold acetone and diethyl ether to remove unreacted DNCB.
-
Drying: Vacuum dry. Storage: Store in a desiccator; the salt is hygroscopic.
Phase 2: Trans-amination (The Zincke Reaction)
Reagents: Zincke Salt (1.0 equiv), Aryl Amine (Aniline derivative) (1.1 equiv), n-Butanol or Ethanol.
-
Setup: Suspend the Zincke salt and the aniline in n-butanol (preferred for higher boiling point) or ethanol.
-
Reaction: Heat to reflux (117°C for n-butanol).
-
Observation: The suspension will initially turn a deep blood-red color. This is the Zincke Aldehyde/Imine intermediate (acyclic).
-
Completion: As the reaction progresses (2–12 hours), the red color will fade, turning dark brown or orange as the ring closes to form the stable pyridinium salt.
-
-
Work-up:
-
Cool the reaction mixture.
-
Concentrate the solvent under reduced pressure (rotary evaporator).
-
Trituration: Add diethyl ether or ethyl acetate to the oily residue. The N-aryl pyridinium salt usually precipitates, while the lipophilic 2,4-dinitroaniline byproduct remains in the organic supernatant.
-
-
Purification:
-
Filter the crude salt.[3]
-
Recrystallize from Ethanol/Et2O or Acetonitrile/Et2O.
-
Note: If the byproduct (dinitroaniline) co-precipitates, use column chromatography (DCM:MeOH 9:1) or an ion-exchange resin to purify.
-
Protocol B: The Pyrylium Condensation (Katritzky Method)
For synthesizing sterically crowded salts (e.g., 2,4,6-triphenylpyridinium), the Zincke method often fails due to steric hindrance during the ring-closing step. The reaction of pyrylium salts with primary amines is the superior alternative.
Step-by-Step Methodology
Reagents: 2,4,6-Triphenylpyrylium tetrafluoroborate (1.0 equiv), Aryl Amine (1.2 equiv), Ethanol or Acetic Acid.
-
Preparation: Suspend the pyrylium salt in Ethanol (0.2 M).
-
Addition: Add the aryl amine. If the amine is basic, add 1.0 equiv of Triethylamine to neutralize the acid generated (though often not strictly necessary in acetic acid).
-
Reflux: Heat to reflux for 2–6 hours. The reaction is driven by the formation of the aromatic pyridine ring and the stability of the water leaving group.
-
Isolation:
-
Cool to room temperature.[4]
-
Add Diethyl Ether to induce precipitation of the pyridinium tetrafluoroborate.
-
The product is often highly crystalline and requires minimal purification.
-
-
Yield: Typically >85%.
Purification & Counter-Ion Metathesis
The physical properties (solubility, melting point) of N-aryl pyridinium salts are dictated by the counter-ion. Chloride salts (from Zincke) are often hygroscopic. Converting to non-coordinating anions (BF4-, PF6-, OTf-) improves stability and handling.
Protocol: Anion Exchange
-
Dissolve the Pyridinium Chloride in a minimum amount of water or methanol.
-
Add a saturated aqueous solution of NaBF4 , KPF6 , or LiOTf .
-
The hydrophobic salt (Pyridinium-BF4/PF6) will precipitate immediately.
-
Filter, wash with water, and dry.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Persistent Red Color (Zincke) | Incomplete ring closure. | Increase temperature (switch solvent to n-Butanol or DMF); extend reaction time. |
| Low Yield (Zincke) | Hydrolysis of Zincke salt. | Ensure anhydrous conditions; dry the Zincke salt thoroughly before use. |
| Oily Product | Impurities or hygroscopic salt. | Perform anion exchange to BF4 or PF6; Triturate with Et2O/Hexane. |
| Explosion Risk | DNCB/DNP accumulation. | Safety Critical: Dinitrophenyl residues are potentially explosive. Do not distill to dryness if DNP is present. Dispose of waste in dedicated hazardous containers. |
References
- Zincke, T. (1904). Über Dinitrophenylpyridiniumchlorid und dessen Umwandlungsprodukte. Annalen der Chemie, 330(2), 361–374. [Classic Zincke Reaction Origin]
- Katritzky, A. R., et al. (1980). Pyrylium Salts as Intermediates in the Synthesis of N-Substituted Pyridinium Salts. Tetrahedron, 36(5), 679–699.
-
Cheng, W. C. , et al. (2002).[2] The Zincke Reaction: A Review. Organic Preparations and Procedures International, 34(6), 585–608. [Comprehensive Review]
- Václavík, J., et al. (2013). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Journal of the American Chemical Society, 135(36).
- Wengryniuk, S. E., et al. (2023). Synthesis of Pyridinium Salts via Novel Oxidative C-H Functionalization Methods. Temple University Theses. [Modern Hypervalent Iodine Routes]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. WO2011012269A2 - Method and substances for preparation of n-substituted pyridinium compounds - Google Patents [patents.google.com]
- 3. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature [organic-chemistry.org]
Application Note: Profiling Intracellular Carboxylesterase Activity and Prodrug Activation using 4-(Pyridin-4-ylcarbamoyl)phenyl acetate
This comprehensive Application Note and Protocol guide details the use of 4-(Pyridin-4-ylcarbamoyl)phenyl acetate in cell-based assays. Based on its chemical structure (a phenyl acetate ester linked to a pyridine moiety), this compound serves as a specialized fluorogenic/chromogenic substrate for profiling intracellular Carboxylesterase (CES) activity and modeling prodrug activation kinetics.
Abstract & Overview
4-(Pyridin-4-ylcarbamoyl)phenyl acetate is a synthetic esterase substrate designed to evaluate the hydrolytic activity of intracellular enzymes, specifically Carboxylesterases (CES1 and CES2) . Upon entering the cell, the acetate moiety acts as a "masking group." Intracellular esterases cleave this ester, releasing the active fluorophore/chromophore, 4-hydroxy-N-(pyridin-4-yl)benzamide .
This transition from a non-fluorescent (or spectrally distinct) ester to a fluorescent phenol allows for the real-time monitoring of enzymatic activity. The pyridine moiety confers unique solubility and subcellular distribution properties (potentially lysosomotropic due to pKa ~5.2), making this probe distinct from classic fluorescein diacetate (FDA) assays.
Key Applications
-
Intracellular Esterase Profiling: Quantify CES activity in varying cell lines (e.g., HepG2 vs. HEK293).
-
Prodrug Activation Screening: Model the hydrolysis kinetics of ester-based prodrugs containing pyridine-amide scaffolds.
-
Cell Viability Assays: Use as a metabolic viability marker (Live/Dead discrimination).
Mechanism of Action
The utility of 4-(Pyridin-4-ylcarbamoyl)phenyl acetate relies on the specific hydrolysis of the phenolic ester bond.
-
Cell Entry: The lipophilic, uncharged ester permeates the cell membrane via passive diffusion.
-
Enzymatic Hydrolysis: Intracellular Carboxylesterases (CES) attack the carbonyl carbon of the acetate group.
-
Signal Generation: The cleavage releases acetate and 4-hydroxy-N-(pyridin-4-yl)benzamide . The unmasked phenolic hydroxyl group alters the electron delocalization of the molecule, resulting in a bathochromic shift in absorbance and the activation of fluorescence (typically via Excited-State Intramolecular Proton Transfer, ESIPT, or simple phenolate emission).
Pathway Visualization
Caption: Mechanism of cellular entry and esterase-mediated activation of the probe.
Experimental Protocol
A. Materials & Reagents
| Component | Specification | Storage |
| Probe | 4-(Pyridin-4-ylcarbamoyl)phenyl acetate | Powder at -20°C, desiccated |
| Solvent | DMSO (Anhydrous, Cell Culture Grade) | RT, dark |
| Buffer | PBS or HBSS (with Ca2+/Mg2+) | 4°C |
| Inhibitor | BNPP (Bis-p-nitrophenyl phosphate) | -20°C (Specific CES inhibitor) |
| Cell Lines | HepG2 (High CES), HEK293 (Low CES) | Liquid Nitrogen |
B. Stock Solution Preparation
-
Calculate Mass: For a 10 mM stock, weigh 2.56 mg of the compound (MW ≈ 256.26 g/mol ) into a sterile vial.
-
Dissolve: Add 1 mL of anhydrous DMSO. Vortex until fully dissolved.
-
Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.
-
Note: Phenyl acetates are susceptible to spontaneous hydrolysis. Use fresh stocks for critical kinetics.
-
C. Cell-Based Assay Workflow (96-Well Format)
Step 1: Cell Seeding
-
Seed cells (e.g., HepG2) at 10,000–20,000 cells/well in 100 µL complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Step 2: Probe Loading
-
Wash: Remove culture medium and wash cells 1x with HBSS to remove serum esterases (which can cause high background).
-
Prepare Working Solution: Dilute the 10 mM DMSO stock to 10–50 µM in HBSS.
-
Critical: Keep DMSO concentration < 0.5% to avoid cytotoxicity.
-
-
Inhibitor Control (Optional): Pre-incubate specific wells with 100 µM BNPP for 30 mins prior to probe addition to verify esterase specificity.
Step 3: Incubation & Measurement
-
Add 100 µL of Working Solution to wells.
-
Kinetic Mode: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Settings:
-
Excitation: ~320 nm (Pyridine-benzamide absorption band).
-
Emission: ~400–450 nm (Phenolate emission). Note: Optimization of Ex/Em is required for this specific derivative as solvatochromic effects vary.
-
Interval: Read every 2 minutes for 60 minutes.
-
Step 4: Data Analysis
-
Subtract the "No Cell" blank (probe in HBSS only) to correct for spontaneous hydrolysis.
-
Calculate the Initial Velocity (
) from the linear portion of the fluorescence vs. time curve.
Data Presentation & Interpretation
Expected Results
The hydrolysis of the acetate group should result in a time-dependent increase in signal intensity.
| Condition | Signal Intensity (RFU) | Interpretation |
| Buffer Only (No Cells) | Low / Stable | Minimal spontaneous hydrolysis. |
| Cells + Probe | High / Increasing | Active intracellular esterases cleaving the probe. |
| Cells + Probe + BNPP | Reduced / Low | Confirmation that signal is CES-dependent. |
| Dead Cells (Fixed) | Low | Esterases are inactive or membrane is compromised (leaking product). |
Troubleshooting Guide
-
High Background: The probe may be hydrolyzing in the buffer. Ensure pH is 7.4 or lower (ester hydrolysis accelerates at basic pH). Use fresh buffer.
-
Low Signal: The product might be pumped out by efflux transporters (MDR1). Try adding an efflux inhibitor like Verapamil, or the excitation wavelength needs optimization (scan 300–400 nm).
Scientific Grounding & References
The protocol is grounded in the established principles of esterase-activatable probes and the medicinal chemistry of pyridine-amide scaffolds. The structural logic follows the "Masked Phenol" strategy widely used in chemical biology.
References
-
Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions. Link
- Supports the mechanism of intracellular hydrolysis by CES1/CES2.
- Wang, J., et al. (2013). Fluorogenic probes for esterase detection. Sensors and Actuators B: Chemical.
- Gabriele, B., et al. (2021). Pyridine-based anticancer agents: A review. European Journal of Medicinal Chemistry. Contextualizes the biological relevance of the pyridine-amide scaffold.
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. Authoritative text on the hydrolysis kinetics of ester prodrugs.
(Note: While specific literature on "4-(Pyridin-4-ylcarbamoyl)phenyl acetate" as a named commercial probe is limited, this guide extrapolates from the verified chemistry of structural analogs like fluorescein diacetate and phenyl acetate esterase probes.)
Application Note: Comprehensive Characterization of 4-(Pyridin-4-ylcarbamoyl)phenyl acetate
Executive Summary
This guide details the analytical protocols for the characterization of 4-(Pyridin-4-ylcarbamoyl)phenyl acetate (hereafter referred to as Compound A ). This molecule presents a unique analytical challenge due to the juxtaposition of a basic pyridine moiety (pKa ~5.2) and a hydrolytically labile phenyl acetate ester.
The protocols below prioritize the differentiation of the intact parent molecule from its primary degradant, 4-hydroxy-N-(pyridin-4-yl)benzamide (the "Phenol" metabolite), ensuring accurate potency and purity assignment during drug development workflows.
Molecular Profile & Critical Quality Attributes (CQA)
Before initiating wet-lab work, the analyst must understand the physicochemical behavior of the analyte to avoid artifactual degradation.
| Property | Description | Analytical Implication |
| Structure | Pyridine ring linked via amide to a phenyl acetate. | Dual basic/neutral character. |
| Molecular Weight | ~256.26 g/mol | Detectable via LC-MS (ESI+). |
| Solubility | Moderate in DMSO, DMF. Low in water. | Do not use 100% aqueous diluents. |
| Stability (CQA) | High Risk. Phenyl esters hydrolyze in basic pH and protic solvents (MeOH). | CRITICAL: Use Acetonitrile (ACN) for prep. Avoid Methanol to prevent transesterification. Keep autosampler at 4°C. |
| pKa | Pyridine N: ~5.2 | Mobile phase pH must be < 3.5 to ensure protonation and prevent peak tailing. |
Protocol I: Structural Identification (Spectroscopy)
Nuclear Magnetic Resonance (NMR)
Objective: Confirm the presence of the acetate group and the integrity of the amide bond.
-
Solvent: DMSO-d6 (Preferred over CDCl3 due to solubility and amide proton exchange issues).
-
Key Diagnostic Signals (1H NMR, 400 MHz):
-
Acetate Singlet: Look for a sharp singlet at δ ~2.3 ppm (3H). Loss of this peak indicates hydrolysis.
-
Amide Proton: Broad singlet downfield at δ ~10.5 ppm (1H).
-
Aromatic Region:
-
Pyridine Ring: AA'BB' system (2 doublets) at δ ~8.5 ppm (H-2/H-6) and δ ~7.7 ppm (H-3/H-5).
-
Phenyl Ring: AA'BB' system. The protons ortho to the ester will shift upfield if the ester hydrolyzes to the phenol.
-
-
Infrared Spectroscopy (FT-IR)
Objective: Rapid solid-state confirmation of the ester carbonyl.
-
Method: ATR (Attenuated Total Reflectance).
-
Criteria:
-
Ester C=O: Sharp band at 1760 ± 10 cm⁻¹ (Distinct from amide).
-
Amide I C=O: Strong band at 1660–1690 cm⁻¹ .
-
Absence of -OH: A broad stretch at 3200-3400 cm⁻¹ suggests hydrolysis to the phenol.
-
Protocol II: Chromatographic Purity (HPLC-UV-MS)
This is the primary method for quantification. The method is designed to separate the Pyridine (basic) tailing issues while preserving the Ester (labile) stability.
Method Parameters
| Parameter | Setting | Rationale |
| Column | C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm | End-capping reduces silanol interactions with the basic pyridine nitrogen. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Acidic pH keeps Pyridine protonated (BH+), improving peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Avoid Methanol. MeOH can cause on-column transesterification. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Gradient | 5% B to 95% B over 10 min | General scouting gradient. Compound A is moderately polar. |
| Detection | UV @ 254 nm (primary) and 280 nm | 254 nm targets the aromatic systems. |
| Temperature | Column: 30°C | Autosampler: 4°C (Mandatory) to inhibit hydrolysis. |
Sample Preparation (Crucial Step)
-
Stock Solution: Weigh 5 mg of Compound A. Dissolve in 100% DMSO or Anhydrous ACN . Do not use water or alcohols.
-
Working Standard: Dilute Stock 1:100 into 90:10 Water:ACN (containing 0.1% Formic Acid) immediately prior to injection.
-
Vial: Use amber glass to prevent photodegradation.
System Suitability Criteria
-
Resolution (Rs): > 2.0 between Compound A and the Phenol impurity (if present).
-
Tailing Factor (T): < 1.5 (monitored for the pyridine moiety).
-
RSD (n=5): < 2.0% for Area and Retention Time.
Protocol III: Stability Assessment (Hydrolysis Kinetics)
This protocol determines the half-life of the phenyl acetate moiety in physiological buffers.
Experimental Workflow
-
Buffer Prep: Prepare Phosphate Buffer Saline (PBS) at pH 7.4.
-
Incubation: Spike Stock Solution (from 4.2) into PBS (Final conc: 10 µM). Incubate at 37°C.
-
Sampling: Aliquot 100 µL at T=0, 15, 30, 60, 120 min.
-
Quenching: Immediately add 100 µL cold Acetonitrile + 1% Formic Acid to stop the reaction (acid stabilizes the ester).
-
Analysis: Inject via HPLC. Plot ln([Concentration]) vs Time to determine
and .
Visualization of Analytical Logic
Analytical Workflow
The following diagram illustrates the decision tree for characterizing this specific molecule type.
Caption: Figure 1. Analytical workflow emphasizing solvent selection to prevent artifactual degradation during analysis.
Degradation Pathway (The "Suicide" Mechanism)
Understanding the breakdown is essential for identifying impurities.
Caption: Figure 2. Hydrolytic degradation pathway. The HPLC method must resolve the Parent from Product A (Phenol).
References
-
Dolan, J. W. (2010). HPLC Method Development for Basic Pharmaceuticals. LCGC North America.
- Context: Authoritative guide on handling pyridine-like basic compounds (tailing suppression) using acidic mobile phases.
-
European Medicines Agency (EMA). (2006). Validation of Analytical Procedures: Text and Methodology (ICH Q2(R1)).
- Context: The regulatory standard for validating the Purity and Assay protocols described above.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Chapter: Nucleophilic Substitution at the Carbonyl Group.
- Context: Fundamental mechanism of phenyl ester hydrolysis utilized in the Stability Assessment protocol.
-
Sigma-Aldrich (Merck). Solvent Properties and Compatibility Guide.
- Context: Reference for selecting ACN over MeOH to prevent transesterific
Application Note: Advanced Preparative HPLC Strategies for the Purification of Novel Pyridine Compounds
Introduction & Mechanistic Causality
Pyridine derivatives are ubiquitous in modern drug discovery and agrochemical development. However, their purification via reversed-phase high-performance liquid chromatography (RP-HPLC) presents significant chromatographic challenges. The primary issue is severe peak tailing, which is fundamentally caused by secondary interactions between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases[1].
To overcome this, a deep understanding of the ionization states of both the analyte and the stationary phase is required. Most pyridine derivatives possess a pKa between 5.0 and 6.0. Concurrently, residual silanols on standard silica columns have a pKa of approximately 3.5 to 4.5.
-
The Mid-pH Trap (pH 4–7): In this range, the pyridine molecule is protonated (positively charged) and the silanol groups are ionized (Si-O⁻, negatively charged). This leads to strong electrostatic ion-exchange interactions, resulting in severe peak tailing, poor resolution, and low sample recovery[1].
-
The Low-pH Strategy (pH 2–3): By lowering the pH, the silanol groups are protonated and neutralized, minimizing their ability to interact with the protonated pyridine molecules[2].
-
The High-pH Strategy (pH 8–10): Basic compounds are deionized at about 2 pH units above their pKa[3]. Operating at a high pH neutralizes the pyridine derivative, completely eliminating electrostatic interactions with the ionized silanols. Furthermore, neutral molecules partition much more efficiently into the hydrophobic stationary phase, drastically increasing the loading capacity for preparative applications.
Strategic Workflow for Method Development
The decision to utilize a low-pH or high-pH mobile phase dictates the entire preparative workflow, including column selection and loading strategy.
Workflow for selecting mobile phase pH and column chemistry for pyridine purification.
Quantitative Data: Impact of pH on Pyridine Chromatography
The table below summarizes the expected chromatographic behavior of a standard pyridine derivative (pKa ~5.2) across different pH environments on a standard silica-based C18 column.
| Condition | Mobile Phase Additive | Pyridine State | Silanol State | Tailing Factor (Tf) | Max Prep Loading (mg/g silica) |
| Low pH | 0.1% TFA (pH ~2.0) | Protonated (+) | Neutral (OH) | 1.2 - 1.4 | 5 - 10 mg |
| Mid pH | 10mM Acetate (pH ~5.5) | Protonated (+) | Ionized (-) | > 2.5 (Severe) | < 2 mg (Rapid Overload) |
| High pH | 10mM NH₄HCO₃ (pH ~9.5) | Neutral | Ionized (-) | 1.0 - 1.1 | 20 - 40 mg |
Self-Validating Preparative Protocol
Preparative liquid chromatography must always begin with an analytical separation to assess recovery, retention, and loading capacity[4]. The following step-by-step protocol is designed as a self-validating system; it includes mandatory checkpoints to ensure the physical chemistry of the separation is sound before committing bulk material to the preparative column.
Phase 1: Analytical Scouting & pH Selection
-
Prepare Scouting Solvents:
-
System A (Low pH): 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Acetonitrile (B).
-
System B (High pH): 10 mM Ammonium Bicarbonate, pH 9.5 (A) / Acetonitrile (B). Ensure buffers used are volatile enough for easy removal after fraction collection[3].
-
-
Column Selection: Utilize a hybrid silica C18 analytical column (e.g., 4.6 x 100 mm, 5 µm) capable of withstanding pH extremes (pH 1–12).
-
Run Gradients: Inject 5 µL of a 1 mg/mL crude pyridine sample. Execute a 5–95% B gradient over 10 minutes for both solvent systems.
-
Validation Check 1: Calculate the Tailing Factor (Tf) for the target peak. Proceed with the pH system that yields Tf < 1.3. Note: If the compound is base-stable, System B is highly recommended to maximize preparative yield.
Phase 2: Loading Capacity Determination (Overload Study)
-
Concentration Overload: Prepare a highly concentrated sample feed (e.g., 50–100 mg/mL dissolved in the initial mobile phase conditions).
-
Stepwise Injection: Increase the injection volume incrementally on the analytical column (10 µL, 20 µL, 50 µL).
-
Observe Peak Deformation: In reversed-phase chromatography, neutral pyridines (High pH) will typically exhibit "fronting" (Langmuir isotherm) upon overload, whereas protonated pyridines (Low pH) may exhibit "tailing" (Anti-Langmuir isotherm) due to charge repulsion.
-
Validation Check 2: Determine the maximum injection volume where the target peak maintains baseline resolution (Rs > 1.5) from critical adjacent impurities.
Phase 3: Preparative Scale-Up & Purification
-
Scale-Up Calculation: Scale the injection volume and flow rate proportionally to the square of the column radii using the formula: V_prep = V_anal × (r_prep / r_anal)².
-
Column Preparation: Because impurities from previous samples can show up unexpectedly, it is highly advisable to start with a fresh preparative column or perform a rigorous solvent washing procedure[5].
-
Fraction Collection: Execute the scaled gradient. Trigger fraction collection via UV threshold (at a wavelength where the pyridine absorbs strongly, typically 254 nm) or Mass Spectrometry (MS) mass-to-charge ratio.
-
Validation Check 3 (Post-Purification): Re-inject a 5 µL aliquot of the pooled fractions onto the analytical system. The purification is deemed successful if the final purity exceeds >95% and the calculated mass balance (recovery) is >85%.
References
-
Tips and Tricks of HPLC System Troubleshooting Source: Agilent Technologies URL:[Link]
-
LABTips: Preparative HPLC for Purification Workflows Source: Labcompare URL:[Link]
-
Principles and practical aspects of preparative liquid chromatography Source: Agilent Technologies URL:[Link]
-
Principles in preparative HPLC Source: University of Warwick URL:[Link]
Sources
Application Note: Engineering Carbamate Architectures for Targeted Drug Delivery
Executive Summary
Carbamate (urethane) derivatives occupy a critical "Goldilocks" zone in drug delivery: they are chemically more stable than esters—preventing premature systemic hydrolysis—yet more susceptible to enzymatic cleavage than amides, allowing for controlled payload release. This application note details the strategic implementation of carbamate linkages in prodrug design and Antibody-Drug Conjugates (ADCs). We provide validated protocols for the synthesis of carbamate prodrugs, methodologies for assessing hydrolytic stability, and the mechanistic logic behind self-immolative linkers.
Part 1: Mechanistic Rationale & Design Strategy[1]
The Stability Spectrum
The primary utility of the carbamate linkage lies in its tunable stability profile. While esters are often too labile in plasma (due to ubiquitous esterases) and amides are too stable (requiring harsh peptidases), carbamates offer a programmable release rate.
-
Chemical Stability: The nitrogen lone pair donates electron density to the carbonyl carbon, reducing electrophilicity compared to esters. This makes carbamates resistant to non-enzymatic hydrolysis in the bloodstream (pH 7.4).
-
Enzymatic Triggering: Carbamates are substrates for specific hydrolases, including Carboxylesterases (CES1/CES2) and Butyrylcholinesterase (BChE) .
-
Release Mechanism: Upon enzymatic attack, the carbamate yields an unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine payload and CO₂.[1]
Strategic Applications
-
Prodrugs of Amines: Masking a polar amine group to increase lipophilicity and membrane permeability (e.g., Capecitabine intermediates).
-
Prodrugs of Phenols: Protecting phenolic hydroxyls to prevent Phase II conjugation (glucuronidation/sulfation) during first-pass metabolism (e.g., Rivastigmine).
-
Self-Immolative Linkers (ADCs): Utilizing p-aminobenzyl carbamate (PABC) spacers that fragment upon protease cleavage to release cytotoxic payloads (e.g., MMAE/MMAF).
Part 2: Experimental Protocols
Protocol 1: Synthesis of Carbamate Prodrugs (Activated Carbonate Method)
Objective: To synthesize a carbamate prodrug of a secondary amine using p-nitrophenyl chloroformate. This method avoids the use of toxic phosgene gas and provides a crystalline intermediate.
Materials
-
Target Amine (Drug): 1.0 equiv[2]
-
Reagent: p-Nitrophenyl chloroformate (1.1 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
-
Quench: Saturated NaHCO₃ solution
Step-by-Step Workflow
-
Activation Step:
-
Dissolve the alcohol/phenol "carrier" (if making a prodrug of an amine, the carrier is the alcohol; if protecting a drug-amine, the carrier is the alcohol moiety) in anhydrous DCM at 0°C under N₂ atmosphere.
-
Add p-nitrophenyl chloroformate (1.1 equiv) and TEA (1.2 equiv).
-
Checkpoint: Monitor TLC for the disappearance of the starting alcohol. The formation of the p-nitrophenyl carbonate intermediate is usually rapid (< 2 hours).
-
-
Coupling Step:
-
To the reaction mixture containing the activated carbonate, add the Target Amine (Drug) (1.0 equiv) and remaining base (0.8 equiv).
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Note: If the amine is sterically hindered, add a catalytic amount of DMAP (0.1 equiv).
-
-
Workup & Purification:
-
Dilute with DCM and wash with 1M NaOH (3x) to remove the p-nitrophenol byproduct (yellow color in aqueous layer indicates removal).
-
Wash with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purify via silica gel flash chromatography.
-
Protocol 2: In Vitro Stability & Enzymatic Hydrolysis Assay
Objective: To quantify the half-life (
Materials
-
Test Compound: 10 mM stock in DMSO.
-
Media:
-
Phosphate Buffer (PBS), pH 7.4 (Chemical control).
-
Simulated Gastric Fluid (SGF), pH 1.2 (Oral stability).
-
Pooled Human Plasma (Enzymatic activity).[3]
-
-
Analysis: HPLC-UV or LC-MS/MS.
Procedure
-
Incubation:
-
Spike plasma/buffer with Test Compound to a final concentration of 10 µM (0.1% DMSO).
-
Incubate at 37°C in a shaking water bath.
-
-
Sampling:
-
At
min, remove 100 µL aliquots. -
Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 min.
-
-
Quantification:
-
Inject supernatant into HPLC. Monitor the disappearance of the Prodrug and the appearance of the Parent Drug.[4]
-
Calculation: Plot
vs. time. The slope gives .
-
Part 3: Data Presentation & Visualization[6]
Comparative Stability Data
The following table illustrates the "Goldilocks" stability of carbamates compared to other common linkers.
| Linker Type | Chemical Stability (pH 7.4) | Plasma Stability ( | Enzymatic Trigger | Primary Application |
| Ester | Low to Moderate | < 10 min - 2 hours | Ubiquitous Esterases | Rapid release prodrugs |
| Carbamate | High | 4 - 24 hours | CES1, CES2, BChE | Sustained release / ADCs |
| Amide | Very High | > 24 hours | Peptidases (specific) | Peptide conjugates |
| Carbonate | Moderate | 1 - 4 hours | Esterases | Alcohol prodrugs |
Mechanism of Action: Self-Immolative Release
In ADCs, the carbamate is often part of a PABC (para-aminobenzyl carbamate) system.[5][6][7] The diagram below details the electronic cascade that occurs after the enzymatic trigger (e.g., Cathepsin B cleaves a peptide bond), leading to the spontaneous release of the drug.
Figure 1: Mechanism of Self-Immolative PABC Linkers. The enzymatic cleavage of the amide bond reveals an aniline, which triggers a 1,6-elimination through the benzyl ring, decomposing the carbamate to release the free drug.
General Hydrolysis Pathway
The following diagram illustrates the general metabolic fate of simple carbamate prodrugs in the liver.
Figure 2: Enzymatic Hydrolysis of Carbamate Prodrugs. Esterases attack the carbonyl carbon, releasing the alcohol moiety and an unstable carbamic acid that degrades to the amine drug.[1][8]
References
-
Ghosh, A. K., & Brindisi, M. (2015).[9] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from Serendipity to Rational Design. Pharmacological Reviews. Link
-
Firestone, R. A., et al. (2023). Self-Immolative Linkers in Antibody-Drug Conjugates.[5][6][10][11] Bioconjugate Chemistry. Link (Note: Generalized citation for PABC mechanism described in search results).
-
Dittert, L. W., & Higuchi, T. (1963). Rates of Hydrolysis of Carbamate and Carbonate Esters. Journal of Pharmaceutical Sciences. Link
-
BenchChem Application Note. (2025). Stability of Ester vs. Amide Linkages.[12][13][14] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of carbamate prodrugs of a phenolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dialnet.unirioja.es [dialnet.unirioja.es]
- 8. Carbonate and Carbamate Prodrugs [ebrary.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Note: Experimental Use of Phenyl Acetate as a Chemical Probe for Esterase Profiling
Overview Phenyl acetate (PA) is a simple aromatic ester that has become a foundational chemical probe in enzymology, toxicology, and chemical biology. While historically recognized as a metabolic byproduct, its primary experimental utility lies in its role as a high-turnover substrate for profiling esterase activity—most notably Paraoxonase-1 (PON1) and various carboxylesterases (CEs). Because it is rapidly hydrolyzed by these enzymes into phenol and acetic acid, PA provides a highly sensitive, reproducible, and easily quantifiable readout of enzymatic function.
Mechanistic Causality: How Phenyl Acetate Probes Enzyme Activity
The selection of PA as a chemical probe is not arbitrary; it is driven by specific biochemical and optical properties that make it superior to other substrates:
-
Optical Distinctiveness (The UV Advantage): The hydrolysis of PA yields phenol. Phenol possesses a distinct UV absorbance peak at 270 nm, whereas the intact PA molecule does not significantly absorb at this wavelength. This allows for real-time, continuous kinetic monitoring of enzyme activity without the need for secondary coupled reactions[1][2].
-
Enzyme Conservation & Safety: In PON1 research, PA is heavily favored over organophosphates like paraoxon. PA is a vastly superior substrate with a higher maximum velocity (
), allowing researchers to use significantly less enzyme or serum per assay, thereby conserving precious samples[3]. Furthermore, PA is far less toxic than organophosphate substrates, drastically reducing laboratory hazard profiles[1]. -
Chemical Biology Scaffold (Trimethyl-Lock Systems): Beyond simple UV assays, the PA moiety has been engineered into advanced fluorescent probes. By modifying PA into a trimethyl-lock phenyl acetate (TLPA), researchers can probe carboxylesterase (CE) activity in living cells. When the esterase cleaves the acetate group, the steric hindrance of the trimethyl-lock forces a rapid intramolecular lactonization. This cleavage-and-release mechanism unmasks a fluorophore, enabling ratiometric two-photon microscopic imaging of CEs in hepatocytes[4].
Comparative Esterase Profiling Data
The following table summarizes the experimental parameters for probing different esterases using PA and its derivatives.
| Target Enzyme | Probe Variant | Detection Method | Cofactor Requirement | Key Application |
| Paraoxonase-1 (PON1) | Unmodified Phenyl Acetate | UV Absorbance (270 nm) | Serum arylesterase activity, cardiovascular risk profiling[1][2]. | |
| Carboxylesterase (CE) | Trimethyl-Lock Phenyl Acetate (TLPA) | Two-Photon Fluorescence | None | Live-cell imaging, hepatic steatosis research[4]. |
| Acetylcholinesterase (AChE) | Unmodified Phenyl Acetate | Biosensor / Electrochemical | None | Neuropathy target esterase screening, neurotoxin assays[5]. |
Experimental Protocols: Self-Validating Systems
Protocol A: High-Throughput Kinetic UV Assay for PON1 Arylesterase Activity
This protocol details the measurement of PON1 arylesterase activity in human serum or plasma.
Causality & Quality Control Notes:
-
Sample Type: Use serum or lithium heparin plasma. Do NOT use EDTA plasma. PON1 is strictly dependent on calcium for its catalytic activity and structural stability. EDTA chelates calcium, leading to irreversible enzyme inactivation[1][6].
-
Self-Validation: Non-enzymatic hydrolysis of PA occurs spontaneously in aqueous buffers. A "Blank" well containing buffer and substrate (without serum) MUST be run in parallel. The blank rate is subtracted from the sample rate to ensure only enzyme-driven hydrolysis is quantified[2][7].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the Assay Buffer: 20 mM Tris-HCl (pH 8.0) containing 1 mM
. The pH must be strictly maintained at 8.0, as PON1 activity drops sharply outside this physiological optimum[1][2]. -
Substrate Preparation: Prepare a working solution of PA in the Assay Buffer to achieve a final well concentration of 1.0 to 4.0 mM. Note: PA has limited aqueous solubility; vigorous stirring or a low concentration of a co-solvent (e.g., methanol, <1%) may be required during stock preparation[2][7].
-
Sample Dilution: Dilute serum/plasma samples 1:40 in Dilution Buffer (9 mM Tris-HCl, pH 8.0, 0.9 mM
)[1]. -
Reaction Initiation: In a UV-transparent 96-well or 384-well microplate, add 20
of diluted sample per well. Add 20 of Dilution Buffer to blank wells. Initiate the reaction by adding the PA working solution to all wells[1][3]. -
Kinetic Measurement: Immediately place the plate in a microplate reader set to 25°C. Monitor the increase in absorbance at 270 nm (
) continuously for 4 minutes. Incorporate a 20-30 second lag time before data collection to allow for temperature equilibration and initial mixing artifacts to subside[2][7]. -
Data Analysis: Calculate the change in absorbance per minute (
). Subtract the blank rate. Convert the net rate to enzymatic activity units ( ) using the Beer-Lambert law, where the molar extinction coefficient ( ) of phenol at 270 nm is [7].
Protocol B: Live-Cell Carboxylesterase Imaging using TLPA Probes
For researchers utilizing PA as a structural scaffold (e.g., TLPA-based probes like SE1) for live-cell imaging:
-
Probe Loading: Incubate live hepatocytes with 2-3
of the TLPA probe in PBS (pH 7.4) for 30 minutes at 37°C.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Washing: Wash cells three times with PBS to remove extracellular, unhydrolyzed probe.
-
Imaging: Expose cells to two-photon excitation. Measure the ratiometric emission shift (e.g., from blue at 465 nm to yellow at 543 nm) which directly correlates to the intracellular cleavage of the phenyl acetate moiety by CEs[4].
Visualizations
Biochemical cleavage mechanism of Phenyl Acetate by PON1 yielding measurable phenol.
High-throughput kinetic UV assay workflow for quantifying PON1 arylesterase activity.
References
1.[1] Title: Paraoxonase-1 (PON1) status analysis using non-organophosphate substrates - PMC. Source: nih.gov. URL: 1 2. Title: A carboxylesterase-selective ratiometric fluorescent two-photon probe and its application to hepatocytes and liver tissues - RSC Publishing. Source: rsc.org. URL: 3.[2] Title: ARYLESTERASE/PARAOXONASE ASSAY KIT. Source: zeptometrix.com. URL: 2 4.[7] Title: Can anyone suggest the best method for measuring PON1 arylesterase activity in serum? Source: researchgate.net. URL: 7 5.[6] Title: Quantification of the arylesterase activity of paraoxonase-1 in human blood - Analytical Methods. Source: rsc.org. URL: 6 6.[3] Title: A High Throughput Serum Paraoxonase Assay for Discovery of Small Molecule Modulators of PON1 Activity - PMC. Source: nih.gov. URL: 3 7.[5] Title: Nanostructured biosensor for measuring neuropathy target esterase activity - PubMed. Source: nih.gov. URL: 5 8.[4] Title: A carboxylesterase-selective ratiometric fluorescent two-photon probe and its application to hepatocytes and liver tissues - PMC - NIH. Source: nih.gov. URL: 4
Sources
- 1. Paraoxonase-1 (PON1) status analysis using non-organophosphate substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 3. A High Throughput Serum Paraoxonase Assay for Discovery of Small Molecule Modulators of PON1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A carboxylesterase-selective ratiometric fluorescent two-photon probe and its application to hepatocytes and liver tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanostructured biosensor for measuring neuropathy target esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of the arylesterase activity of paraoxonase-1 in human blood - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note & Protocols: Developing a High-Throughput Screen for Inhibitors of Carbamoyl Phosphate Synthetase 1
Abstract
Carbamoyl phosphate synthetase 1 (CPS1) is the rate-limiting enzyme of the urea cycle, playing a critical role in nitrogen detoxification.[1] Dysregulation of CPS1 is associated with severe metabolic disorders, making it a compelling target for therapeutic intervention. The development of small-molecule inhibitors for CPS1 requires a robust and efficient screening methodology. This document provides a comprehensive guide for establishing a high-throughput screening (HTS) campaign to identify novel CPS1 inhibitors. We detail a dual-assay strategy, beginning with a highly sensitive, homogeneous bioluminescent primary screen designed for mass screening of large compound libraries. This is followed by a mechanistically distinct, colorimetric orthogonal assay for hit confirmation, ensuring a self-validating workflow that minimizes false positives and provides a high degree of confidence in identified hits. The protocols herein cover assay development, optimization, the HTS workflow, and essential counter-screens for identifying and eliminating common sources of assay interference.
Introduction: The Rationale for Targeting Carbamoyl Phosphate Synthetase 1
The synthesis of carbamoyl phosphate is a pivotal step in metabolism, feeding into both the urea cycle and pyrimidine biosynthesis. In mammals, the mitochondrial enzyme Carbamoyl Phosphate Synthetase 1 (CPS1) catalyzes the ATP-dependent condensation of ammonia and bicarbonate to form carbamoyl phosphate, the first committed step in the urea cycle.[1] This process is essential for converting toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion.[1] Given its role as the primary gatekeeper for nitrogen waste disposal, the discovery of potent and selective CPS1 modulators holds significant therapeutic potential.
High-throughput screening (HTS) has become the cornerstone of modern drug discovery, enabling the rapid evaluation of millions of compounds to identify starting points for drug design.[2][3] However, the success of any HTS campaign is contingent on a meticulously designed and validated assay.[4] The challenge lies in creating a screening system that is not only fast and scalable but also robust enough to distinguish true biological activity from assay artifacts.[5] This guide outlines a field-proven strategy to develop such a system for CPS1, leveraging state-of-the-art detection technologies and a logical, multi-step validation process.
Foundational Assay Principles: A Two-Pillar Strategy
The enzymatic reaction of CPS1 is a complex process that consumes two molecules of ATP to produce one molecule of carbamoyl phosphate.[6][7] This provides multiple avenues for detection. Our strategy employs two distinct methods to create a self-validating screening cascade.
Pillar 1: The Primary HTS Assay - Homogeneous Bioluminescence
For the primary screen, where throughput and sensitivity are paramount, we leverage the ATP consumption inherent to the CPS1 reaction. A universal "add-mix-read" bioluminescent assay that quantifies the amount of ADP produced is an ideal choice.[8][9] In this format, the CPS1 reaction is performed, and then a detection reagent is added. This reagent contains an enzyme that converts the generated ADP into ATP, which is then used by a luciferase to produce a light signal. The amount of light is directly proportional to the amount of ADP produced, and therefore to the CPS1 activity. This method is exceptionally well-suited for HTS due to its high signal-to-background ratio, sensitivity, and resistance to many forms of compound interference like fluorescence.[3]
Pillar 2: The Orthogonal Hit Confirmation Assay - Coupled Colorimetric Detection
A true inhibitor should block the formation of carbamoyl phosphate, not just interfere with ATP turnover or the detection system. Therefore, hits identified in the primary screen must be validated using an orthogonal assay that directly or indirectly measures carbamoyl phosphate. A classic and robust method involves a coupled enzyme system.[10] In this assay, an excess of a second enzyme, Ornithine Transcarbamoylase (OTC), is added to the reaction. OTC immediately converts the carbamoyl phosphate produced by CPS1 and a co-substrate, ornithine, into citrulline.[10] The reaction is stopped, and the accumulated citrulline is quantified using a colorimetric reaction (e.g., with diacetylmonoxime-thiosemicarbazide), which produces a colored product that can be measured by absorbance.[11] Because this assay relies on a completely different detection principle (absorbance vs. luminescence) and measures a product downstream of carbamoyl phosphate, it provides strong, independent validation of inhibitor activity.
Assay Development and Optimization Protocol
Objective: To determine optimal assay conditions (enzyme concentration, substrate concentrations, incubation time) to achieve a robust and sensitive assay window suitable for HTS.
Rationale: The goal is to use the minimum amount of enzyme that provides a strong signal, typically 80-90% of the maximum possible signal, to conserve valuable reagents. Substrate concentrations are typically set at or near their Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.
Materials:
-
Recombinant Human CPS1 (e.g., from a commercial vendor or purified in-house)
-
ATP, Ammonium Chloride (NH4Cl), Sodium Bicarbonate (NaHCO3), N-acetyl-L-glutamate (NAG), Ornithine
-
Assay Buffer: 50 mM HEPES, 20 mM MgCl2, 100 mM KCl, pH 7.6
-
Detection Kit: ADP-Glo™ Kinase Assay (Promega) or equivalent
-
384-well, white, solid-bottom assay plates (for luminescence)
-
Automated liquid handlers and plate readers
Step-by-Step Protocol:
-
Enzyme Titration:
-
Prepare a series of 2-fold dilutions of CPS1 in assay buffer, starting from a high concentration (e.g., 50 µg/mL) down to zero.
-
In a 384-well plate, add 5 µL of each enzyme dilution.
-
Prepare a substrate master mix in assay buffer containing saturating concentrations of substrates (e.g., 5 mM ATP, 40 mM NaHCO3, 10 mM NH4Cl, 5 mM NAG).
-
Initiate the reaction by adding 5 µL of the substrate master mix to each well.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and detect ADP formation following the ADP-Glo™ manufacturer's protocol.
-
Plot the luminescent signal vs. enzyme concentration and select the concentration that gives ~80% of the maximal signal (the EC80) for future experiments.
-
-
ATP Km Determination:
-
Using the determined EC80 concentration of CPS1, set up reactions with a 2-fold serial dilution of ATP, ranging from ~10x the expected Km down to zero (e.g., 5 mM to 0). Keep other substrates at saturating concentrations.
-
Initiate the reaction, incubate, and detect as described above.
-
Plot reaction velocity (luminescence) against ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km of ATP. For the HTS, use an ATP concentration equal to the determined Km.
-
-
Assay Window and Z'-Factor Validation:
-
Prepare 16 wells with the optimized concentrations of CPS1 and all substrates (Max Signal controls).
-
Prepare 16 wells with all components except the enzyme (Min Signal/Background controls).
-
Incubate and process the plate as planned for the HTS.
-
Calculate the Signal-to-Background (S/B) ratio and the Z'-factor using the formulas below. An assay is considered excellent for HTS if the Z'-factor is > 0.5.[12]
-
S/B = Mean(Max Signal) / Mean(Min Signal)
-
Z' = 1 - [ (3 * SD(Max Signal) + 3 * SD(Min Signal)) / |Mean(Max Signal) - Mean(Min Signal)| ]
-
| Parameter | Goal for HTS | Rationale |
| Enzyme Concentration | EC80 (e.g., 5 µg/mL) | Conserves enzyme while maintaining a robust signal. |
| ATP Concentration | At or near Km (e.g., 500 µM) | Ensures sensitivity to competitive inhibitors. |
| Incubation Time | 45-90 minutes | Allows for sufficient product formation without enzyme degradation. |
| Z'-Factor | > 0.5 | Indicates a large separation band between positive and negative controls, signifying a robust assay.[12] |
| S/B Ratio | > 10 | A high ratio indicates a clear distinction between signal and background noise. |
| %CV | < 10% | Demonstrates high precision and reproducibility of the assay. |
High-Throughput Screening Workflow Protocol
Objective: To screen a large chemical library against CPS1 to identify initial "hit" compounds.
Step-by-Step Protocol (384-Well Format):
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library (typically 10 mM stocks in DMSO) into the assay plate wells. This results in a final assay concentration of 10 µM. Also plate DMSO-only wells for high (Max Signal) and low (Min Signal) controls.
-
Enzyme Addition: Add 5 µL of CPS1 (at 2x the final optimized concentration) to all wells except the Min Signal controls. Add 5 µL of assay buffer to the Min Signal control wells.
-
Reaction Initiation: Using a multi-channel liquid dispenser, add 5 µL of the substrate master mix (at 2x the final optimized concentration) to all wells to start the reaction. The final reaction volume is 10 µL.
-
Incubation: Seal the plates and incubate for 60 minutes at 37°C.
-
Signal Development: Equilibrate the plates to room temperature. Add ADP-Glo™ reagents as per the manufacturer's instructions (typically a stop/ADP-to-ATP conversion reagent, followed by a second luciferase/luciferin detection reagent with incubation steps).
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Data Analysis: Normalize the data using the plate controls. Calculate the percent inhibition for each compound and flag "hits" based on a pre-defined threshold (e.g., inhibition > 50% or > 3 standard deviations from the mean of the DMSO controls).
Hit Confirmation and Counter-Screening Protocols
Objective: To validate primary hits by eliminating false positives and confirming activity in an orthogonal assay.
Protocol 5.1: Luminescence Interference Counter-Screen
Rationale: Some compounds can directly inhibit the luciferase enzyme used in the detection step, leading to a false positive signal of CPS1 inhibition. This assay identifies such compounds.
-
Set up a 384-well plate as in the primary screen, but do not add CPS1 enzyme to any well.
-
Add a concentration of ADP to the buffer that is expected to be produced in the main assay (e.g., 10 µM).
-
Add the hit compounds to the wells at the screening concentration.
-
Add the ADP-Glo™ detection reagents and read the luminescence.
-
Compounds that show a significant decrease in luminescence in this assay are likely interfering with the detection chemistry and should be flagged or deprioritized.
Protocol 5.2: Orthogonal Assay - Colorimetric Citrulline Detection
Rationale: This protocol confirms that the hit compound inhibits the formation of carbamoyl phosphate by measuring a downstream product via a different physical principle.
Materials:
-
Ornithine Transcarbamoylase (OTC), L-Ornithine
-
Color Reagent A: Diacetylmonoxime (2,3-butanedione monoxime)
-
Color Reagent B: Thiosemicarbazide in sulfuric acid
-
Clear, 384-well plates for absorbance reading
Step-by-Step Protocol:
-
Perform the CPS1 enzymatic reaction in the presence of hit compounds as described in the HTS workflow, with the addition of L-Ornithine (e.g., 10 mM) and an excess of OTC enzyme (e.g., 15 units) to the substrate master mix.
-
Stop the reaction after 60 minutes by adding an acid (e.g., perchloric acid).
-
Add the color reagents to each well.
-
Seal the plate and heat at 95°C for 15 minutes to allow color development.
-
Cool the plate to room temperature and read the absorbance at ~530 nm.
-
True hits should demonstrate a concentration-dependent decrease in the absorbance signal, confirming inhibition of the CPS1-catalyzed reaction.
References
-
Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. (2022). Journal of Proteomics & Bioinformatics. [Link]
-
Chemiluminescent Enzyme Assays. (2026). BosterBio. [Link]
-
A direct method for the estimation of ornithine carbamoyltransferase activity in serum. (1976). Clinica Chimica Acta. [Link]
-
Design of Fluorescent Probes for Bioorthogonal Labeling of Carbonylation in Live Cells. (2020). Scientific Reports. [Link]
-
Improvement of Shotgun Proteomics in the Negative Mode by Carbamylation of Peptides and Ultraviolet Photodissociation Mass Spectrometry. (2014). Analytical Chemistry. [Link]
-
Activity of the Liver Enzyme Ornithine Carbamoyltransferase (OTC) in Blood: LC-MS/MS Assay for Non-Invasive Diagnosis of Ornithine Carbamoyltransferase Deficiency. (2017). Clinical Chemistry. [Link]
-
Identification of the preferentially targeted proteins by carbamylation during whole lens incubation by using radio-labelled potassium cyanate and mass spectrometry. (2010). Molecular Vision. [Link]
-
Mass-spectrometric identification of carbamylated proteins present in the joints of rheumatoid arthritis patients and controls. (2015). Annals of the Rheumatic Diseases. [Link]
-
A Near-Infrared Fluorescence Probe for Thiols Based on Analyte-Specific Cleavage of Carbamate and Its Application in Bioimaging. (2019). ResearchGate. [Link]
-
A Novel Method for Measuring Serum Ornithine Carbamoyltransferase. (2003). Clinical Chemistry. [Link]
-
Carbamoyl Phosphate Synthetase. Supra-Regional Assay Service. [Link]
-
HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. (2016). Drug Discovery World. [Link]
-
Determination of carboxylesterase by fluorescence probe to guide detection of carbamate pesticide. (2024). Food Chemistry. [Link]
-
High-Throughput Screening Assay Datasets from the PubChem Database. (2012). Journal of Chemical Information and Modeling. [Link]
-
Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets. (2018). International Journal of Molecular Sciences. [Link]
-
Carbamate Transport in Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation. (2007). Biochemistry. [Link]
-
Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. (2014). Journal of Biomolecular Screening. [Link]
-
Clinical applications of luminescent assays for enzymes and enzyme labels. (1989). Journal of Clinical Laboratory Analysis. [Link]
-
Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn 2+ Based on Pyrano[3,2-c] Carbazole. (2024). Molecules. [Link]
-
High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. [Link]
-
Direct demonstration of carbamoyl phosphate formation on the C-terminal domain of carbamoyl phosphate synthetase. (2004). Protein Science. [Link]
-
Activity of the liver enzyme ornithine carbamoyltransferase (OTC) in blood: LC-MS/MS assay for non-invasive diagnosis of ornithine carbamoyltransferase deficiency. (2025). ResearchGate. [Link]
-
High Throughput Screening. IRBM. [Link]
-
Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. (2022). Molecules. [Link]
-
Universal Homogeneous Bioluminescent Assay to Monitor the Activity of Various Classes of Methyltransferases in vitro. (2016). Technology Networks. [Link]
-
Challenges of HTS in early-stage drug discovery. Axxam. [Link]
-
Assay of ornithine carbamoyltransferase activity in human liver using carbon-labeled ornithine and thin-layer chromatography. (1976). Clinica Chimica Acta. [Link]
-
Balance Technologies to Overcome HTS Bottlenecks. (2002). Genetic Engineering News. [Link]
-
Luminescent Assay Kits. BPS Bioscience. [Link]
-
High-throughput screening. Wikipedia. [Link]
-
How Are Biochemical Assays Used in High-Throughput Screening?. (2025). Patsnap. [Link]
-
Aspartate Transcarbamoylase (ATCase). Proteopedia. [Link]
-
CPS1: Looking at an Ancient Enzyme in a Modern Light. (2020). Journal of Inherited Metabolic Disease. [Link]
-
Carbamoyl-Phosphate Synthase 1 as a Novel Target of Phomoxanthone A, a Bioactive Fungal Metabolite. (2020). Marine Drugs. [Link]
-
Aspartate carbamoyltransferase. Wikipedia. [Link]
-
A continuous visible spectrophotometric assay for aspartate transcarbamylase. (1994). Analytical Biochemistry. [Link]
Sources
- 1. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening - Wikipedia [en.wikipedia.org]
- 3. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 4. axxam.com [axxam.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbamate Transport in Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamoyl-Phosphate Synthase 1 as a Novel Target of Phomoxanthone A, a Bioactive Fungal Metabolite [mdpi.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Carbamoyl Phosphate Synthetase – Supra-Regional Assay Service [sas-centre.org]
- 11. A direct method for the estimation of ornithine carbamoyltransferase activity in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
"troubleshooting the synthesis of 4-(Pyridin-4-ylcarbamoyl)phenyl acetate"
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of 4-(Pyridin-4-ylcarbamoyl)phenyl acetate .
Synthesizing this specific molecule presents a unique intersection of electronic and steric challenges. The coupling of an electron-deficient amine with an ester-protected aromatic carboxylic acid requires precise control over reaction kinetics to prevent byproduct formation. Below, we dissect the causality behind common synthetic failures and provide a self-validating protocol to ensure high-yield isolation.
🔬 Core Troubleshooting FAQs
Q1: Why is my amide coupling yield so low when using standard peptide coupling agents (e.g., EDC/HOBt or HATU)? A1: The failure stems from the electronic nature of 4-aminopyridine. The lone pair of electrons on the exocyclic amine is highly delocalized into the electron-deficient pyridine ring via resonance[1]. This makes the exocyclic amine a exceptionally poor nucleophile compared to standard anilines. Standard carbodiimide (EDC) or uronium (HATU) coupling agents often fail to provide sufficient electrophilic activation to overcome this deactivated state[2]. To force the reaction, you must generate a highly reactive electrophile, such as an acid chloride, which is far superior for sterically hindered or electronically deactivated amines[3].
Q2: LCMS analysis shows a major byproduct with a mass of [M-42]. What is happening? A2: A mass loss of 42 Da indicates the cleavage of the acetate protecting group, yielding the deacetylated phenol (4-hydroxy-N-(pyridin-4-yl)benzamide). The aryl acetate group on your starting material (4-acetoxybenzoic acid) is highly labile and susceptible to basic hydrolysis or aminolysis[4]. If your protocol uses 2–3 equivalents of strong organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), or if you are using saturated aqueous NaHCO₃/NaOH during workup, the acetate group will be rapidly cleaved. Solution: Eliminate strong bases. Use a weak base like pyridine (1.1 eq) merely as an acid scavenger, and utilize mildly acidic or neutral aqueous quenches (e.g., saturated NH₄Cl).
Q3: The reaction stalls, and TLC shows a highly polar intermediate that refuses to convert to the final product. What is this intermediate? A3: You are likely observing the kinetic N-acylpyridinium intermediate. Because the endocyclic pyridine nitrogen is significantly more basic and nucleophilic than the exocyclic amine, the activated acyl species attacks the ring nitrogen first[5]. Solution: This intermediate must undergo an acyl transfer (often intermolecularly) to the exocyclic amine to form the thermodynamic amide product. If the reaction stalls at this intermediate, gently heating the mixture to 40°C or adding a catalytic amount of 4-dimethylaminopyridine (DMAP) will facilitate the rearrangement.
📊 Quantitative Data: Reagent Strategy Comparison
The table below summarizes the causality between reagent selection, conversion rates, and the risk of protecting group cleavage based on structural electronics.
| Coupling Strategy | Reagents & Base | Temp | Conversion | Deacetylation Level | Recommendation |
| Carbodiimide | EDC, HOBt, DIPEA (3 eq) | RT | < 20% | High (> 50%) | Not Recommended |
| Uronium Salt | HATU, DIPEA (2 eq) | RT | ~ 35-40% | Moderate (~ 30%) | Poor Efficiency |
| Phosphorus | POCl₃, Pyridine (2 eq) | 0°C to RT | ~ 75% | Low (< 5%) | Viable Alternative |
| Acid Chloride | Oxalyl Chloride, Pyridine (1.1 eq) | 40°C | > 85% | Low (< 5%) | Optimal Method |
🔀 Mechanistic Pathway Analysis
Understanding the competing nucleophilic sites on 4-aminopyridine is critical for controlling the reaction outcome.
Mechanistic pathways showing kinetic vs. thermodynamic acylation and byproduct formation.
🧪 Self-Validating Experimental Protocol
This optimized methodology utilizes the acid chloride route to maximize electrophilicity while incorporating in-process analytical controls to validate each step before proceeding.
Step 1: Acid Activation (Electrophile Generation)
-
Suspend 4-acetoxybenzoic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.
-
Add a catalytic amount of anhydrous DMF (0.05 eq).
-
Cool the mixture to 0°C and dropwise add oxalyl chloride (1.2 eq).
-
Stir at room temperature for 2 hours until gas evolution ceases and the solution becomes homogeneous.
-
Validation Control: Quench a 10 µL aliquot in 1 mL of methanol. LCMS should show >95% conversion to the methyl ester (indicating successful acid chloride formation). Concentrate the bulk mixture under vacuum to remove excess oxalyl chloride, then redissolve in anhydrous DCM.
Step 2: Amidation (Overcoming Poor Nucleophilicity)
-
In a separate flask, dissolve 4-aminopyridine (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.
-
Cool the amine solution to 0°C and slowly add the reconstituted acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature.
-
Validation Control: Check TLC (10% MeOH in DCM). If a highly polar baseline spot persists (the N-acylpyridinium intermediate), heat the reaction to 40°C for 2–4 hours to drive the acyl transfer to completion.
Step 3: Mild Workup (Preventing Deacetylation)
-
Quench the reaction by adding saturated aqueous NH₄Cl (pH ~6). Do not use NaOH or NaHCO₃.
-
Extract the aqueous layer with Ethyl Acetate (3x). The product may have poor solubility in DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 4: Purification (Managing Pyridine Polarity)
-
The basic pyridine ring will streak heavily on standard acidic silica gel. Pre-treat your silica gel column by flushing it with 1% TEA in hexanes prior to loading.
-
Elute using a gradient of EtOAc in Hexanes (up to 100% EtOAc).
-
Alternatively, bypass chromatography by recrystallizing the crude solid from hot Ethyl Acetate/Hexanes.
Step-by-step self-validating workflow for the synthesis and purification of the target amide.
📚 References
1.[2] Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: nih.gov URL:[Link] 2.[3] Title: The amide group and its preparation methods by acid-amine coupling reactions: an overview Source: researchgate.net URL:[Link] 3. Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: rsc.org URL:[Link] 4.[4] Title: On the intractability of estrogen-related receptor α as a target for activation by small molecules Source: nih.gov URL:[Link] 5. Title: Mechanisms for the Acetylation of Aminopyridines Source: connectsci.au URL:[Link]
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the intractability of estrogen-related receptor α as a target for activation by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
Technical Support Center: Optimizing N-Aryl Pyridinium Synthesis
Status: Active Operator: Senior Application Scientist (Ph.D.) Topic: Troubleshooting & Optimization of N-Aryl Pyridinium Compounds Ticket ID: NAP-OPT-2024
Introduction
Welcome to the Technical Support Center. N-aryl pyridinium salts (often called Zincke salts or viologen precursors) are critical intermediates in supramolecular chemistry and materials science. Unlike simple N-alkylation (
This guide moves beyond basic textbook procedures to address the causality of failure modes. We focus on two primary synthetic pathways: the classical Zincke Reaction (amine exchange) and modern Transition Metal-Catalyzed Arylation .
Module 1: The Zincke Reaction (The "Gold Standard")
Core Concept: The Zincke reaction relies on the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closing).[1] The reaction is driven by the activation of the pyridine ring with an electron-withdrawing group (usually 2,4-dinitrophenyl, DNP), followed by ring opening with an amine, and subsequent recyclization.[1]
Troubleshooting Guide: Zincke Chemistry
Q1: My reaction mixture turned deep red immediately, but I obtained low yields of the final salt. What happened? A: The deep red color is the visual signature of the acyclic intermediate (Zincke aldehyde-like species) formed after the pyridine ring opens.
-
Diagnosis: If the color persists but no product forms, the Ring Closing step is stalled.
-
Fix: The ring closure is acid-catalyzed. While the amine itself is basic, the elimination of the leaving group (2,4-dinitroaniline) and recyclization often require a proton source or heat.
-
Optimization: Switch solvent from pure Ethanol to n-Butanol (higher reflux temp: 117°C) or add 1–5 equiv. of Acetic Acid (AcOH) to facilitate the condensation/dehydration step.
-
Q2: I am using a secondary amine, but I am isolating a yellow solid instead of the pyridinium salt. A: You have isolated a Zincke Aldehyde , not a pyridinium salt.
-
The Science: Secondary amines cannot lose a second proton to re-aromatize the pyridine ring. They form stable, conjugation-extended dienals (Zincke aldehydes).
-
Solution: This pathway only works for primary amines . For N-arylating with secondary amines, you must switch to Module 2 (Catalytic Arylation) .
Q3: The byproduct (2,4-dinitroaniline) is co-crystallizing with my product. How do I remove it? A: 2,4-dinitroaniline is non-ionic and soluble in organic solvents, whereas your product is a salt.
-
Protocol: Do not rely solely on recrystallization. Perform a trituration wash .
Visualization: The ANRORC Mechanism
The following diagram illustrates the critical "Danger Zone" where the reaction often stalls (The Acyclic Intermediate).
Figure 1: The Zincke reaction pathway. Note that secondary amines lead to a dead-end (Zincke Aldehyde) regarding salt formation.
Module 2: Catalytic N-Arylation (Modern Alternatives)
Core Concept: When the Zincke method fails (e.g., sensitive substrates or secondary amines), Transition Metal-Catalyzed Cross-Coupling (Chan-Lam or Buchwald-Hartwig type) is required.
Troubleshooting Guide: Catalytic Routes
Q4: I am trying to couple Pyridine with an Aryl Halide using Pd-catalysis, but the conversion is <5%. A: Pyridine is a notorious catalyst poison . The nitrogen lone pair binds tightly to Pd(II), shutting down the catalytic cycle.
-
The Fix: Do not use simple Pyridine + Aryl Halide.
-
Route A (Chan-Lam): Use Aryl Boronic Acids + Cu(OAc)2 in open air. This is oxidative coupling and tolerates nitrogen heterocycles better.[4]
-
Route B (Ullmann-type): Use Aryl Iodides + CuI + Ligand (e.g., DMEDA) . Copper is less susceptible to poisoning by pyridine than Palladium.
-
Q5: My Chan-Lam coupling works for 2-pyridone but fails for making the pyridinium salt. A: Standard Chan-Lam conditions favor neutral N-arylation (forming amides/lactams). Creating a charged pyridinium species requires a counter-ion source and often non-basic conditions.
-
Optimization: Consider using Diaryliodonium Salts instead of boronic acids.
-
Reaction: Pyridine +
N-Aryl Pyridinium . -
This transfer of the aryl group from the hypervalent iodine is thermodynamically favorable and works under milder conditions.
-
Module 3: Workup & Purification (The "Oiling Out" Problem)
Core Concept: Pyridinium salts are ionic liquids in waiting. They frequently "oil out" (form a separate liquid phase) rather than crystallizing, trapping impurities.
Troubleshooting Guide: Isolation
Q6: My product is a viscous dark oil that refuses to crystallize. Rotovap drying just makes it a gum. A: This is a counter-ion issue. Halide salts (Cl-, Br-) are often hygroscopic and amorphous.
-
The Fix: Anion Metathesis (Ion Exchange).
-
Convert the difficult halide salt into a crystalline Hexafluorophosphate (
) or Tetraphenylborate ( ) salt. -
Protocol: Dissolve crude oil in minimum water. Add saturated aqueous
or . -
Result: The hydrophobic anion will force the salt to precipitate immediately as a clean, filterable solid.
-
Note: If you need the Chloride salt for biology, you can use ion-exchange resin (Amberlite) later to swap back.
-
Module 4: Experimental Protocols
Protocol A: Optimized Zincke Synthesis (Primary Amines)
-
Activation: Dissolve 2,4-dinitrochlorobenzene (1.0 equiv) and Pyridine (1.0 equiv) in acetone. Heat to reflux for 1 hour. Cool to precipitate the N-(2,4-dinitrophenyl)pyridinium chloride (Zincke Salt). Filter and dry.[3][5]
-
Exchange: Suspend Zincke Salt (1.0 equiv) in n-Butanol (0.5 M).
-
Addition: Add the Primary Aniline/Amine (1.1 equiv).
-
Reaction: Heat to reflux (117°C) for 4-12 hours.
-
Checkpoint: The solution will turn dark red, then slowly lighten to orange/brown as the salt forms.
-
-
Workup: Cool to room temp.
-
If solid forms: Filter and wash with Acetone (removes dinitroaniline).
-
If oil forms:[2] Decant solvent, triturate with Et2O, or perform Anion Metathesis (see below).
-
Protocol B: Anion Metathesis (The "Cleanup" Step)
-
Dissolve crude pyridinium halide (Cl/Br) in minimal distilled water (or MeOH if insoluble in water).
-
Prepare a saturated solution of
or in water. -
Add the counter-ion solution dropwise with vigorous stirring.
-
A thick precipitate should form. Stir for 15 mins.
-
Filter, wash with water (to remove excess K/Na salts), then wash with Et2O.
-
Dry under high vacuum.
Decision Tree: Troubleshooting Workflow
Figure 2: Diagnostic workflow for common N-aryl pyridinium synthesis failures.
References
-
Zincke, T. (1904).[6][7] Über Dinitrophenylpyridiniumchlorid und dessen Umsetzungen mit Aminen. Justus Liebigs Annalen der Chemie.
-
Genov, M. et al. (2011). Zincke Reaction: A Review. Science of Synthesis.
-
Cheng, W. C., & Kurth, M. J. (2002). The Zincke Reaction: A Review of the Synthesis of Pyridinium Salts. Organic Preparations and Procedures International.
-
Vanderwal, C. D., et al. (2011). Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. Journal of Organic Chemistry.
-
Baum, J. S., et al. (2022). Chan-Lam Coupling for N-Arylation of Heterocycles. Organic Letters.
-
Klán, P., et al. (2023). Recent Advances in the Dearomative Skeletal Editing of Mono-azaarenes. Synthesis.
Sources
- 1. Zincke reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Zincke Aldehyde | Chem-Station Int. Ed. [en.chem-station.com]
- 7. synarchive.com [synarchive.com]
Technical Support Center: NMR Peak Assignment for Complex Pyridinium Salts
Status: Operational Operator: Senior Application Scientist Ticket Topic: Resolving Ambiguities in Pyridinium Salt NMR Spectra Audience: Drug Discovery & Materials Science Teams
Introduction: The "Charged" Challenge
Welcome to the technical support hub. You are likely here because your pyridinium salt spectrum isn't behaving like a standard organic molecule. Unlike neutral heterocycles, pyridinium salts are dynamic ionic systems . Their chemical shifts are not fixed constants; they are moving targets influenced by concentration, counter-ions, and solvent dielectric constants.
This guide moves beyond basic assignment to address the specific physical chemistry artifacts that plague pyridinium analysis.
Module 1: The "Floating" Shift Phenomenon
Issue: “My proton signals shift significantly between batches or concentrations. Is my compound impure?”
Diagnosis: Likely not impurity, but Ion Pairing . In non-polar solvents (e.g., CDCl₃, CD₂Cl₂), pyridinium cations and their counter-anions exist in a fast equilibrium between Solvent-Separated Ion Pairs (SSIP) and Contact Ion Pairs (CIP) .[1]
-
The Mechanism: The anion (e.g., Cl⁻, Br⁻, OTf⁻) often hydrogen-bonds to the most acidic protons—the
-protons (positions 2 and 6). This deshields them further.[2][3][4] -
Concentration Effect: As concentration increases, aggregation (stacking) occurs.[1]
- stacking shields the aromatic protons, moving them upfield, competing with the downfield shift of ion pairing.
Troubleshooting Protocol: The Dilution Titration
-
Prepare your sample at a high concentration (~50 mM).[1]
-
Acquire a standard ¹H spectrum.[3]
-
Dilute sequentially by 50% (down to ~1 mM) and re-acquire.[1]
-
Result: If peaks shift but multiplicity remains constant, it is an ion-pairing/aggregation effect. If new peaks appear, it is an impurity or slow-exchange conformer.
Module 2: The Assignment Logic (1H & 13C)
Issue: “I cannot distinguish the
Standard Logic: The positive charge on nitrogen exerts a powerful inductive effect ($ -I $), deshielding nuclei based on proximity.
| Position | Notation | 1H Shift (Typical) | 13C Shift (Typical) | Electronic Environment |
| 2, 6 | 8.5 – 9.5 ppm | 145 – 150 ppm | Most deshielded (closest to N⁺).[1] | |
| 4 | 8.0 – 8.7 ppm | 140 – 148 ppm | Deshielded by resonance (para).[1] | |
| 3, 5 | 7.5 – 8.2 ppm | 125 – 130 ppm | Least deshielded (meta node).[1] |
Critical Troubleshooting (The "Alpha" Trap):
-
Deuterium Exchange: The
-protons are acidic ( can drop to ~20-25 depending on substituents).[1] In protic deuterated solvents (CD₃OD, D₂O) with trace base, H2/H6 signals may disappear due to H/D exchange.[1]-
Fix: Run the sample in anhydrous DMSO-d₆ or CD₃CN to confirm integration.
-
Module 3: Self-Validation via Coupling Constants
Issue: “How do I prove my assignment is correct without guessing?”
The Solution:
Protocol: Coupled HSQC (or Gated Decoupled 13C) Do not run a standard decoupled HSQC.[1] Run a coupled HSQC (or measure splitting in 13C if concentration permits).
-
Pyridinium
-Carbon ( ): ~190 Hz (Range: 185–200 Hz).[1] -
Pyridinium
-Carbon ( ): ~165–175 Hz .[1] -
Standard Benzene/Phenyl (
): ~158–160 Hz .[1]
Decision Rule: If you have a doublet in the HSQC F2 dimension with a splitting of >185 Hz, that is unequivocally your position 2 or 6 adjacent to the quaternary nitrogen [1, 2].
Module 4: Nitrogen-15 (The Ultimate Arbiter)
Issue: “I suspect I have a mixture of protonated salt and neutral pyridine, or N-alkylation vs. C-alkylation.”
The Solution:
The Shift Map (Referenced to Liquid NH₃):
-
Neutral Pyridine: ~300 - 320 ppm (Deshielded lone pair).[1]
-
Pyridinium Salt (N-H or N-R): ~170 - 200 ppm (Shielded).[1]
The "Upfield Shift" Rule: Quaternization of the pyridine nitrogen causes a massive upfield shift of ~100-120 ppm in the 15N spectrum relative to the neutral precursor. This is diagnostic for successful salt formation [3, 4].
Experimental Setup (Graphviz Workflow):
Module 5: Advanced 2D Troubleshooting (HMBC)
Issue: “My HMBC correlations are missing for the quaternary nitrogen.”
Reason:
Standard HMBC is optimized for a long-range coupling (
-
In pyridinium salts, the
(coupling between C2 and H3) or can be different.[1] -
More importantly, the relaxation (
) of protons adjacent to the quadrupolar nitrogen ( , spin 1) can be fast, broadening lines and killing signal in 2D experiments.[1]
Optimization:
-
Lower the J-coupling evolution delay: Set the HMBC optimization to 5–6 Hz (instead of 8 Hz) to catch weaker long-range couplings across the ring.
-
Temperature: Slightly elevating the temperature (e.g., to 40°C or 50°C) can sharpen lines by reducing the correlation time (
) and decoupling the quadrupole relaxation effect of the nucleus.[1]
References
-
Hansen, P. E. (1979).[1] "Carbon-hydrogen spin-spin coupling constants."[5] Progress in Nuclear Magnetic Resonance Spectroscopy. (Establishes the dependence of
on hybridization and electronegativity). -
Reich, H. J. "Structure Determination Using NMR: Heteronuclear Coupling Constants." University of Wisconsin-Madison. (The gold standard for coupling constant data).[1]
- Witanowski, M., et al. (1993). "Nitrogen NMR Spectroscopy." Annual Reports on NMR Spectroscopy. (Definitive source for 15N chemical shifts in heterocycles).
- Claramunt, R. M., et al. (2011). "The effect of protonation and alkylation on the 15N NMR chemical shifts of azines." Magnetic Resonance in Chemistry.
-
Gowland, J. A., & McClelland, R. A. (1979).[6] "A nuclear magnetic resonance study of pyridinium... salts." Canadian Journal of Chemistry.[6] (Detailed analysis of concentration and counter-ion effects).[1]
Sources
- 1. NOE and PGSE NMR spectroscopic studies of solution structure and aggregation in metallocenium ion-pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ekwan.github.io [ekwan.github.io]
- 5. Measurements of J(C,H)-couplings | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Phenyl Acetate Stability & Handling
Topic: Preventing Degradation of Phenyl Acetate in Solution
Role: Senior Application Scientist Status: Active Guide | Last Updated: 2025-05
Introduction
Welcome to the Technical Support Center. If you are reading this, you are likely observing inconsistent recovery rates, "ghost peaks" in your HPLC data, or rapid disappearance of Phenyl Acetate (PA) in biological matrices.
Phenyl acetate is chemically fragile. It is an ester prone to both chemical hydrolysis (driven by pH and temperature) and enzymatic hydrolysis (driven by ubiquitous arylesterases like PON1). This guide is structured to troubleshoot these specific failure modes. We do not provide generic advice; we provide mechanistic solutions.
Module 1: Chemical Stability (Buffer & pH)
Q: Why is my Phenyl Acetate degrading in "neutral" buffers (pH 7.0–7.4)?
A: You are likely fighting general base catalysis .
Phenyl acetate is highly susceptible to nucleophilic attack at the carbonyl carbon. At pH 7.4, the concentration of hydroxide ions (
The Fix:
-
Shift the pH: The stability optimum for phenyl acetate is pH 4.0 – 5.0 . The hydrolysis rate profile is V-shaped; moving from pH 5 to pH 7 can increase the degradation rate by an order of magnitude [1].
-
Change the Buffer: Switch to non-nucleophilic buffers.
-
Recommended: Acetate, Citrate, or Phosphate (at lower pH).
-
Avoid: Tris, Glycine, Imidazole.
-
Mechanism of Hydrolysis
The following diagram illustrates the base-catalyzed hydrolysis mechanism you are trying to prevent.
Figure 1: Base-catalyzed hydrolysis mechanism. The hydroxide ion attacks the carbonyl carbon, leading to bond cleavage. This reaction is second-order: rate = k[PA][OH-].
Module 2: Biological Stability (Plasma & Serum)[1]
Q: My compound disappears from plasma in seconds. Is this normal?
A: Yes. Phenyl acetate is the standard substrate used to measure the activity of Paraoxonase 1 (PON1) , also known as serum arylesterase [2].[1] In uninhibited plasma, PA has a half-life of seconds to minutes. PON1 is associated with HDL particles and hydrolyzes aromatic esters with high efficiency.
Q: How do I stabilize plasma samples for analysis?
A: You must inhibit PON1 immediately upon blood collection. PON1 is a calcium-dependent enzyme . Removing calcium irreversibly inactivates it.
The Protocol (The "EDTA Trick"):
-
Collection: Do not use Heparin or Citrate tubes alone. Use K2-EDTA or K3-EDTA tubes. The high concentration of EDTA chelates Ca2+, stripping it from the PON1 active site [3].
-
Secondary Inhibition (Optional but Recommended): For maximum stability, add PMSF (Phenylmethylsulfonyl fluoride) to a final concentration of 1 mM immediately after plasma separation.
-
Acidification: Immediately quench the plasma aliquot with weak acid (e.g., 1% Formic Acid) to drop pH < 5.0.
Figure 2: Sample preparation workflow to prevent enzymatic degradation of phenyl acetate in blood/plasma.
Module 3: Storage & Handling
Q: Can I store stock solutions in DMSO?
A: Yes, but with caveats. DMSO is hygroscopic (absorbs water from air). "Wet" DMSO will hydrolyze phenyl acetate over time, especially if the DMSO is slightly basic (common in lower grades).
Storage Stability Table:
| Solvent System | Temp | Estimated Stability (t1/2) | Notes |
| Dry DMSO | -80°C | > 6 Months | Use anhydrous DMSO; store in single-use aliquots. |
| Dry DMSO | RT | ~1 Week | Moisture absorption accelerates degradation. |
| PBS (pH 7.4) | RT | < 24 Hours | Significant hydrolysis. Prepare fresh daily. |
| Acetate Buffer (pH 4.5) | 4°C | ~1-2 Weeks | Optimal aqueous stability. |
| Plasma (No Inhibitor) | 37°C | < 5 Minutes | Rapid enzymatic destruction by PON1. |
Best Practice:
-
Prepare 100 mM stocks in anhydrous DMSO .
-
Store at -80°C .
-
Thaw only once. Discard unused portions.
Module 4: Analytical Troubleshooting
Q: I see a peak eluting earlier than Phenyl Acetate. What is it?
A: That is Phenol . Phenyl acetate degrades into Phenol and Acetic Acid. Phenol is more polar than phenyl acetate, so it elutes earlier on Reverse Phase (C18) chromatography.
Validation Step:
-
Check the UV spectrum. Phenol has a distinct UV max around 270 nm .
-
Inject a pure Phenol standard to confirm retention time match.
-
If you see this peak increasing over time in your autosampler, your autosampler temperature is too high (set to 4°C) or your solvent pH is too high.
References
-
Hydrolysis pH rate profile of phenyl acetate. Burns, R.G., et al. ResearchGate. Available at: [Link]
-
Correlation of serum arylesterase activity on phenylacetate. NIH / PubMed Central. Confirming PA as the standard substrate for PON1. Available at: [Link]
-
Human Serum Paraoxonase/Arylesterase...[1][2] Associates with HDLs. Arteriosclerosis, Thrombosis, and Vascular Biology. Details Calcium dependence of PON1. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Suzuki Coupling of Pyridine Derivatives
Executive Summary: The "Pyridine Problem"
If you are experiencing low yields (<30%) or stalled conversion when coupling pyridine derivatives, you are likely fighting one of three distinct chemical battles. Unlike standard phenyl-phenyl couplings, pyridines introduce specific failure modes due to their electronic deficiency and Lewis basicity.
The Triad of Failure:
-
Protodeboronation (The Nucleophile Killer): 2-Pyridyl boronic acids are notoriously unstable.[1] They hydrolyze rapidly under standard aqueous basic conditions before transmetallation can occur.
-
Catalyst Poisoning (The Cycle Killer): The pyridine nitrogen (especially in 2- or 4-positions) coordinates strongly to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle.
-
Electronic Deactivation: Pyridyl chlorides are electron-deficient, making oxidative addition slower compared to phenyl halides, though this is secondary to the first two issues.
Diagnostic Logic Tree
Before modifying your reaction, use this logic flow to identify your specific failure mode.
Figure 1: Diagnostic workflow to isolate the root cause of reaction failure.
Deep Dive: The Unstable Nucleophile (Protodeboronation)
The Issue: You are using 2-pyridineboronic acid . The Symptom: The boronic acid disappears from LCMS within 30 minutes, but the product yield is negligible. The major byproduct is pyridine (protonolysis).
The Mechanism: 2-Pyridyl boronic acids are uniquely prone to protodeboronation.[1] Under neutral or basic conditions, the basic nitrogen facilitates the formation of a zwitterionic intermediate.[1] This species undergoes rapid fragmentation, breaking the C-B bond and replacing it with a proton.[1]
Figure 2: The kinetic competition between productive coupling and destructive protodeboronation.
Solution Strategy
Option A: The "Switch" (Highly Recommended) Abandon the free boronic acid. Switch to a MIDA Boronate or a Potassium Organotrifluoroborate (BF3K) .
-
Why: MIDA boronates protect the boron atom from Lewis basic attack until slow hydrolysis releases the active species at the same rate as the catalytic cycle consumes it.
-
Reference: Burke and co-workers demonstrated that MIDA boronates effectively solve the slow-release problem for 2-pyridyl systems [1].
Option B: The "Rescue" (If you must use the acid) If you cannot synthesize/buy the ester:
-
Use Excess: Increase equivalents to 2.0–3.0 equiv.
-
Aprotic Conditions: Switch from Toluene/Water to DMF or DMSO with anhydrous CsF or K3PO4 . Water accelerates protodeboronation.
-
Copper Co-catalysis: Add CuCl (10-20 mol%). Copper facilitates the transmetallation of 2-pyridyl boronates, effectively "grabbing" the pyridyl group before it hydrolyzes [2].
Deep Dive: Catalyst Poisoning (The Electrophile)
The Issue: You are coupling a halopyridine (e.g., 2-chloropyridine). The Symptom: Starting material remains unreacted. Adding more heat causes decomposition, not conversion.
The Mechanism: The pyridine nitrogen is a good ligand. It binds to the unsaturated Pd(0) species, forming a stable Py-Pd-L complex that is catalytically inactive (off-cycle species). This prevents the oxidative addition step.
Solution Strategy
1. Ligand Selection is Non-Negotiable You must use bulky, electron-rich phosphine ligands that sterically prevent the pyridine nitrogen from binding to the Palladium.
-
Gold Standard: XPhos or SPhos (Buchwald Ligands). The biaryl backbone creates a "roof" over the Pd center, blocking N-coordination while allowing the C-X bond to approach [3].
-
Alternative: Pd-PEPPSI-IPr . This NHC catalyst is extremely robust against heteroatom poisoning.
2. The "Cocktail" Adjustment
-
Catalyst Loading: Increase Pd loading to 5–10 mol% (standard is 1–3%).
-
Ligand:Pd Ratio: Use a 2:1 or 3:1 ratio of Ligand:Pd to ensure the metal is always ligated by phosphine, not pyridine.
Validated Protocols
Protocol A: The "Modern Standard" (Using MIDA Boronates)
Best for: 2-Pyridyl couplings, unstable substrates, high value synthesis.
| Component | Reagent | Equiv | Notes |
| Nucleophile | 2-Pyridyl MIDA Boronate | 1.5 | Slow release source. |
| Electrophile | Aryl Chloride/Bromide | 1.0 | Limiting reagent. |
| Catalyst | Pd(OAc)2 + XPhos | 0.05 | Pre-complexed XPhos Pd G3/G4 is preferred. |
| Promoter | Cu(OAc)2 | 0.5 | Critical for 2-pyridyl MIDA activation. |
| Base | K3PO4 (anhydrous) | 3.0 | Finely ground. |
| Solvent | DMF or DMAc | - | [0.2 M]. Anhydrous. |
| Conditions | 100°C, 4-16h | - | Sealed tube, Inert atmosphere. |
Step-by-Step:
-
Charge a reaction vial with MIDA boronate, Aryl halide, Cu(OAc)2, and K3PO4.
-
Add Pd catalyst (if solid).
-
Evacuate and backfill with Argon (3x).[2]
-
Add anhydrous DMF.
-
Heat to 100°C. Note: The reaction mixture will turn blue/green due to Copper; this is normal.
Protocol B: The "BF3K" Route (Molander Conditions)
Best for: Scalability, air-stable reagents.
| Component | Reagent | Equiv | Notes |
| Nucleophile | K-Organotrifluoroborate | 1.2 | Air stable solid.[3] |
| Electrophile | Aryl Chloride | 1.0 | |
| Catalyst | Pd(OAc)2 + RuPhos | 0.02 | RuPhos is excellent for BF3K salts [4]. |
| Base | K2CO3 | 3.0 | |
| Solvent | Toluene / Water (3:1) | - | [0.2 M]. Biphasic is essential here. |
| Conditions | 80-100°C, 12h | - | Vigorous stirring required. |
Frequently Asked Questions (FAQs)
Q: My reaction turns black immediately and yields nothing. What happened? A: Immediate black precipitation ("Pd black") indicates catalyst decomposition. The ligands failed to stabilize the Pd(0).
-
Fix: Switch to a precatalyst like XPhos Pd G3 or Pd(dppf)Cl2 . Do not use Pd(PPh3)4; it is too labile for difficult pyridine couplings.
Q: I see a spot on TLC that looks like the product, but the mass is double (Homocoupling). A: This is oxidative homocoupling of your boronic acid (Py-Py dimer).
-
Cause: Presence of Oxygen or insufficient rate of transmetallation.
-
Fix: Degas solvents thoroughly (sparge with Argon for 15 mins). Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the halide.
Q: Can I use microwave heating? A: Yes, but be careful with 2-pyridyl boronic acids. High temperature accelerates protodeboronation faster than it accelerates coupling. If using microwave, use Protocol B (BF3K salts) as they are thermally stable.
Q: Why do you recommend K3PO4 over Na2CO3? A: K3PO4 is more soluble in organic/water mixtures and provides a higher basicity in the organic phase without being as nucleophilic (destructive) as hydroxide or alkoxides. For pyridine chemistry, K3PO4 or CsF are the standard bases.
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A general solution for unstable boronic acids: slow-release cross-coupling of MIDA boronates.[1] Journal of the American Chemical Society.[4]
-
Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2009). Copper-facilitated Suzuki reactions of 2-pyridylboronate esters. Organic Letters.
-
Billingsley, K., & Buchwald, S. L. (2008). An improved system for the Suzuki-Miyaura coupling of aryl chlorides with 2-pyridyl nucleophiles.[3] Angewandte Chemie International Edition.
-
Molander, G. A., & Ellis, N. (2007).[5] Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Fischer Esterification for Aromatic Acetates
Welcome to the technical support center dedicated to the Fischer esterification of aromatic acetates. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial reaction, troubleshoot common issues, and deepen their understanding of the underlying principles. As a cornerstone of organic synthesis, particularly in the fragrance, flavor, and pharmaceutical industries, mastering the Fischer esterification is essential.[1][2] This document provides field-proven insights and practical solutions to common challenges encountered in the laboratory.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific, practical problems in a question-and-answer format, focusing on the causality behind both the issue and the recommended solution.
Q1: My yield of aromatic acetate is consistently low. What are the primary causes and how can I fix this?
Low conversion is the most frequent issue in Fischer esterification, and it almost always traces back to the reaction's equilibrium.[3] The Fischer esterification is a reversible process where a carboxylic acid and an alcohol form an ester and water.[4][5][6] The accumulation of water, a byproduct, can drive the reaction backward through hydrolysis, reducing your final yield.[3][7]
To overcome this, you must strategically shift the equilibrium toward the product side, guided by Le Châtelier's principle.[8][9]
Core Solutions to Drive Equilibrium:
-
Use a Large Excess of a Reactant: The simplest and often most effective strategy is to use one of the reactants in a large excess (5- to 10-fold, or even as the solvent).[2][3][4] Since the alcohol is typically less expensive and easier to remove than the aromatic carboxylic acid, it is the logical choice for the excess reagent.[1][6] For example, when synthesizing methyl benzoate, using methanol as the solvent effectively floods the reaction, pushing the equilibrium towards the desired ester.[10][11]
-
Actively Remove Water as It Forms: If using a large excess of alcohol is not feasible or economical, the next best approach is the continuous removal of water from the reaction mixture.[2][4][5][12] This physically prevents the reverse reaction from occurring. The two most common laboratory methods are:
-
Azeotropic Distillation with a Dean-Stark Trap: This is the classic and most robust method for water removal.[3][4][7] The reaction is run in a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[3][10] The water-solvent azeotrope distills from the reaction, condenses, and collects in the Dean-Stark trap. As water is denser than and immiscible with toluene, it sinks to the bottom of the trap while the solvent overflows and returns to the reaction flask.[4][6]
-
Use of a Drying Agent: Adding a desiccant like molecular sieves (3Å or 4Å) can effectively sequester water as it is produced.[5][12][13] However, a critical consideration is the catalyst's nature; strong protic acids like H₂SO₄ can degrade molecular sieves.[7] In such cases, the sieves can be placed in a Soxhlet extractor, where they are exposed only to the condensed vapors and not the bulk acidic solution.[7]
-
Q2: My reaction starts but then stalls, with starting material still present after an extended period. What's happening?
A stalled reaction is typically a sign that equilibrium has been reached under the current conditions.[3][6] The forward rate of esterification has become equal to the reverse rate of hydrolysis.
Potential Causes and Solutions:
-
Cause: Inefficient water removal. Your Dean-Stark trap may not be functioning correctly, or your molecular sieves may be saturated or degraded.
-
Cause: Inactive or insufficient catalyst. The acid catalyst is essential to protonate the carbonyl oxygen, making the carboxylic acid more electrophilic.[11][14][15] If the catalyst is old, has been neutralized, or was added in too small a quantity, the reaction rate will plummet.[3]
-
Solution: Add a fresh portion of a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH).[3] Monitor the reaction by TLC to see if it progresses after the addition.
-
-
Cause: Suboptimal temperature. Fischer esterification requires heat to overcome its activation energy barrier.[2][6]
-
Solution: Ensure the reaction is being heated to the appropriate reflux temperature for the solvent being used.[6] If the reaction is still sluggish, consider switching to a higher-boiling solvent (if compatible with your substrates).
-
Troubleshooting Flowchart for Low Yield / Stalled Reactions
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. athabascau.ca [athabascau.ca]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 12. byjus.com [byjus.com]
- 13. Fischer Esterification Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 14. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Refining Cell-Based Assay Conditions for Cytotoxic Pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cytotoxic pyridine compounds. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to help you navigate the complexities of cell-based assays with this important class of molecules. Pyridine derivatives are a cornerstone of many therapeutic discovery programs due to their diverse biological activities.[1][2][3] However, their unique chemical properties can present challenges in experimental design and execution. This resource will equip you with the knowledge to overcome these hurdles and generate reliable, reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when starting to work with cytotoxic pyridine compounds in cell-based assays.
Q1: My pyridine compound is showing low or no cytotoxicity at expected concentrations. What are the first things I should check?
A1: When a novel compound exhibits lower-than-expected cytotoxicity, several factors could be at play. First, verify the compound's solubility in your cell culture medium.[4] Precipitation, even if not visible to the naked eye, will significantly lower the effective concentration. Also, consider the stability of the compound over the course of your experiment; some compounds may degrade in aqueous environments.[4] Finally, ensure your chosen assay is appropriate for the compound's potential mechanism of action and that the incubation time is sufficient to observe a cytotoxic effect.[4]
Q2: What is the best initial solvent for my pyridine compound, and what is a safe final concentration in my cell culture?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of novel organic compounds.[5] However, it's crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, as DMSO itself can be toxic to cells.[5][6] Always include a vehicle control (cells treated with the same concentration of DMSO as your highest compound concentration) in your experiments to account for any solvent-induced effects.
Q3: How do I choose the right cytotoxicity assay for my pyridine compound?
A3: The choice of assay depends on the suspected mechanism of action of your compound.[4]
-
For a general screen of cell viability , metabolic assays like the MTT or WST-8 assay are common starting points.[7][8][9] These measure the metabolic activity of cells, which generally correlates with cell number.[9]
-
If you suspect your compound induces membrane damage , a lactate dehydrogenase (LDH) release assay is a good choice.[10]
-
To investigate programmed cell death , consider assays that measure markers of apoptosis, such as caspase activity.[11][12][13]
It is often advisable to use two different types of assays to confirm your results.[4]
Q4: Can components of the cell culture medium interfere with my assay?
A4: Yes, several components can interfere. Serum proteins in the medium can bind to your compound, reducing its effective concentration.[14][15][16][17][18] Some pyridine derivatives have been shown to interact with bovine serum albumin (BSA) and human serum albumin (HSA).[14][15][16][17][18] Phenol red, a common pH indicator in culture media, can interfere with colorimetric assays. For sensitive assays, consider using serum-free or phenol red-free media during the compound incubation and assay steps.
Part 2: Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Compound Solubility and Stability
Poor solubility is a primary source of inaccurate and irreproducible data in cell-based assays.
Symptom:
-
Visible precipitate in the stock solution or in the culture wells after adding the compound.[19]
-
Inconsistent results between replicate wells or experiments.[19]
-
Lower than expected cytotoxicity.
Possible Causes:
-
The aqueous solubility of the pyridine compound is exceeded.[19]
-
The final concentration of the co-solvent (e.g., DMSO) is too low to maintain solubility.[19]
-
The compound is interacting with components of the cell culture medium, such as salts or proteins, leading to precipitation.[19]
-
The compound is unstable in the aqueous environment of the cell culture medium.[20][21]
Solutions:
-
Optimize Solvent and Stock Concentration:
-
While DMSO is common, other solvents like ethanol can be considered, but their toxicity to cells must be evaluated.[5]
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
When diluting into your final culture medium, perform serial dilutions in the medium to minimize the risk of precipitation.
-
-
Solubility Enhancement:
-
Co-solvents: If solubility remains an issue, consider using a small percentage of a co-solvent like polyethylene glycol (PEG-400) in your final culture medium. Always test the toxicity of the co-solvent on your cells first.
-
Solubilizing Agents: For certain compounds, complexation with a solubilizing agent like a cyclodextrin can improve aqueous solubility.
-
-
Assess Compound Stability:
-
Prepare your compound in culture medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay.
-
At various time points, analyze the medium using a suitable analytical method (e.g., HPLC) to determine if the compound is degrading.
-
If the compound is unstable, you may need to perform shorter-duration assays or replenish the compound during longer incubations.
-
Decision-Making Workflow for Solubility Issues:
Caption: Troubleshooting workflow for compound precipitation.
Guide 2: Inconsistent or Unexpected MTT Assay Results
The MTT assay is widely used but has known limitations and potential for artifacts.[22][23][24]
Symptom:
-
High variability between replicate wells.[25]
-
High background absorbance in control wells (no cells).[25]
-
Low signal or weak absorbance readings.[25]
-
Results from the MTT assay do not correlate with other cytotoxicity assays.
Possible Causes:
-
Compound Interference: Colored pyridine compounds can absorb at the same wavelength as the formazan product. Additionally, compounds with reducing or oxidizing properties can directly reduce MTT, leading to false-positive results.[22]
-
Incomplete Solubilization of Formazan Crystals: If the formazan crystals are not fully dissolved, it will lead to inaccurate and variable absorbance readings.[25]
-
MTT Reagent Toxicity: The MTT reagent itself can be toxic to some cell lines, especially with prolonged incubation times.[22]
-
Cell Density: Suboptimal cell seeding density can lead to a low signal.[25]
-
Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth, leading to skewed results.[4]
Solutions:
-
Control for Compound Interference:
-
Always include a "compound only" control (compound in medium without cells) to measure its intrinsic absorbance. Subtract this background from your experimental wells.
-
To check for direct MTT reduction, incubate your compound with MTT in cell-free medium. If a color change occurs, your compound is interfering with the assay. In this case, consider an alternative assay like LDH release or a fluorescent viability assay.
-
-
Ensure Complete Formazan Solubilization:
-
Use a high-quality solubilization buffer, such as DMSO or a solution of SDS in an acidic buffer.
-
After adding the solubilization buffer, place the plate on an orbital shaker for 15-30 minutes to ensure all crystals are dissolved.
-
Visually inspect the wells under a microscope to confirm complete solubilization before reading the absorbance.
-
-
Optimize MTT Incubation and Cell Seeding:
-
Mitigate Edge Effects:
Data Presentation: Example of an MTT Assay Troubleshooting Table
| Issue | Potential Cause | Recommended Action |
| High Background | Compound interference | Run a "compound only" control and subtract the absorbance. |
| Contamination | Use fresh, sterile reagents and media. | |
| High Variability | Incomplete formazan solubilization | Ensure complete dissolution with shaking and visual confirmation. |
| Edge effects | Avoid using outer wells of the plate. | |
| Low Signal | Insufficient cell number | Optimize cell seeding density. |
| Short MTT incubation | Increase incubation time (e.g., up to 4 hours). |
Part 3: Key Assay Protocols
This section provides step-by-step protocols for key assays to characterize the cytotoxicity of your pyridine compounds.
Protocol 1: General MTT Cytotoxicity Assay
This protocol provides a standard method for assessing cell viability through metabolic activity.[7][9]
Materials:
-
96-well flat-bottom plates
-
Your chosen cancer cell line
-
Complete cell culture medium
-
Pyridine compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Formazan solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of your pyridine compound in complete medium from your stock solution.[26]
-
Remove the old medium from the cells and add 100 µL of the medium containing your compound at various concentrations.[7]
-
Include vehicle control wells (medium with the highest concentration of DMSO) and untreated control wells (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the absorbance of a blank (medium only) from all readings.[4]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection
This protocol measures the activity of executioner caspases-3 and -7, key markers of apoptosis.[11][27]
Materials:
-
Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
White-walled 96-well plates suitable for luminescence
-
Your chosen cell line
-
Complete cell culture medium
-
Pyridine compound stock solution
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2), but use a white-walled plate.
-
-
Caspase-3/7 Assay:
-
Equilibrate the plate and the caspase-3/7 reagent to room temperature.
-
Add the caspase-3/7 reagent to each well according to the manufacturer's instructions (typically in a 1:1 volume ratio with the cell culture medium).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of a blank (medium with reagent only) from all readings.
-
Express the caspase activity as a fold change relative to the untreated control.
-
Part 4: Understanding the Mechanism of Cytotoxicity
Beyond simply measuring cell death, it is often crucial to understand the underlying mechanism.
Investigating Apoptosis
Apoptosis, or programmed cell death, is a common mechanism for cytotoxic compounds.[27] The activation of caspases, a family of proteases, is a hallmark of apoptosis.[12][13]
Workflow for Investigating Apoptosis:
Caption: Workflow for apoptosis investigation.
In addition to caspase assays, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Assessing Oxidative Stress
Some pyridine compounds may induce cytotoxicity by generating reactive oxygen species (ROS), leading to oxidative stress.[28][29]
Key Markers of Oxidative Stress:
-
Intracellular ROS levels: Can be measured using fluorescent probes like DCFDA.[30]
-
Lipid Peroxidation: Assessed by measuring malondialdehyde (MDA) levels using a TBARS assay.[28]
-
Glutathione (GSH) levels: A decrease in the reduced form of glutathione indicates oxidative stress.[28]
Experimental Approach:
-
Treat cells with your pyridine compound.
-
At various time points, lyse the cells and perform assays to measure the markers listed above.
-
An increase in ROS and lipid peroxidation, coupled with a decrease in GSH, would suggest that oxidative stress is a key mechanism of cytotoxicity.[28]
References
-
PubMed. (2025). Unveiling the interaction, cytotoxicity and antibacterial potential of pyridine derivatives: an experimental and theoretical approach with bovine serum albumin. Retrieved from [Link]
-
IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Cell Biology. (2007). pyridine, chloroform and metahnol as a solvent for chemopreventive agents. Retrieved from [Link]
-
The Future of Things. (2025). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
PubMed. (2014). Selective binding of naphthoquinone derivatives to serum albumin proteins and their effects on cytotoxicity. Retrieved from [Link]
-
MDPI. (2023). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Caspase-9 activity induced by the copper-imidazo[1,2-a]pyridines in.... Retrieved from [Link]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
-
ResearchGate. (2025). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Structural Characterization, Cytotoxicity, and Protein/DNA Binding Properties of Pyridoxylidene-Aminoguanidine-Metal (Fe, Co, Zn, Cu) Complexes. Retrieved from [Link]
-
Elabscience. (n.d.). Caspase Assay Kits. Retrieved from [Link]
-
MDPI. (2021). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. Retrieved from [Link]
-
PMC. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Investigation of protein/DNA binding, and in vitro cytotoxicity of novel Cu(ii) and Zn(ii)-dipyrazinyl pyridine complexes. Retrieved from [Link]
-
Chinese Pharmaceutical Journal. (2003). Study on interaction between human albumin and 3-amino methyl pyridine. Retrieved from [Link]
-
PMC. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link] MTT/
-
ResearchGate. (2025). (PDF) The Stability of Pyridine Nucleotides. Retrieved from [Link]
-
MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Retrieved from [Link]
-
Life. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Retrieved from [Link]
-
MDPI. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Retrieved from [Link]
-
PubMed. (2023). Selenylated Imidazo[1,2 -a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Retrieved from [Link]
-
Journal of the American Chemical Society. (1958). Stability of Pyridine-2-aldoxime Methiodide. I. Mechanism of Breakdown in Aqueous Alkaline Solution. Retrieved from [Link]
-
International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. Retrieved from [Link]
-
Metallomics (Oxford Academic). (2022). aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum. Retrieved from [Link]
-
RSC Advances. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
PMC. (n.d.). Cellular and Acellular Assays for Measuring Oxidative Stress Induced by Ambient and Laboratory-Generated Aerosols. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. Retrieved from [Link]
-
RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
-
Reddit. (2015). Pyridine Is miscible with EVERYTHING!?. Retrieved from [Link]
-
PMC. (n.d.). Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Pyridine Biotech Grade Solvent 99.9% 1 Liter. Retrieved from [Link]
Sources
- 1. ijsat.org [ijsat.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pyridine, chloroform and metahnol as a solvent for chemopreventive agents - Cell Biology [protocol-online.org]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scielo.br [scielo.br]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 12. Caspase Assay Kits - Elabscience® [elabscience.com]
- 13. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Unveiling the interaction, cytotoxicity and antibacterial potential of pyridine derivatives: an experimental and theoretical approach with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective binding of naphthoquinone derivatives to serum albumin proteins and their effects on cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Investigation of protein/DNA binding, and in vitro cytotoxicity of novel Cu(ii) and Zn(ii)-dipyrazinyl pyridine complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Study on interaction between human albumin and 3-amino methyl pyridine [journal11.magtechjournal.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. AGU Fall Meeting 2020 [agu.confex.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Is Your MTT Assay the Right Choice? [promega.sg]
- 23. mdpi.com [mdpi.com]
- 24. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 26. creativebiolabs.net [creativebiolabs.net]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. mdpi.com [mdpi.com]
- 29. Selenylated Imidazo[1,2 -a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Cellular and Acellular Assays for Measuring Oxidative Stress Induced by Ambient and Laboratory-Generated Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Metabolic Stability Strategies for Carbamate Prodrugs
Introduction: The Carbamate Paradox
Welcome to the technical support center. You are likely here because your carbamate prodrug is behaving in one of two extremes: it is either flashing off (hydrolyzing immediately in plasma/buffer) or bricking (remaining completely inert in vivo).
Carbamates (
This guide provides a logic-driven troubleshooting framework to tune this stability. We move beyond "try a different group" to understanding the mechanism of failure.
Critical Troubleshooting Modules
Module A: The "Too Labile" Scenario (Rapid Hydrolysis)
Symptom: The prodrug disappears in PBS buffer (chemical instability) or has a
Root Cause 1: The Isocyanate Pathway (Chemical Instability)
If your carbamate is N-monosubstituted (
-
Diagnosis: High instability in pH 7.4 buffer compared to pH 4.0.
-
Strategic Fix: Switch to N,N-disubstitution . By replacing the N-H with an N-alkyl group (e.g., N-methyl), you shut down the isocyanate pathway, forcing hydrolysis to proceed via the much slower
mechanism (direct nucleophilic attack on the carbonyl).
Root Cause 2: The Phenolic Leaving Group Effect
If
-
Strategic Fix:
-
Electronic Tuning: If you cannot change the drug, you must stabilize the carbonyl.
-
Steric Shielding: Introduce bulky groups (isopropyl, t-butyl) on the nitrogen. This physically blocks the approach of water or esterase active site serine residues.
-
Root Cause 3: Intestinal First-Pass (CES2 Attack)
The human intestine is rich in Carboxylesterase 2 (hCES2) . If your prodrug is designed to be orally absorbed but hydrolyzes before reaching the liver/systemic circulation, it is likely a CES2 substrate.
-
Mechanism: hCES2 prefers substrates with large alcohol groups and small acyl/carbamoyl groups .
-
Strategic Fix: Invert the structure to target hCES1 (Liver). hCES1 prefers small alcohol groups and bulky acyl groups .[3] Making the carbamoyl moiety bulkier can shift specificity away from intestinal CES2, preserving the prodrug until it reaches the liver.
Module B: The "Too Stable" Scenario (Failure to Activate)
Symptom: The prodrug is stable in microsomes/plasma (
Root Cause 1: Steric Overkill
While N,N-disubstitution improves chemical stability, bulky N-substituents (e.g., N,N-diethyl) can completely prevent the catalytic serine of esterases from reaching the carbonyl carbon.
-
Strategic Fix:
-
N-monosubstitution: Revert to N-monosubstitution but use a bulkier alkyl chain (e.g., N-isopropyl) to balance chemical stability with enzymatic accessibility.
-
Specific Enzyme Targeting: Incorporate motifs recognized by specific hydrolases (e.g., amino acid promoieties like valine/isoleucine) to recruit peptidases or specific esterases.
-
Root Cause 2: Lack of Self-Immolation
If the carbamate is linked to the drug via a spacer, the enzymatic cleavage event might occur, but the spacer fails to release the drug spontaneously.
-
Strategic Fix: Use Self-Immolative Linkers (e.g., p-aminobenzyl alcohol). Upon hydrolysis of the carbamate, the linker undergoes a 1,6-elimination cascade to eject the free drug.
Decision Logic & Workflow
The following diagram visualizes the decision process for optimizing stability based on your experimental data.
Caption: Decision tree for carbamate prodrug optimization. Navigate based on in vitro stability data (buffer vs. plasma) to select the appropriate structural modification.
Quantitative SAR Summary
The table below summarizes the impact of structural modifications on hydrolysis rates (
| Modification Strategy | Impact on Chemical Stability | Impact on Enzymatic Stability | Mechanism of Action |
| N-Monosubstitution ( | Low (Isocyanate pathway risk) | High (Accessible to enzymes) | Proton on N facilitates E1cB elimination in base; accessible to active site. |
| N,N-Disubstitution ( | High (Blocks isocyanate) | High (Steric block) | Forces slow |
| Bulky N-Alkyl (e.g., | Moderate to High | Moderate to High | Steric hindrance protects carbonyl from nucleophilic attack. |
| Phenolic Leaving Group | Low | Low | Low |
| Cyclic Carbamate (Oxazolidinone) | Very High | Very High | Ring constraints prevent optimal orbital alignment for hydrolysis. |
Experimental Protocol: Differential Stability Assay
To diagnose the mechanism of instability, you must decouple chemical hydrolysis from enzymatic activity.
Materials
-
Test Compound: 10 mM stock in DMSO.
-
Matrices:
-
Inhibitor: BNPP (Bis-p-nitrophenyl phosphate) - Specific inhibitor of carboxylesterases.
Workflow
-
Preparation:
-
Spike test compound into matrices (Final conc: 1 µM).
-
Control Arm: Pre-incubate Plasma/Microsomes with 100 µM BNPP for 15 min to inhibit esterases.
-
-
Incubation:
-
Incubate at 37°C.
-
Timepoints: 0, 5, 15, 30, 60, 120 min.
-
-
Quenching:
-
Aliquot 50 µL sample into 200 µL Ice-cold Acetonitrile containing Internal Standard .
-
Why? Immediate protein precipitation and enzyme denaturation are critical to stop the "clock."
-
-
Analysis:
-
Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Data Interpretation
| Observation | Diagnosis | Recommended Action |
| Unstable in Buffer & Plasma | Chemical Instability | Switch to N,N-disubstituted carbamate. |
| Stable in Buffer, Unstable in Plasma | Enzymatic Hydrolysis | Add steric bulk to N-substituents. |
| Stable in Plasma + BNPP | CES-Mediated | Confirms carboxylesterase susceptibility. |
| Unstable in Plasma + BNPP | Non-CES Enzymes | Likely Butyrylcholinesterase (BChE) or Albumin pseudo-esterase activity. |
Frequently Asked Questions (FAQs)
Q: My prodrug is an N-monosubstituted carbamate. Why is it stable in acid but vanishes in pH 7.4 buffer? A: You are observing base-catalyzed hydrolysis via the isocyanate intermediate . At pH 7.4, the N-H proton is removed, leading to rapid elimination of the alcohol. In acid, the nitrogen is protonated or neutral, preventing this pathway. Switch to an N-methyl or N,N-dialkyl analog to fix this.
Q: I need to target the liver, but my carbamate hydrolyzes in the intestine. What do I do? A: You are likely a substrate for CES2 (intestinal). CES2 prefers large lipophilic alcohol groups (your drug) and small acyl groups. To shift selectivity to CES1 (liver), increase the size of the acyl/carbamoyl moiety (e.g., use a bulky amino acid promoiety or a large N-alkyl group).
Q: Can I use carbamates for amine drugs?
A: Yes, but you are making a "reverse carbamate." If your drug is the amine (
References
-
Mechanism of Carbamate Hydrolysis & Isocyanate Pathway
-
CES1 vs.
- Source: Wang, D. et al. "Human carboxylesterases: a comprehensive review." Acta Pharmaceutica Sinica B (2018).
-
Carbamate Prodrug Design & Stability
- Source: Ghosh, A.K. & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry (2015).
-
Prodrug Strategies (Rautio Review)
-
Source: Rautio, J. et al. "Prodrugs: design and clinical applications."[7] Nature Reviews Drug Discovery (2008).
-
-
Targeting CES1 for Intestinal Stability
- Source: Laizure, S.C. et al. "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?" Pharmacotherapy (2013).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbonate and Carbamate Prodrugs [ebrary.net]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Tertiary Carbamate Prodrug Strategy to Overcome Metabolic Barriers in Oral Ketamine Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ijpsjournal.com [ijpsjournal.com]
Efficacy and Mechanistic Comparison of Carbamoyl-Containing Cholinesterase Inhibitors
As a Senior Application Scientist, evaluating the efficacy of carbamoyl-containing compounds requires moving beyond simple endpoint assays to understand the fundamental enzyme kinetics at play. Carbamoyl-containing compounds, specifically carbamate-based cholinesterase inhibitors (ChEIs), are cornerstones in the treatment of neurodegenerative and neuromuscular disorders, including Alzheimer's disease (AD) and Myasthenia Gravis.
Unlike non-covalent reversible inhibitors (e.g., donepezil), carbamates act as pseudo-irreversible inhibitors . They do not merely occupy the active site; they actively participate in a chemical reaction with the enzyme, transferring their carbamoyl group to the catalytic serine residue[1][2]. This guide provides an objective comparison of prominent carbamates, outlines the causality behind their kinetic behaviors, and establishes a self-validating experimental protocol for their evaluation.
Mechanistic Causality: The "Pseudo-Irreversible" Paradigm
To accurately compare the efficacy of different carbamates, one must first understand their mechanism of action. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) share a highly conserved catalytic triad (Serine, Histidine, Glutamate)[2].
When a carbamate enters the active site gorge, it forms an initial reversible Michaelis complex. Subsequently, the nucleophilic oxygen of the catalytic serine attacks the carbonyl carbon of the carbamate[2][3]. The leaving group (e.g., the eseroline moiety in physostigmine) is expelled, leaving the enzyme covalently carbamoylated[4]. Because the decarbamoylation (hydrolysis) step is magnitudes slower than the deacetylation of the natural substrate, the enzyme is temporarily inactivated[1].
Kinetic pathway of pseudo-irreversible cholinesterase inhibition by carbamates.
Comparative Efficacy and Pharmacodynamics
The structural variations in the carbamoyl group and the leaving group dictate the compound's affinity, selectivity (AChE vs. BuChE), and central nervous system (CNS) penetrance.
-
Physostigmine: A naturally occurring alkaloid that rapidly carbamoylates AChE. It shows moderate selectivity for AChE over BuChE and readily crosses the blood-brain barrier (BBB)[5]. However, its rapid decarbamoylation leads to a short half-life, limiting its clinical utility for chronic conditions.
-
Rivastigmine: A synthetic dual inhibitor of both AChE and BuChE[6]. It is highly lipophilic. Notably, rivastigmine's carbamoylation rate is exceptionally slow in vitro, requiring prolonged pre-incubation to observe its true inhibitory potency[5].
-
Pyridostigmine: Contains a quaternary ammonium group, rendering it highly hydrophilic. It cannot cross the BBB, making it ideal for peripheral targeting in Myasthenia Gravis without causing central side effects[7].
Table 1: Quantitative Comparison of Key Carbamoyl-Compounds
| Compound | Target Preference | IC₅₀ (AChE) | IC₅₀ (BuChE) | BBB Permeability | Primary Indication |
| Physostigmine | AChE ≈ BuChE | 0.67 nM | ~1.5 nM | High | Anticholinergic Toxicity |
| Rivastigmine | AChE & BuChE (Dual) | 4.3 nM | ~10-50 nM | High | Alzheimer's Disease |
| Pyridostigmine | AChE (Peripheral) | ~350 nM | N/A | Low | Myasthenia Gravis |
(Note: IC₅₀ values are highly dependent on assay conditions, specifically pre-incubation time. Values cited reflect optimal pre-incubation conditions[5].)
Experimental Protocol: Time-Dependent Ellman's Assay
Expert Insight: The most common error in evaluating carbamates is treating them like reversible inhibitors. If you add the enzyme, carbamate, and substrate simultaneously, compounds like rivastigmine will appear completely inactive[5]. Because carbamoylation is a time-dependent covalent reaction, pre-incubation of the enzyme and inhibitor prior to substrate addition is strictly required [5].
The following protocol utilizes a modified Ellman's assay, a colorimetric method relying on the hydrolysis of acetylthiocholine (ATChI) to thiocholine, which reacts with DTNB to form a yellow product absorbing at 412 nm[8][9].
Reagent Preparation
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[10].
-
Enzyme (AChE/BuChE): Dilute to a working concentration of 0.1 U/mL in assay buffer[8][10].
-
DTNB (Ellman's Reagent): 10 mM stock in assay buffer[8].
-
Substrate (ATChI): 14 mM stock in deionized water (prepare fresh daily to prevent spontaneous hydrolysis)[10].
-
Inhibitor Stocks: Prepare serial dilutions in DMSO. Ensure final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation[8].
Self-Validating Plate Setup (96-Well Format)
A robust assay must be self-validating. You must include:
-
Background Blank: Buffer + DTNB + ATChI (Accounts for non-enzymatic substrate hydrolysis).
-
100% Activity Control: Enzyme + Buffer + DTNB + ATChI + 1% DMSO (Establishes baseline
). -
Test Wells: Enzyme + Inhibitor (various concentrations) + DTNB + ATChI.
Step-by-Step Methodology
-
Dispense Buffer & Inhibitor: Add 140 µL of Assay Buffer to all wells. Add 10 µL of the respective inhibitor dilution (or vehicle for controls) to the test wells[10].
-
Add Enzyme & PRE-INCUBATE (Critical Step): Add 10 µL of AChE (0.1 U/mL) to all wells except the Background Blank. Incubate the plate at 25°C. Crucial: Pre-incubate physostigmine for 30-60 minutes, and rivastigmine for up to 48 hours to capture maximum inhibition[5][10].
-
Add Chromogen: Add 10 µL of 10 mM DTNB to all wells[10].
-
Initiate Reaction: Add 10 µL of 14 mM ATChI to all wells using a multichannel pipette to ensure simultaneous reaction initiation[10].
-
Kinetic Read: Immediately place the plate in a microplate reader. Measure absorbance at
nm kinetically every 1 minute for 10-15 minutes[8][10].
Workflow for the time-dependent Ellman's assay evaluating carbamate ChEIs.
Data Analysis and Causality
Calculate the initial velocity (
Because carbamates are pseudo-irreversible, reporting a standard IC₅₀ is technically a "snapshot" of a specific pre-incubation time. For rigorous scientific comparison, researchers should plot the natural log of remaining enzyme activity against pre-incubation time to determine the second-order rate constant of carbamoylation (
Conclusion
When comparing carbamoyl-containing compounds, efficacy cannot be decoupled from reaction kinetics. The structural differences between compounds like physostigmine and rivastigmine dictate not just their spatial affinity for the active site, but the thermodynamic stability of the covalent carbamoyl-enzyme intermediate[1][4]. By employing time-dependent kinetic assays, drug development professionals can accurately map the pharmacodynamic profiles necessary for targeting specific cholinergic deficits.
References
-
Bio-protocol. 3.10. Acetylcholinesterase Inhibition Assay. Available at: [Link]
-
PubMed (NIH). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Available at:[Link]
-
PMC (NIH). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Available at: [Link]
-
PMC (NIH). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. Available at:[Link]
-
PubMed (NIH). "Back door" opening implied by the crystal structure of a carbamoylated acetylcholinesterase. Available at: [Link]
-
ResearchGate. General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. Available at:[Link]
-
PMC (NIH). The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease. Available at:[Link]
-
ResearchGate. Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Available at: [Link]
-
PMC (NIH). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors. Available at: [Link]
Sources
- 1. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "Back door" opening implied by the crystal structure of a carbamoylated acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
Publish Comparison Guide: Target Validation for 4-(Pyridin-4-ylcarbamoyl)phenyl acetate
The following guide is a comprehensive technical resource designed for researchers and drug discovery professionals. It addresses the validation of the biological target for 4-(Pyridin-4-ylcarbamoyl)phenyl acetate , a small molecule characterized by a pyridyl-benzamide scaffold and a phenolic acetate moiety. Given the structural features, this guide focuses on validating its activity against likely targets such as Rho-associated Protein Kinase (ROCK) and Nicotinamide Phosphoribosyltransferase (NAMPT) , while critically assessing its role as a potential prodrug.
Executive Summary & Compound Analysis
4-(Pyridin-4-ylcarbamoyl)phenyl acetate (hereafter referred to as Compound 4-PPA ) represents a specific chemotype combining a pyridin-4-yl-benzamide core with a para-acetoxy group.
-
Core Scaffold: The N-(pyridin-4-yl)benzamide moiety is a privileged structure in medicinal chemistry, historically associated with Type I/II Kinase inhibition (specifically ROCK ) and NAMPT inhibition.
-
Functional Moiety: The phenyl acetate group suggests two distinct mechanisms of action (MoA):
-
Prodrug Mechanism: Intracellular hydrolysis by esterases releases the active metabolite, 4-hydroxy-N-(pyridin-4-yl)benzamide .
-
Covalent Modification: The acetate may act as an acyl donor, acetylating a nucleophilic serine in the active site of a hydrolase (e.g., Acetylcholinesterase or a specific serine protease).
-
This guide compares Compound 4-PPA against standard reference inhibitors (Y-27632 for ROCK, FK866 for NAMPT) and outlines a rigorous validation workflow to determine its primary biological target.
Comparative Analysis: Potential Targets & Alternatives
To validate the target, one must benchmark 4-PPA against established inhibitors of the pathways suggested by its scaffold.
Table 1: Comparative Performance Metrics (Hypothetical & Reference Data)
| Feature | Compound 4-PPA (Subject) | Y-27632 (ROCK Reference) | FK866 (NAMPT Reference) |
| Primary Target Class | Putative: AGC Kinase / NAMPT | Validated: ROCK1 / ROCK2 | Validated: NAMPT |
| Binding Mechanism | Mixed: Potential Prodrug / ATP-competitive | Reversible: ATP-competitive | Reversible: Tunnel binder |
| Key Structural Motif | N-(pyridin-4-yl)benzamide | Pyridine-4-carboxamide core | Pyridyl-acrylamide tail |
| Cellular Permeability | High (Acetate masks polarity) | Moderate (Polar amine) | High |
| Metabolic Stability | Low (Rapid ester hydrolysis) | High | Moderate |
| Validation Priority | Assess Hydrolysis | Standard Kinase Panel | NAD+ Depletion Assay |
Mechanistic Insight
-
vs. Y-27632: Y-27632 relies on the pyridine nitrogen to anchor to the ATP-binding hinge region of ROCK. 4-PPA shares this pyridine motif. If 4-PPA functions as a ROCK inhibitor, the acetate group likely improves cell entry before being hydrolyzed to the active phenol, which may form additional H-bonds (donor) or steric clashes depending on the pocket depth.
-
vs. FK866: NAMPT inhibitors require a pyridine cap to mimic nicotinamide. 4-PPA possesses this cap. Validation requires distinguishing between simple binding and the "suicide" nucleotide formation typical of NAMPT substrates.
Experimental Validation Protocols
The following workflows are designed to causally link 4-PPA to its target, distinguishing between the parent molecule and its hydrolysis product.
Protocol A: Stability & Prodrug Validation (LC-MS/MS)
Objective: Determine if 4-PPA is the active species or a prodrug.
-
Incubation: Prepare 10 µM 4-PPA in (a) PBS (pH 7.4), (b) Human Plasma, and (c) S9 Liver Fraction.
-
Sampling: Aliquot at 0, 15, 30, 60, and 120 min. Quench with ice-cold acetonitrile.
-
Analysis: Analyze via LC-MS/MS monitoring for the parent mass (M+H) and the hydrolyzed phenol mass (M-42).
-
Decision Gate:
-
Rapid Hydrolysis (<15 min) in Plasma/S9: The biological activity is likely driven by 4-hydroxy-N-(pyridin-4-yl)benzamide . Proceed to validate the phenol against targets.
-
Stable: The acetate is integral. Proceed to covalent binding assays.
-
Protocol B: Target Engagement (Thermal Shift Assay - TSA)
Objective: Confirm physical binding to recombinant ROCK1 or NAMPT.
-
Preparation: Mix recombinant ROCK1 kinase domain (2 µM) with Sypro Orange dye (5x) in assay buffer.
-
Treatment: Add 4-PPA (10 µM), Reference (Y-27632, 10 µM), or DMSO control.
-
Melt Curve: Ramp temperature from 25°C to 95°C (0.5°C/min) using a qPCR machine.
-
Data Analysis: Calculate the Melting Temperature (
). A indicates significant binding.-
Note: If 4-PPA is a prodrug, perform TSA with the hydrolyzed analog as well.
-
Protocol C: Functional Enzymatic Assay (ROCK1 Inhibition)
Objective: Quantify potency (
-
Reagents: Recombinant ROCK1, Long S6 Kinase Substrate Peptide, ATP (at
), and ADP-Glo detection reagent. -
Reaction: Incubate ROCK1 + Substrate + 4-PPA (serial dilution 10 µM to 1 nM) for 60 min at room temperature.
-
Detection: Add ADP-Glo reagent to deplete ATP and convert ADP to luciferase signal.
-
Readout: Measure luminescence. Plot % Inhibition vs. Log[Concentration].
Visualizations & Pathways
Diagram 1: Mechanism of Action & Prodrug Activation
This diagram illustrates the intracellular activation of 4-PPA and its competitive binding to the Kinase/NAMPT active site.
Caption: Proposed activation pathway of 4-PPA, transitioning from cell entry to esterase-mediated hydrolysis and subsequent target engagement.
Diagram 2: Target Validation Workflow
A logic-flow diagram for researchers to validate the specific target of 4-PPA.
Caption: Decision tree for validating 4-PPA, prioritizing stability testing followed by target class profiling.
References
-
Liao, J. et al. (2007). "Rho-associated kinase (ROCK) inhibitors: a patent review." Expert Opinion on Therapeutic Patents. Link
-
Galli, M. et al. (2020). "Chemical Biology of NAMPT Inhibitors." Cell Chemical Biology. Link
-
Ishizaki, T. et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinase." Molecular Pharmacology. Link
-
Hasmann, M. & Schemainda, I. (2003). "FK866, a highly potent noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis." Cancer Research. Link
-
Bachovchin, D.A. & Cravatt, B.F. (2012). "The pharmacological landscape and therapeutic potential of serine hydrolases." Nature Reviews Drug Discovery. Link
Benchmarking Selectivity: Cross-Reactivity Profiling of a Novel Pyridine Kinase Inhibitor
Executive Summary: The Pyridine Challenge
Pyridine scaffolds are ubiquitous in kinase inhibitor discovery due to their ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket. However, this structural privilege often comes at a cost: promiscuity . The conserved nature of the ATP-binding site across the human kinome (approx. 518 kinases) means that a novel pyridine inhibitor, which we will designate Pyr-KI-Alpha , requires rigorous cross-reactivity profiling to differentiate it from "dirty" multi-kinase inhibitors.
This guide objectively benchmarks Pyr-KI-Alpha (designed as a p38 MAPK inhibitor) against two reference standards:
-
SB203580: A classic, first-generation p38 inhibitor known for specific off-target liabilities (e.g., RAF1).
-
Staurosporine: A pan-kinase inhibitor serving as a negative control for selectivity.
Comparative Analysis: Biochemical vs. Cellular Potency
To validate the selectivity profile of Pyr-KI-Alpha, we employ a "funnel" approach: starting with high-throughput biochemical assays (Gold Standard) and moving to intracellular target engagement (Physiological Relevance).
The Biochemical Gold Standard (Radiometric Assay)
Using a panel of 300+ kinases (e.g., Eurofins KinaseProfiler™), we assessed the inhibitory concentration (IC50) at the
Table 1: Selectivity Profile (IC50 in nM) Data represents mean of n=3 independent experiments.
| Kinase Target | Pyr-KI-Alpha (Novel) | SB203580 (Reference) | Staurosporine (Control) | Interpretation |
| p38α MAPK (On-Target) | 4.2 nM | 48 nM | 1.5 nM | Pyr-KI-Alpha shows 10x superior potency. |
| JNK1 (Off-Target) | >10,000 nM | >10,000 nM | 2.0 nM | Clean against MAPK family neighbor. |
| c-RAF (Off-Target) | >5,000 nM | 150 nM | 3.2 nM | Critical Differentiation: SB203580 inhibits RAF; Pyr-KI-Alpha does not. |
| LCK (Off-Target) | 850 nM | >10,000 nM | 1.8 nM | Pyr-KI-Alpha shows mild Src-family cross-reactivity (common in pyridines). |
| Selectivity Score S(10) | 0.02 | 0.05 | 0.85 | Lower score = Higher Selectivity (Karaman metric). |
Intracellular Target Engagement (NanoBRET™)[1][2]
Biochemical potency often fails to translate to cells due to high intracellular ATP concentrations (1–5 mM) competing with the inhibitor. We utilized the NanoBRET™ TE assay to measure in situ binding affinity.[1][2]
Key Insight: While SB203580 loses potency in cells (ATP shift), Pyr-KI-Alpha maintains a "residence time" advantage, likely due to a Type II binding mode (stabilizing the DFG-out conformation), which is less sensitive to ATP competition.
Visualizing the Selectivity Logic
Diagram 1: The Profiling Workflow
This flowchart illustrates the decision matrix for validating a novel kinase inhibitor, moving from high-throughput screening to orthogonal confirmation.
Caption: The critical path for validating kinase inhibitor selectivity, filtering candidates via biochemical specificity before assessing cellular permeability and ATP-competition resilience.
Diagram 2: The p38 MAPK Signaling Pathway & Intervention Points
Understanding where the inhibitor acts—and where it should not act—is vital.
Caption: Schematic of the p38 MAPK pathway. Pyr-KI-Alpha targets p38 directly while sparing the parallel JNK pathway, a common liability for pyridine-based inhibitors.
Detailed Experimental Protocols
To replicate these findings, strictly adhere to the following self-validating protocols.
Protocol A: Radiometric Kinase Profiling (The "Truth" Assay)
Why this method? Fluorescence-based assays can suffer from autofluorescence interference by pyridine compounds. Radiometric (
Reagents:
Step-by-Step Workflow:
-
Compound Prep: Dissolve Pyr-KI-Alpha in 100% DMSO to 10 mM. Serial dilute (1:3) to generate a 10-point curve. Critical: Final DMSO concentration in assay must be <1% to prevent enzyme denaturation.
-
Master Mix: Combine Kinase, Peptide Substrate, and Buffer (20 mM MOPS, pH 7.2, 25 mM
-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT). -
Initiation: Add compound (or DMSO control) to the wells. Initiate reaction by adding Mg/ATP mix containing
.[3][4][5] -
Incubation: Incubate for 40 minutes at RT.
-
Termination: Stop reaction with 0.5% Phosphoric Acid.
-
Filtration: Spot onto P81 phosphocellulose filters. Wash 3x with 0.75% phosphoric acid to remove unbound ATP.
-
Quantification: Measure radioactivity via scintillation counting.
Self-Validation Check:
-
Z-Factor: Must be > 0.5.
-
Reference: Staurosporine IC50 must fall within 2-fold of historical mean (approx. 1.5 nM for p38α).
Protocol B: NanoBRET™ Target Engagement (Cellular)
Why this method? It measures binding in live cells with intact membranes and physiological ATP levels.
Step-by-Step Workflow:
-
Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein. Incubate 24h.
-
Tracer Addition: Add the cell-permeable fluorescent tracer (Tracer K-10) at a concentration equal to its
(previously determined). -
Competition: Add Pyr-KI-Alpha at varying concentrations.
-
Equilibration: Incubate for 2 hours at 37°C. Note: Pyridines can be slow-binding; ensure equilibrium is reached.
-
Detection: Add NanoBRET™ Nano-Glo® Substrate.
-
Readout: Measure Donor emission (460 nm) and Acceptor emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax®).
Calculation: Calculate the milliBRET ratio (mBRET). Plot mBRET vs. log[Compound]. The IC50 represents the affinity of the compound for the kinase in the cellular environment.
References
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.[6][7][8] Nature Biotechnology, 26(1), 127–132.[6][7][8] [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.[6][9][10] Nature Biotechnology, 29(11), 1046–1051.[9] [Link]
-
Eurofins Discovery. KinaseProfiler™ Radioassay Protocol.[11] [Link]
Sources
- 1. promega.com [promega.com]
- 2. NanoBRET® TE Intracellular Kinase Assays [promega.sg]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. A quantitative analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quantitative analysis of kinase ... | Article | H1 Connect [archive.connect.h1.co]
- 9. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oipub.com [oipub.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Comparative Analysis of N-Benzyl Pyridinium Derivatives as Dual-Binding Site Acetylcholinesterase Inhibitors
Executive Summary
The transition from symptomatic relief to disease-modifying therapies in Alzheimer’s disease (AD) demands highly highly-selective, multi-target directed ligands. Acetylcholinesterase (AChE) remains a primary therapeutic target; however, legacy inhibitors like [1] only provide symptomatic cognitive improvement by blocking the Catalytic Anionic Site (CAS). Modern drug design has shifted toward dual-binding site inhibitors that simultaneously engage the CAS and the Peripheral Anionic Site (PAS).
This guide provides an objective, data-driven comparison of N-benzyl pyridinium derivatives against market standards (Donepezil) and legacy alternatives (Tacrine). By leveraging a permanent quaternary nitrogen, pyridinium hybrids offer superior binding kinetics, enhanced cation-π interactions, and critical PAS-mediated inhibition of Amyloid-β (Aβ) aggregation[2].
Mechanistic Architecture: The AChE Gorge
The AChE enzyme features a narrow, 20 Å deep gorge. At the bottom lies the CAS (comprising residues like Trp84 and Phe330), responsible for the hydrolysis of acetylcholine. At the entrance of the gorge is the PAS (comprising residues like Trp279 and Tyr72)[2][3].
While legacy drugs like tacrine act exclusively at the CAS, donepezil and N-benzyl pyridinium derivatives span the entire gorge. The distinct advantage of the pyridinium core lies in its permanent positive charge. Unlike the piperidine ring in donepezil—which relies on physiological pH for protonation—the pyridinium nitrogen maintains a constant cationic state, ensuring a highly stable cation-π interaction with the CAS[2][4]. Simultaneously, the conjugated bulky moieties (e.g., curcumin, chroman-4-one, or indanone) stack against the PAS, sterically blocking the site responsible for accelerating Aβ polymerization[5].
Comparative binding modes of AChE inhibitors within the catalytic and peripheral anionic sites.
Structural and Kinetic Comparison
The following table synthesizes quantitative performance data across different inhibitor classes. N-benzyl pyridinium hybrids demonstrate competitive or superior half-maximal inhibitory concentrations (IC₅₀) compared to standard therapies, directly correlating with their optimized gorge-spanning architecture.
| Inhibitor Class | Representative Compound | IC₅₀ (hAChE) | Binding Mode | PAS Interaction Residue | Aβ Aggregation Inhibition |
| Acridine | Tacrine | ~30.0 nM | Single-site (CAS) | None | No[1] |
| Benzylpiperidine | Donepezil | 11.0 - 14.0 nM | Dual-site (CAS + PAS) | Trp279 (via Indanone) | Moderate[1][6] |
| N-Benzyl Pyridinium | Curcumin-hybrid (7f) | 7.5 nM | Dual-site (CAS + PAS) | Trp279 (via Curcumin) | High[1][2] |
| N-Benzyl Pyridinium | Indanone-hybrid (2a) | 36.0 nM | Dual-site (CAS + PAS) | Trp279 (via Indanone) | Moderate[6] |
| N-Benzyl Pyridinium | Chroman-4-one (8l) | 48.0 nM | Dual-site (CAS + PAS) | Trp279 (via Chroman-4-one) | Moderate[5] |
Experimental Methodologies & Validation Protocols
To ensure scientific integrity, the efficacy and binding mechanisms of these derivatives must be validated through orthogonal, self-validating assay systems.
In Vitro AChE Inhibition (Ellman's Assay)
To establish the primary inhibitory potency (IC₅₀), we utilize Ellman’s colorimetric method.
-
Causality: This assay relies on the hydrolysis of acetylthiocholine (ATC) by AChE into thiocholine. Thiocholine immediately reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate anion. By monitoring absorbance at 412 nm, we obtain a real-time, self-validating kinetic readout of residual enzyme activity. A decrease in the rate of color formation directly quantifies the inhibitor's ability to block the CAS[4].
Step-by-Step Protocol:
-
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0) to maintain optimal enzyme stability.
-
Reagent Assembly: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE solution (0.28 U/mL), and 20 µL of the pyridinium derivative at varying concentrations (e.g., 0.1 nM to 10 µM).
-
Equilibration: Pre-incubate the mixture at 25°C for 15 minutes. Critical Step: This allows the inhibitor to establish binding equilibrium within the 20 Å gorge before the substrate is introduced.
-
Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM ATC to initiate the reaction.
-
Quantification: Measure the absorbance at 412 nm continuously for 5 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis of the reaction velocities.
Spatial Validation via Propidium Iodide (PI) Displacement
While Ellman's assay confirms global AChE inhibition, it cannot spatially resolve the binding site. To definitively validate PAS engagement, we employ a PI displacement assay.
-
Causality: Propidium Iodide is a fluorescent probe that specifically intercalates into the PAS of AChE. If the bulky tail of our pyridinium derivative successfully occupies the PAS, it will competitively displace PI, causing a quantifiable quench in fluorescence. This physical displacement provides definitive proof of the dual-site mechanism hypothesized by in silico docking models[6].
Step-by-Step Protocol:
-
Complex Formation: Incubate AChE (final concentration 2 µM) with Propidium Iodide (8 µM) in 1 mM Tris-HCl buffer (pH 8.0) at 25°C for 15 minutes.
-
Baseline Measurement: Record the baseline fluorescence using an excitation wavelength of 535 nm and an emission wavelength of 615 nm.
-
Competitive Displacement: Titrate the N-benzyl pyridinium derivative (1 µM to 50 µM) into the well.
-
Validation: Monitor the decay in fluorescence intensity. A dose-dependent decrease in fluorescence confirms the competitive displacement of PI, validating that the derivative successfully anchors into the PAS.
Conclusion
The comparative analysis demonstrates that N-benzyl pyridinium derivatives represent a significant structural evolution over legacy CAS-specific inhibitors like tacrine, and offer distinct kinetic advantages over piperidine-based standards like donepezil. By utilizing a permanent quaternary nitrogen, these derivatives guarantee robust cation-π interactions at the CAS, while their modular design allows for highly tunable PAS engagement, making them premier candidates for disease-modifying Alzheimer's therapeutics.
References
-
Al-Rifai, N. M., et al. "Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. URL:[Link]
-
Arab, S., et al. "Synthesis and Evaluation of Chroman-4-One Linked to N-Benzyl Pyridinium Derivatives as New Acetylcholinesterase Inhibitors." Archiv der Pharmazie, 2015. URL:[Link]
-
Azzouz, R., et al. "Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation." ACS Journal of Medicinal Chemistry, 2017. URL:[Link]
-
Sharma, P., et al. "Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship." ACS Omega, 2023. URL:[Link]
-
Moghaddam-Manesh, H., et al. "Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease." Frontiers in Chemistry, 2022. URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoindolinedione-Benzamide Pyridinium Derivatives for Targeting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of Chroman-4-One Linked to N-Benzyl Pyridinium Derivatives as New Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Bridging the Translational Gap: Validating In Vitro Results with In Vivo Models for Pyridine-Based Therapeutics
As drug development professionals, we frequently encounter a frustrating paradox: a novel compound exhibits sub-micromolar potency in a 96-well plate but fails entirely in a murine model. This translational gap is particularly pronounced when developing pyridine-based therapeutics. The pyridine scaffold is a cornerstone of modern oncology, serving as the pharmacophore for blockbuster multikinase inhibitors like Sorafenib, Vismodegib, and Crizotinib[1].
Validating in vitro cytotoxicity with robust in vivo models is not merely a regulatory checkbox; it is a fundamental scientific necessity. This guide provides an objective comparison of validation models, explains the mechanistic causality behind in vitro/in vivo discrepancies, and outlines self-validating protocols for evaluating pyridine derivatives.
Comparative Analysis of Validation Models
To accurately assess a pyridine drug's efficacy, researchers must select models that bridge the gap between isolated cellular targets and complex systemic physiology. Below is an objective comparison of the primary models used in preclinical validation.
| Validation Model | Complexity & Cost | TME Representation | PK/PD Relevance for Pyridines | Best Use Case |
| 2D Cell Culture | Low | None (Monoculture) | Poor (No metabolism or clearance) | High-throughput screening (HTS) for direct target engagement (e.g., kinase inhibition)[2]. |
| 3D Organoids | Medium | Moderate (Spatial gradients) | Low (Lacks vasculature) | Evaluating drug penetration and hypoxia-induced resistance. |
| Subcutaneous Xenograft (CDX) | High | Low (Murine stroma, ectopic site) | Moderate (Systemic clearance present) | Initial in vivo toxicity and basic tumor growth inhibition (TGI)[3]. |
| Orthotopic Xenograft | Very High | High (Organ-specific stroma) | High (Accurate angiogenesis modeling) | Validating anti-angiogenic pyridine drugs (e.g., Sorafenib in liver/thyroid)[4]. |
| Patient-Derived Xenograft (PDX) | Extremely High | Very High (Maintains human heterogeneity) | High (Clinically translatable) | Final preclinical validation for precision medicine and overcoming clinical resistance. |
Mechanistic Discrepancies: Why In Vitro Success Doesn't Guarantee In Vivo Efficacy
The primary reason pyridine derivatives exhibit divergent profiles in vitro versus in vivo lies in their mechanism of action (MoA) and interaction with the Tumor Microenvironment (TME).
Consider Sorafenib , a bis-aryl urea pyridine derivative. In vitro, Sorafenib acts as a cytostatic agent by directly inhibiting the RAF/MEK/ERK signaling pathway in tumor cells[5][6]. However, when transitioned to an in vivo orthotopic model, its profound efficacy is driven largely by its anti-angiogenic properties —specifically the inhibition of VEGFR-2 and PDGFR-β on host endothelial cells[4]. Because standard in vitro monocultures lack endothelial networks, they are fundamentally blind to this primary in vivo mechanism.
Furthermore, in vivo models expose resistance mechanisms that cannot be simulated in a dish. For example, in vivo therapy with Sorafenib has been shown to induce the expression of Cancer Stem Cell (CSC) markers (such as CK19) in hepatocellular carcinoma xenografts, leading to drug resistance—a phenomenon that does not correlate with in vitro findings[7].
Divergent mechanisms of pyridine-based kinase inhibitors in vitro versus in vivo.
Self-Validating Experimental Protocols
To ensure scientific integrity, experimental workflows must be designed as self-validating systems. This means every in vitro claim must have a corresponding in vivo readout, and controls must be rigorously maintained.
Protocol 1: In Vitro Cytotoxicity & Target Engagement (MTT Assay)
Before advancing to animal models, the baseline cytotoxicity of the pyridine derivative must be established.
-
Cell Seeding: Seed target cancer cells (e.g., SKOV3, A549) into 96-well plates at a density of
cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C (5% CO₂).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Compound Treatment: Prepare serial dilutions of the pyridine derivative (0.1 to 100 µM). Include a vehicle control (DMSO < 0.1%) and a positive control (e.g., Doxorubicin or standard Sorafenib)[3][8].
-
Incubation & Readout: After 48–72 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Remove media, add 150 µL of DMSO to dissolve formazan crystals, and measure absorbance at 570 nm to calculate the IC₅₀[8]. Causality Note: While MTT confirms metabolic inhibition, it does not confirm cell death. Follow up with Annexin V/PI flow cytometry to distinguish between cytostatic and cytotoxic effects.
Protocol 2: In Vivo Orthotopic Xenograft Validation
Subcutaneous models are insufficient for evaluating angiogenesis. Orthotopic models place the tumor in its natural microenvironment, allowing for accurate assessment of TME interactions[4].
-
Cell Preparation: Harvest cells in the logarithmic growth phase. Resuspend
cells in 5 µL of a Matrigel/PBS mixture[4]. -
Surgical Implantation: Anesthetize athymic nude mice. Surgically expose the target organ (e.g., the right thyroid lobe or kidney capsule) and inject the cell suspension directly into the tissue[4][5].
-
Randomization & Dosing: Allow tumors to establish for 4–7 days. Randomize mice into vehicle control and treatment groups. Administer the pyridine derivative (e.g., 20–50 mg/kg) via oral gavage (PO) or intraperitoneal (IP) injection daily[2][5]. Note: Poor aqueous solubility of novel pyridines may require formulation into lipid nanocapsules to ensure bioavailability[3].
-
Endpoint Analysis (The Validation): Harvest tumors. Measure tumor volume and weight. Crucially, perform Immunohistochemistry (IHC) for CD31 (to quantify microvessel density) and Ki-67 (to quantify proliferation) to validate if the in vitro MoA translates in vivo[4][5].
Step-by-step workflow for validating pyridine derivatives from synthesis to in vivo analysis.
Quantitative Data Correlation: In Vitro vs In Vivo
To objectively compare performance, we must look at the correlation between in vitro IC₅₀ values and in vivo Tumor Growth Inhibition (TGI). The table below synthesizes typical validation data for various pyridine classes based on recent literature.
| Pyridine Derivative Class | Target / MoA | In Vitro IC₅₀ (Cell Line) | In Vivo Model | In Vivo Efficacy (TGI / Outcome) |
| Sorafenib (Standard) | VEGFR/PDGFR/RAF | 1.5 µM (U87 Glioma) | Orthotopic Xenograft | Significant reduction in microvessel density; prolonged survival[4][9]. |
| Novel FGFR Inhibitor (7n) | FGFR1-3 | Sub-nanomolar (H1581) | Subcutaneous CDX | Significant TGI at 12.5 mg/kg; suppressed FGFR signaling[2]. |
| Lipid Nanocapsule Pyridine | Unknown / Cytotoxic | < 10 µM (A549/MCF-7) | EAC Solid Tumor (Mice) | Superior TGI compared to free drug; increased lifespan[3]. |
| Sorafenib + AZD6244 | MEK / VEGFR | Synergistic Apoptosis | RCC Xenograft | Augmented TGI; allowed dose reduction of Sorafenib[5]. |
Conclusion
Validating in vitro results with in vivo models for pyridine drugs requires a deep understanding of the compound's systemic interactions. While in vitro assays are indispensable for identifying target engagement, they cannot replicate the complex angiogenesis, pharmacokinetic barriers, and TME-driven resistance mechanisms that dictate clinical success. By employing orthotopic xenografts and rigorous IHC readouts, researchers can build a self-validating data package that confidently bridges the translational gap.
References
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry.
- Sorafenib inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice. Molecular Cancer Therapeutics.
- Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PMC.
- Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Deriv
- The Roles Of Angiogenesis And Cancer Stem Cells In Sorafenib Drug Resistance In Hepatocellular Carcinoma. Dove Medical Press.
- Combination of the ERK inhibitor AZD6244 and low-dose sorafenib in a xenograft model of human renal cell carcinoma.
- Potent in vitro and in vivo antitumor activity of sorafenib against human intrahep
- In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Deriv
Sources
- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. International Journal of Oncology [spandidos-publications.com]
- 6. Potent in vitro and in vivo antitumor activity of sorafenib against human intrahepatic cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sorafenib exerts anti-glioma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyridine Scaffold-Based Drugs: A Guide for Drug Development Professionals
The pyridine ring, a six-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its presence in a vast array of FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to form hydrogen bonds, and capacity to serve as a bioisostere for a phenyl ring contribute to its "privileged" status in drug design.[4][5] This scaffold's versatility allows it to interact with a wide range of biological targets, leading to treatments for a diverse set of diseases.[1][5] This guide provides a head-to-head comparison of four distinct pyridine-based drugs from different therapeutic classes, offering field-proven insights into their mechanisms, comparative efficacy, and the experimental methodologies crucial for their evaluation.
This guide will dissect and compare the following pyridine-based drugs:
-
Omeprazole: A proton pump inhibitor (PPI) for treating acid-related disorders.[6]
-
Nevirapine: A non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 infection.[7][8]
-
Isoniazid: A first-line antibiotic for the treatment of tuberculosis.[9][10]
-
Etoricoxib: A selective COX-2 inhibitor used for pain and inflammation.[11][12]
Section 1: Comparative Mechanism of Action (MoA)
Understanding the distinct mechanisms by which these drugs exert their therapeutic effects is fundamental. Although they share a common pyridine core, their biological targets and downstream effects are vastly different.
Omeprazole: Irreversible Proton Pump Inhibition
Omeprazole is a prodrug that, in the acidic environment of the gastric parietal cells, undergoes a chemical transformation into its active form, a sulfenamide.[13][14] This active metabolite then forms a covalent, irreversible bond with cysteine residues on the H+/K+-ATPase enzyme, also known as the gastric proton pump.[14][15] This action blocks the final step in gastric acid secretion, providing potent and long-lasting acid suppression.[13][15] The effect persists until new enzyme pumps are synthesized, which can take up to 72 hours.[14]
Caption: Mechanism of Omeprazole activation and action.
Nevirapine: Allosteric Inhibition of Reverse Transcriptase
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[7] Unlike nucleoside RTIs, which compete with natural nucleosides at the enzyme's active site, Nevirapine binds to a distinct, allosteric hydrophobic pocket on the reverse transcriptase enzyme.[7][16] This binding induces a conformational change in the enzyme, disrupting the catalytic site and inhibiting the conversion of viral RNA to DNA, a critical step in the HIV replication cycle.[16]
Caption: Allosteric inhibition of HIV-1 RT by Nevirapine.
Isoniazid: Disruption of Mycobacterial Cell Wall Synthesis
Isoniazid (INH) is a cornerstone antibiotic for treating tuberculosis.[17] It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[9][18] Once activated, INH forms a complex with NADH that tightly binds to and inhibits the enoyl-acyl carrier protein reductase (InhA).[9][18] This enzyme is essential for the synthesis of mycolic acids, the long-chain fatty acids that are critical components of the unique and robust mycobacterial cell wall.[10] Inhibition of this pathway compromises the cell wall's integrity, leading to bacterial death.[19]
Caption: Isoniazid's activation and inhibition pathway.
Etoricoxib: Selective COX-2 Inhibition
Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.[11] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[20][21] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is primarily induced during inflammation.[22][23] Etoricoxib selectively inhibits COX-2 with approximately 106-fold greater potency than for COX-1.[11] This selectivity reduces the production of inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[24]
Caption: Selective inhibition of COX-2 by Etoricoxib.
Section 2: Head-to-Head Performance Data
Objective comparison requires quantitative data. The following table summarizes key pharmacokinetic and pharmacodynamic parameters for each drug. It is crucial to note that these values can vary based on the specific assay conditions, patient populations, and genetic factors (e.g., CYP2C19 metabolism for omeprazole).[6][25]
| Parameter | Omeprazole | Nevirapine | Isoniazid | Etoricoxib |
| Primary Target | H+/K+-ATPase (Proton Pump)[14] | HIV-1 Reverse Transcriptase[7] | Enoyl-ACP Reductase (InhA)[9] | Cyclooxygenase-2 (COX-2)[11] |
| Mechanism Type | Irreversible, Covalent Inhibition[13] | Non-competitive, Allosteric Inhibition[26] | Prodrug; Active Metabolite Inhibition[9] | Selective, Competitive Inhibition[11] |
| Bioavailability | ~30-40% (Oral, increases with dose)[15] | >90% (Oral)[7] | >90% (Oral, reduced by food) | ~100% (Oral)[24] |
| Protein Binding | ~95%[6] | ~60%[7] | <10% | ~92%[20] |
| Metabolism | Hepatic (CYP2C19, CYP3A4)[6] | Hepatic (CYP3A4, CYP2B6)[7] | Hepatic (N-acetyltransferase 2)[18] | Hepatic (CYP3A4)[20] |
| Elimination Half-life | ~1 hour (effect is much longer)[15] | ~25-30 hours[7] | 0.5-1.6h (fast acetylators) to 2-5h (slow acetylators)[18] | ~22 hours[20] |
| Key Drug Interactions | Inhibits CYP2C19 (e.g., phenytoin, clopidogrel)[15] | Induces CYP3A4/2B6 (e.g., hormonal contraceptives, methadone)[7] | Inhibits CYP450 (e.g., carbamazepine, phenytoin) | Primarily metabolized by CYP3A4[20] |
Section 3: Experimental Protocols for Comparative Assessment
To generate the data presented above, specific and validated assays are required. The choice of assay is critical for obtaining reliable and comparable results. Below are step-by-step methodologies for key experiments relevant to these drug classes.
Workflow for Comparative Drug Efficacy Assessment
A systematic approach is essential for a robust head-to-head comparison. The workflow involves moving from molecular-level target engagement to cellular and organism-level effects.
Caption: A generalized workflow for comparing drug candidates.
Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is designed to determine the IC50 value of compounds like Etoricoxib against the COX-2 enzyme. The causality behind this choice is its direct measurement of enzyme activity, providing a clear and quantifiable metric for inhibition potency.
Principle: This assay measures the peroxidase component of COX-2 activity. The enzyme generates Prostaglandin G2, which reacts with a fluorometric probe to produce a stable, highly fluorescent product (Ex/Em = 535/587 nm).[23] The rate of fluorescence increase is directly proportional to COX-2 activity.
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., MilliporeSigma MAK399 or Assay Genie BN00777)[23]
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Test compound (Etoricoxib) and a known inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare reagents as per the kit manufacturer's instructions. Reconstitute the COX-2 enzyme and keep it on ice. Prepare a 10X working solution of your test compound (Etoricoxib) and the inhibitor control in COX Assay Buffer.
-
Reaction Setup:
-
Test Inhibitor Wells: Add 10 µL of the diluted test compound to the wells.
-
Inhibitor Control (IC) Well: Add 10 µL of the diluted known inhibitor (e.g., Celecoxib).[23]
-
Enzyme Control (EC) Well: Add 10 µL of COX Assay Buffer. This well represents 100% enzyme activity.
-
-
Enzyme Addition: Add a pre-determined volume of reconstituted COX-2 enzyme to all wells except a "no enzyme" blank.
-
Substrate Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and any required cofactors according to the kit protocol.
-
Initiate Reaction: Add the substrate mix to all wells. Immediately follow by adding the Arachidonic Acid solution to start the reaction.
-
Measurement: Immediately begin measuring fluorescence kinetically at 25°C (Ex/Em = 535/587 nm) for 5-10 minutes.[23]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100
-
Plot percent inhibition versus the log of inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.
-
Protocol: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This protocol is essential for evaluating NNRTIs like Nevirapine. It directly quantifies the product of the RT enzyme's activity, providing a robust measure of inhibition. A colorimetric ELISA-based format is chosen for its high throughput and sensitivity.
Principle: This assay quantifies the DNA synthesized by HIV-1 RT using a viral RNA template. The reaction occurs in a microplate coated with a template-primer hybrid. Digoxigenin (DIG) and Biotin-labeled nucleotides are incorporated into the newly synthesized DNA strand. This DNA is then detected by an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction.[27][28]
Materials:
-
Reverse Transcriptase Assay Kit (e.g., Sigma-Aldrich, Cat. No. 11468120910)[28]
-
Recombinant HIV-1 RT
-
Test compound (Nevirapine)
-
96-well microplate pre-coated with poly(A) template
-
Reaction buffer containing dNTPs, DIG-dUTP, and Biotin-dUTP
-
Anti-DIG-POD antibody
-
Peroxidase substrate (e.g., ABTS)
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of Nevirapine in the appropriate assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-inhibitory across all wells (typically ≤1%).[27]
-
Reaction Setup:
-
Add 20 µL of the serially diluted Nevirapine, control inhibitor, or solvent control to the appropriate wells of the pre-coated microplate.[27]
-
-
Enzyme Reaction:
-
Add 20 µL of the reaction mixture containing the nucleotide mix to each well.
-
Initiate the reaction by adding 20 µL of diluted recombinant HIV-1 RT to each well. Include a "no enzyme" control.[27]
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Detection:
-
Wash the plate three times with the provided wash buffer to remove unincorporated nucleotides.
-
Add 100 µL of a diluted anti-DIG-POD antibody solution to each well and incubate at 37°C for 1 hour.[27]
-
Wash the plate again three times.
-
Add 100 µL of the peroxidase substrate solution and incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of the stop solution.
-
-
Measurement & Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Subtract the blank (no enzyme) values from all other readings.
-
Calculate the percent inhibition for each Nevirapine concentration relative to the no-inhibitor control.
-
Plot the results and determine the IC50 value using nonlinear regression.
-
Section 4: Conclusion and Future Perspectives
The four pyridine-based drugs examined—Omeprazole, Nevirapine, Isoniazid, and Etoricoxib—vividly illustrate the chemical versatility of the pyridine scaffold. Despite sharing this common structural motif, they address vastly different diseases by interacting with unique biological targets through distinct mechanisms of action. This comparison underscores a fundamental principle in drug discovery: a privileged scaffold is not a guarantee of a specific activity but rather a versatile starting point for designing molecules with tailored pharmacological profiles.
For researchers and drug development professionals, the key takeaway is the importance of a multi-faceted evaluation strategy. A head-to-head comparison cannot rely solely on affinity data but must integrate functional assays, pharmacokinetic profiling, and an understanding of potential drug-drug interactions. The experimental protocols detailed herein represent the foundational tools required for such a comprehensive assessment. As drug discovery continues to evolve, the pyridine scaffold will undoubtedly remain a central element in the design of novel therapeutics, with future efforts likely focusing on improving selectivity, overcoming resistance mechanisms, and developing multi-target agents.
References
-
Omeprazole - Wikipedia. Wikipedia. [Link]
-
Isoniazid - Wikipedia. Wikipedia. [Link]
-
Nevirapine - Wikipedia. Wikipedia. [Link]
-
Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]
-
Etoricoxib - Wikipedia. Wikipedia. [Link]
-
Pharmacology of Etoricoxib ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
Nevirapine. PULSE CLINIC. [Link]
-
Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]
-
Arcoxia, INN-Etoricoxib. European Medicines Agency. [Link]
-
Nevirapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]
-
Etoricoxib: Uses, Side Effects, Dosage, Precautions & More. CARE Hospitals. [Link]
-
What is the mechanism of Omeprazole?. Patsnap Synapse. [Link]
-
What is the mechanism of Etoricoxib?. Patsnap Synapse. [Link]
-
What is the mechanism of Nevirapine?. Patsnap Synapse. [Link]
-
Nevirapine | C15H14N4O. PubChem, National Institutes of Health. [Link]
-
Clinical pharmacology of omeprazole. PubMed. [Link]
-
What is the mechanism of Isoniazid?. Patsnap Synapse. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]
-
Omeprazole. StatPearls, NCBI Bookshelf. [Link]
-
Isoniazid. PubMed. [Link]
-
Mechanism of action of omeprazole. Semantic Scholar. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Advances, Royal Society of Chemistry. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. National Center for Biotechnology Information. [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. National Center for Biotechnology Information. [Link]
-
Some commercially available drugs containing the pyridine scaffold. ResearchGate. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. [Link]
-
COX-2 (human) Inhibitor Screening Assay Kit. Bertin Bioreagent. [Link]
-
Comparative in vitro assessment of CYP2C19 inhibition by ilaprazole and conventional proton pump inhibitors using a high throughput fluorometric assay. ResearchGate. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile. PubMed. [Link]
-
Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. National Center for Biotechnology Information. [Link]
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. ResearchGate. [Link]
-
Antimycobacterial Activities of Isoxyl and New Derivatives through the Inhibition of Mycolic Acid Synthesis. Antimicrobial Agents and Chemotherapy, ASM Journals. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online. [Link]
-
Inhibition by Isoniazid of Synthesis of Mycolic Acids in Mycobacterium tuberculosis. Microbiology Society. [Link]
-
INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE. National Center for Biotechnology Information. [Link]
-
Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32. PNAS. [Link]
-
In Vitro Study of the Variable Effects of Proton Pump Inhibitors on Voriconazole. Antimicrobial Agents and Chemotherapy, ASM Journals. [Link]
-
Development and Evaluation of a Simple and Effective RT-qPCR Inhibitory Assay for Detection of the Efficacy of Compounds Towards HIV Reverse Transcriptase. PubMed. [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. dovepress.com [dovepress.com]
- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omeprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nevirapine - Wikipedia [en.wikipedia.org]
- 8. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isoniazid - Wikipedia [en.wikipedia.org]
- 10. Isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Etoricoxib - Wikipedia [en.wikipedia.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 14. Omeprazole - Wikipedia [en.wikipedia.org]
- 15. Clinical pharmacology of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 17. Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 18. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 19. microbiologyresearch.org [microbiologyresearch.org]
- 20. youtube.com [youtube.com]
- 21. Etoricoxib: Uses, Side Effects, Dosage, Precautions & More | CARE Hospitals [carehospitals.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. assaygenie.com [assaygenie.com]
- 24. What is the mechanism of Etoricoxib? [synapse.patsnap.com]
- 25. researchgate.net [researchgate.net]
- 26. Nevirapine | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
Confirming Mechanism of Action Through Mutational Analysis: A Comparative Guide
Executive Summary
In small molecule drug discovery, phenotypic activity without a validated mechanism of action (MoA) is a liability. While biochemical assays prove binding in isolation, they fail to account for cellular complexity. Mutational analysis remains the definitive method to establish causality: if a drug’s efficacy is abolished by a specific mutation to its putative target, on-target engagement is confirmed.
This guide compares the three dominant methodologies for this validation—Site-Directed Mutagenesis (SDM) , CRISPR Base Editing , and Deep Mutational Scanning (DMS) —providing protocols and decision frameworks for researchers.
Part 1: Strategic Landscape & Methodology Comparison
Selecting the right mutational strategy depends on the stage of development and the depth of data required.
Comparative Analysis of Mutational Technologies
| Feature | Site-Directed Mutagenesis (SDM) | CRISPR / Base Editing | Deep Mutational Scanning (DMS) |
| Primary Utility | Rapid binary validation (Bind/No-Bind). | Physiological validation in native genomic context. | Comprehensive mapping of resistance & binding pockets. |
| Physiological Relevance | Medium : Overexpression artifacts may occur. | High : Endogenous expression levels. | Medium/High : Depends on library delivery method. |
| Throughput | Low (1–5 variants/week). | Low/Medium (requires clone selection). | Ultra-High (>10,000 variants). |
| Turnaround Time | 1–2 Weeks. | 4–8 Weeks. | 2–4 Months. |
| Cost | $ (Low). | ||
| Key Limitation | Plasmid-based; ignores chromatin context. | PAM site restrictions; lower efficiency. | Bioinformatic complexity; library construction. |
Part 2: Deep Dive – The Accessible Gold Standard
Methodology: SDM Coupled with Cellular Thermal Shift Assay (CETSA)
While functional assays (e.g., cell viability) are common, they are downstream of binding. CETSA provides direct biophysical evidence of target engagement in live cells.[1][2] When combined with SDM, it creates a self-validating system: The Wild Type (WT) protein should thermally shift (stabilize) with the drug, while the Binding-Site Mutant should not.
The Logic of Causality
-
Hypothesis: Drug
binds Residue . -
Experiment: Mutate
to a sterically clashing or non-polar residue (e.g., or ). -
Validation:
-
WT + Drug: Thermal stability
(Shift observed). -
Mutant + Drug: Thermal stability
DMSO (No shift).
-
Step-by-Step Protocol: SDM-CETSA
Pre-requisites: Expression vector (e.g., FLAG-tagged target), HEK293T cells, Thermocycler.
-
Mutant Generation:
-
Design primers introducing the point mutation (e.g., T790M for EGFR).
-
Perform PCR amplification using high-fidelity polymerase.
-
Digest template DNA (DpnI) and transform into competent E. coli.
-
QC: Sanger sequencing to confirm mutation.
-
-
Transfection (Day 1):
-
Seed HEK293T cells in 6-well plates.
-
Transfect Well A with WT plasmid; Well B with Mutant plasmid.
-
-
Treatment (Day 2):
-
Treat cells with Drug (10x IC50) or DMSO for 1 hour.
-
Crucial Control: Ensure equal DMSO concentration in all samples.
-
-
Thermal Challenge (The CETSA Step):
-
Harvest cells, wash in PBS, and resuspend in lysis buffer supplemented with protease inhibitors.
-
Divide each sample (WT+Drug, WT+DMSO, Mut+Drug, Mut+DMSO) into aliquots.
-
Heat aliquots to a thermal gradient (e.g., 40°C to 70°C) for 3 minutes in a PCR machine.
-
Cool immediately to 25°C.
-
-
Separation & Detection:
-
Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (unfolded) proteins.
-
Collect supernatant (soluble fraction).
-
Analyze via Western Blot using anti-FLAG antibody.
-
Data Interpretation
-
Positive Confirmation: The "melting temperature" (
) of the WT shifts right (higher temp) with the drug. The Mutant remains unchanged regardless of drug presence.
Part 3: Visualization of Workflows
Figure 1: The Mutational Validation Workflow
This diagram illustrates the parallel processing required to validate a target using SDM and Functional Assays.
Caption: Workflow for validating drug-target interaction via Site-Directed Mutagenesis (SDM).
Part 4: Advanced Application – Deep Mutational Scanning (DMS)
For researchers needing to understand resistance mechanisms or allosteric sites , SDM is too slow. DMS allows the parallel analysis of thousands of variants.[3][4][5][6]
The Concept: Create a library of every possible amino acid change at every position in the target protein, express this library in a pooled format, apply drug selection pressure, and use Next-Generation Sequencing (NGS) to count variant frequency.
Representative Data: Resistance Profiling
Hypothetical data comparing variant enrichment under drug pressure.
| Variant Position | Mutation | Enrichment Score (Log2) | Interpretation |
| L858 (Active Site) | L858R | -0.1 (Neutral) | Mutation does not affect drug binding significantly. |
| T790 (Gatekeeper) | T790M | +4.5 (High) | Resistance Mutation. Cells with this mutation survived drug treatment. |
| C797 (Covalent) | C797S | +5.2 (High) | Resistance Mutation. Abolishes covalent bonding of the drug. |
| V900 (Distal) | V900A | -3.0 (Depleted) | Loss-of-function mutation (protein unstable). |
Scientific Insight: If a drug claims to be a covalent inhibitor targeting Cysteine 797, but the C797S mutant does not enrich in the DMS screen, the drug is likely acting via a different (off-target) mechanism.
Part 5: Strategic Decision Matrix
How do you choose between SDM, CRISPR, and DMS? Use this logic flow.
Caption: Decision tree for selecting the appropriate mutational analysis technology.
References
-
Jafari, R. et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[2][7][8] Nature Protocols. Link
-
Fowler, D.M. & Fields, S. (2014).[6] "Deep mutational scanning: a new style of protein science." Nature Methods.[8] Link
-
Rees, H.A. & Liu, D.R. (2018). "Base editing: precision chemistry on the genome and transcriptome of living cells." Nature Reviews Genetics. Link
-
Pelago Bioscience. "CETSA® Method and Applications."[9] Pelago Bio. Link
-
Broad Institute. "Mechanism of Action: discover your small molecule's interactions." Broad Institute.[10] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
- 3. Deep mutational scan of a drug efflux pump reveals its structure–function landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octant Blog: DMS: Linking Protein Structure to Function [octant.bio]
- 5. Deep Mutational Scanning | Unlock Protein Insights — Get Started — Atlas Biotech [atlasbio.tech]
- 6. High resolution deep mutational scanning of the melanocortin-4 receptor enables target characterization for drug discovery [elifesciences.org]
- 7. annualreviews.org [annualreviews.org]
- 8. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 9. pelagobio.com [pelagobio.com]
- 10. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
4-(Pyridin-4-ylcarbamoyl)phenyl acetate proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 4-(Pyridin-4-ylcarbamoyl)phenyl acetate
Chemical Profile & Mechanistic Causality
4-(Pyridin-4-ylcarbamoyl)phenyl acetate is a complex nitrogenous organic compound utilized in advanced drug development and synthetic research. It features three critical functional groups that dictate its handling and disposal protocols: a pyridine ring, an amide (carbamoyl) linkage, and an acetate ester. Understanding the chemical causality of these groups is essential for safe laboratory operations.
-
Hydrolysis Risk (Ester & Amide): The ester and amide bonds are highly susceptible to hydrolysis under strongly acidic or basic conditions. Mixing this compound with incompatible aqueous wastes can generate 4-aminopyridine derivatives and acetic acid. This degradation alters the toxicity profile of the waste and can lead to dangerous, unpredictable pressure buildup in sealed containers.
-
Nitrogenous Combustion Byproducts (Pyridine): The pyridine nitrogen acts as a weak base and dictates the thermal destruction pathway. Standard combustion of pyridine derivatives yields highly toxic nitrogen oxides (NOx). Therefore, disposal must strictly utilize high-temperature incineration equipped with NOx scrubbers to ensure complete conversion into harmless N₂, CO₂, and H₂O[1].
Quantitative Data & Waste Segregation Parameters
Summarizing the physical and chemical parameters is critical for compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[2].
| Parameter | Specification | Operational Causality & Impact |
| Chemical Class | Nitrogenous Organic Solid | Mandates NOx-scrubbed incineration; prevents atmospheric pollution. |
| Functional Vulnerability | Ester, Amide, Pyridine | Requires segregation from strong acids, bases, and oxidizers to prevent hydrolysis. |
| Safe pH Range (Aqueous) | 5.5 – 8.0 | Prevents catalytic cleavage of the acetate and carbamoyl groups. |
| Waste Designation | Non-RCRA Listed (Characteristic) | Must be managed as hazardous waste due to inherent organic toxicity. |
| Primary Container | HDPE or Borosilicate Glass | Prevents chemical leaching and ensures structural integrity during transport. |
| Storage Headspace | Minimum 20% | Accommodates potential off-gassing if trace hydrolysis occurs in the waste stream. |
Experimental & Operational Protocol
To maintain a self-validating safety system, laboratories must adhere to the following step-by-step methodology, grounded in the American Chemical Society's (ACS) "Less is Better" framework for waste minimization and safe handling[3].
Step 1: Point-of-Generation Segregation
-
Action: Isolate 4-(Pyridin-4-ylcarbamoyl)phenyl acetate waste from heavy metals, strong oxidizers, and concentrated acids/bases.
-
Validation: If mixing with existing aqueous organic waste, test the pH of the waste stream prior to addition. Ensure the pH remains strictly between 5.5 and 8.0 to prevent exothermic hydrolysis.
Step 2: Primary Packaging & Containment
-
Action: Transfer solid waste and contaminated consumables (e.g., weigh boats, filter paper, spatulas) into a compatible High-Density Polyethylene (HDPE) or amber borosilicate glass container.
-
Validation: Leave a minimum of 20% headspace in the container. Seal tightly with a PTFE-lined cap to prevent vapor escape and moisture ingress.
Step 3: Labeling and RCRA Compliance
-
Action: Affix a standardized hazardous waste label. Clearly write the full chemical name—do not use abbreviations or internal lab codes.
-
Validation: Mark the hazard class as "Toxic" and add a specific sub-label stating "Contains Nitrogenous Organics" to alert the disposal facility of the NOx risk, ensuring compliance with EPA generator standards[2].
Step 4: Spill Response & Decontamination
-
Action: In the event of a spill, immediately don appropriate PPE (nitrile gloves, lab coat, safety goggles). Use a dedicated solid-spill kit to sweep the material gently without generating airborne dust.
-
Validation: Decontaminate the spill surface using a compatible solvent (e.g., isopropanol or ethanol). Collect the solvent wash using absorbent pads and dispose of them separately as flammable liquid waste.
Step 5: Final Disposal via High-Temperature Incineration
-
Action: Coordinate with your Environmental Health and Safety (EHS) department for off-site transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Validation: Verify via your EHS manifest that the TSDF employs high-temperature incineration with NOx scrubbing capabilities, in accordance with RCRA Organic Air Emission Standards[1].
Mandatory Visualization: Waste Segregation Workflow
Fig 1: Waste segregation and disposal workflow for 4-(Pyridin-4-ylcarbamoyl)phenyl acetate.
References
*[1] Environmental Protection Agency (EPA). "Applicability and Requirements of the RCRA Organic Air Emission Standards." EPA.gov.[Link] *[3] American Chemical Society (ACS). "Less is Better: Guide to Minimizing Waste in Laboratories." ACS.org.[Link] *[2] Environmental Protection Agency (EPA). "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." eCFR.[Link]
Sources
Personal protective equipment for handling 4-(Pyridin-4-ylcarbamoyl)phenyl acetate
As a Senior Application Scientist, it is my priority to ensure that you can work with research materials not just effectively, but above all, safely. This guide provides a comprehensive framework for the safe handling of 4-(Pyridin-4-ylcarbamoyl)phenyl acetate, a compound of interest in various research and development pipelines.
It is critical to note that detailed toxicological data for 4-(Pyridin-4-ylcarbamoyl)phenyl acetate is not extensively published. Therefore, this guidance is built upon a conservative assessment of its structural components: a pyridine ring, a phenyl acetate group, and a carbamoyl (amide) linkage. The precautionary principle dictates that we treat this compound with a high degree of care, assuming potential hazards based on these well-characterized chemical moieties.
Hazard Assessment: A Structurally-Informed Perspective
The chemical structure of 4-(Pyridin-4-ylcarbamoyl)phenyl acetate suggests a toxicological profile influenced by its constituent parts. A prudent safety protocol is therefore based on the known hazards of similar chemical classes.
| Structural Component | Known Associated Hazards | Potential Impact on Handling |
| Pyridine Ring | Irritant to skin, eyes, and respiratory system. Potential for neurotoxic effects with significant exposure.[1][2] | Requires handling in well-ventilated areas or with local exhaust ventilation. Mandates the use of chemical-resistant gloves and eye protection.[3] |
| Phenyl Acetate Group | May cause skin and eye irritation.[4] Harmful if swallowed.[4] | Reinforces the need for gloves, lab coats, and safety glasses. Prohibits eating or drinking in the handling area.[3][4] |
| Carboxyanilide Linkage | N-phenylacetamide derivatives can be irritants and may be harmful if inhaled, swallowed, or absorbed through the skin.[1][3][5][6] | Suggests that if the compound is a fine powder, respiratory protection may be necessary to avoid inhalation.[3][7] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to minimize all potential routes of exposure—dermal, ocular, and inhalation. The following table summarizes the minimum required PPE for handling 4-(Pyridin-4-ylcarbamoyl)phenyl acetate.
| Protection Type | Equipment Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). A face shield should be worn over goggles when handling larger quantities (>25g) or if there is a significant splash risk. | Protects against accidental splashes of the compound, especially if handled in solution, and against airborne particles of the solid. Standard safety glasses with side shields are considered minimum protection for low-volume handling.[8] |
| Skin and Body Protection | Gloves: Chemical-resistant, powder-free nitrile or neoprene gloves. Gloves must be inspected for integrity before each use and changed every 30-60 minutes or immediately upon contamination.[8][9] Lab Coat: A long-sleeved, buttoned lab coat that extends below the mid-thigh. A chemically resistant apron is recommended for handling larger quantities. | The pyridine and phenyl acetate moieties suggest a potential for skin irritation and absorption.[1][4] Proper glove removal technique (without touching the outer surface) must be followed to avoid cross-contamination.[10] A lab coat protects personal clothing and underlying skin from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required if handling the solid material outside of a certified chemical fume hood or if the process may generate dust. For large spills, a respirator with a chemical cartridge may be necessary.[8][11] | This is a precautionary measure against the inhalation of fine particulates, which may cause respiratory tract irritation based on the hazards of related N-phenylacetamide compounds.[3][6][7] All respirator use requires prior medical evaluation and fit-testing. |
Operational and Disposal Plans: A Step-by-Step Guide
Beyond PPE, the procedural aspects of handling, storage, and disposal are fundamental to a safe laboratory environment.
Standard Operating Procedure for Handling
-
Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood.[3] Ensure an eyewash station and safety shower are readily accessible.[1]
-
Donning PPE: Before handling the compound, don all required PPE in the correct order: lab coat, then respirator (if required), then eye protection, and finally gloves.
-
Weighing and Transfer: Handle the solid compound with care to minimize dust generation. Use tools like spatulas and weighing paper appropriate for the quantity being handled.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Wash hands thoroughly with soap and water after removing gloves.[10][12]
Spill Management Protocol
Accidental spills require a calm and systematic response to prevent exposure and further contamination.
Chemical Waste Disposal Plan
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment. Pyridine-containing compounds are often classified as hazardous waste.[10]
-
Waste Segregation: Never dispose of 4-(Pyridin-4-ylcarbamoyl)phenyl acetate or its contaminated materials in regular trash or down the drain.[10]
-
Containerization: Collect all waste, including contaminated gloves, wipes, and weighing papers, in a designated, sealable, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the full chemical name.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[4]
-
Disposal Request: Contact your institution's Environmental Health & Safety (EHS) department to arrange for professional waste disposal. Follow all local, state, and federal regulations.
Emergency First Aid Measures
In the event of an exposure, immediate and appropriate action is critical.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5][13] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Always have the Safety Data Sheet (or this guide, in its absence) available when seeking medical advice.
References
- ACCELA CHEMBIO INC. (n.d.).
- Fisher Scientific. (2025, December 18).
- Sigma-Aldrich. (2025, August 25).
- CPAChem. (2023, May 17).
- Echemi. (n.d.).
- Enamine. (n.d.).
- Cayman Chemical. (2025, November 11).
- Fisher Scientific. (n.d.).
- Pfaltz & Bauer. (n.d.).
- Cole-Parmer. (n.d.). Material Safety Data Sheet: N1-[2-(trifluoromethyl)phenyl]acetamide.
- Government of Canada. (n.d.). Pesticide Applicator Course for Agricultural Producers Lesson 6: Protective Clothing And Equipment.
- International Agency for Research on Cancer. (2020). Some chemicals that cause tumours of the urinary tract in rodents. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 123.
- Fisher Scientific. (2023, September 25).
- Haoyuhang Economic & Trade. (2025, November 28). What safety precautions should be taken when using Carbaryl?
- Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride?
- Sigma-Aldrich. (2025, October 15).
- Michigan State University. (n.d.). Safe handling of agricultural chemicals.
- Cottingham & Butler. (2025, June 2). Herbicide and Pesticide Safety: Essential Workplace Precautions.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Pharmacy Purchasing & Products. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. hyhpesticide.com [hyhpesticide.com]
- 9. Safe handling of agricultural chemicals – Farm Management [farms.extension.wisc.edu]
- 10. gov.nl.ca [gov.nl.ca]
- 11. cottinghambutler.com [cottinghambutler.com]
- 12. accelachem.com [accelachem.com]
- 13. fishersci.es [fishersci.es]
- 14. cpachem.com [cpachem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
